Product packaging for 5beta-Cholest-7-ene(Cat. No.:)

5beta-Cholest-7-ene

Cat. No.: B1242588
M. Wt: 370.7 g/mol
InChI Key: APXXTQNUGVCUBV-DMIXWWBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5beta-cholest-7-ene is a cholest-7-ene. It derives from a hydride of a 5beta-cholestane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46 B1242588 5beta-Cholest-7-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46

Molecular Weight

370.7 g/mol

IUPAC Name

(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

APXXTQNUGVCUBV-DMIXWWBTSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Biosynthesis of 7-Dehydrocholesterol via a Cholest-7-ene Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides an in-depth examination of the primary biological pathway involving a cholest-7-ene intermediate. While the query specified "5beta-Cholest-7-ene," the predominant and physiologically significant pathway in sterol biosynthesis involves the 5-alpha isomer, specifically 5α-cholest-7-en-3β-ol, commonly known as lathosterol. The 5-beta configuration is characteristic of derivatives found in other metabolic routes, such as bile acid synthesis[1][2][3]. This guide will focus on the well-documented Kandutsch-Russell pathway, which is central to the production of cholesterol and vitamin D precursors.

The Kandutsch-Russell Pathway: A Core Route in Cholesterol Synthesis

Cholesterol biosynthesis is a vital multi-step process. After the formation of the initial sterol, lanosterol, the pathway can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway[4][5][6]. The Kandutsch-Russell pathway is characterized by intermediates with a saturated side chain and is the exclusive route for the synthesis of 7-dehydrocholesterol (7-DHC) from lathosterol[7][8]. 7-DHC is a crucial molecule, serving as the immediate precursor to both cholesterol and, upon UV irradiation in the skin, vitamin D3.

The key transformation within this pathway relevant to cholest-7-ene is the conversion of lathosterol to 7-DHC. This reaction is catalyzed by the enzyme Lathosterol oxidase (also known as sterol C5-desaturase or SC5D)[9][10]. A deficiency in this enzyme leads to the genetic disorder lathosterolosis, characterized by an accumulation of lathosterol and a range of developmental abnormalities[10].

Enzymatic Conversion of Lathosterol to 7-Dehydrocholesterol

The conversion of lathosterol to 7-DHC is an oxidation reaction that introduces a double bond at the C5-C6 position of the sterol's B-ring. This step is critical as it creates the conjugated diene system in 7-DHC, which is necessary for its subsequent conversion to vitamin D3.

  • Substrate: Lathosterol (5α-cholest-7-en-3β-ol)

  • Enzyme: Lathosterol oxidase (SC5D)[9][11]

  • Product: 7-Dehydrocholesterol (cholesta-5,7-dien-3β-ol)

  • Cofactors: This reaction requires NAD(P)H and molecular oxygen[12].

The subsequent and final step in the Kandutsch-Russell pathway is the reduction of the C7-C8 double bond of 7-DHC by the enzyme 7-dehydrocholesterol reductase (DHCR7) to produce cholesterol[7][8].

Kandutsch_Russell_Pathway Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Lathosterol Lathosterol (5α-cholest-7-en-3β-ol) Intermediates->Lathosterol Seven_DHC 7-Dehydrocholesterol (Cholesta-5,7-dien-3β-ol) Lathosterol->Seven_DHC Lathosterol oxidase (SC5D) Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 VitaminD Vitamin D3 Precursors Seven_DHC->VitaminD UVB Light (in skin)

Figure 1: Key steps of the Kandutsch-Russell pathway.

Quantitative Data

Kinetic parameters for enzymes in the cholesterol biosynthesis pathway can vary depending on the tissue and experimental conditions. The following table summarizes available data for Lathosterol 5-desaturase.

EnzymeOrganism/TissueSubstrateKmVmaxReference
Lathosterol 5-desaturase (SC5D)Rat Liver MicrosomesLathosterol5 µM0.2 nmol/min/mg protein[13]

Note: Kinetic values are often determined in vitro and may not fully reflect in vivo activity.

Experimental Protocols

Assay for Lathosterol 5-Desaturase (SC5D) Activity

This protocol is adapted from methodologies used for assaying microsomal desaturase enzymes.

Objective: To measure the conversion of lathosterol to 7-dehydrocholesterol in a given sample (e.g., liver microsomes).

Materials:

  • Liver microsome preparation

  • Lathosterol substrate

  • NAD(P)H

  • Potassium phosphate buffer (pH 7.4)

  • Tween 80 or similar detergent for substrate solubilization

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Internal standard (e.g., epicoprostanol)

  • HPLC or GC-MS system for product quantification

Procedure:

  • Substrate Preparation: Prepare a stock solution of lathosterol. For the assay, create a suspension of lathosterol with a detergent like Tween 80 to ensure its availability to the enzyme in the aqueous buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, the microsomal protein sample, and NAD(P)H.

  • Initiation: Start the reaction by adding the lathosterol substrate suspension to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding a solution of potassium hydroxide in ethanol to saponify the lipids, followed by the addition of the internal standard.

  • Extraction: Extract the sterols from the reaction mixture using an organic solvent like hexane. Centrifuge to separate the phases and collect the organic (upper) layer.

  • Analysis: Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis by HPLC or GC-MS.

  • Quantification: Calculate the amount of 7-dehydrocholesterol produced by comparing its peak area to that of the internal standard and a standard curve. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Quantification of Lathosterol and 7-Dehydrocholesterol by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of lathosterol and 7-DHC in biological samples.

Objective: To accurately measure the concentrations of lathosterol and 7-DHC in tissues or cells.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Deuterated internal standards (e.g., [2H7]7DHC)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize the tissue or lyse the cells. Add the deuterated internal standards to the sample.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This will separate the lipids, including the sterols of interest, from other cellular components.

  • Derivatization (Optional): Depending on the sensitivity required and the LC-MS/MS method, derivatization may be performed to improve ionization efficiency.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Use a gradient elution to separate lathosterol and 7-DHC on the chromatography column.

  • Mass Spectrometry: Operate the mass spectrometer in a mode such as multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions for each analyte and its corresponding internal standard.

  • Data Analysis: Construct a calibration curve using known concentrations of lathosterol and 7-DHC standards. Calculate the concentration of each analyte in the sample based on the ratio of the native analyte peak area to the internal standard peak area.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization & Addition of Internal Standard Extraction 2. Lipid Extraction (e.g., Folch Method) Homogenization->Extraction LC_Separation 3. LC Separation Extraction->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 5. Quantification (vs. Standard Curve) MS_Detection->Quantification

Figure 2: Workflow for sterol quantification by LC-MS/MS.

Regulation of the Pathway

The cholesterol biosynthesis pathway is tightly regulated to maintain cellular cholesterol homeostasis.

  • Transcriptional Regulation: The expression of genes encoding cholesterol synthesis enzymes, including SC5D, is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus to increase the transcription of these genes.

  • Post-translational Regulation: Recent studies have shown that some enzymes in the cholesterol synthesis pathway are subject to post-translational regulation through ubiquitination and subsequent proteasomal degradation. For instance, the E3 ubiquitin ligase MARCHF6 has been shown to target SC5D for degradation, providing another layer of control over the pathway[14].

  • Feedback Inhibition: The end-product of the pathway, cholesterol, and its derivatives can accelerate the degradation of key regulatory enzymes, such as HMG-CoA reductase, and inhibit the activation of SREBPs, thus reducing the overall flux through the pathway[8]. DHCR7, the enzyme that consumes 7-DHC, is also regulated by cholesterol levels, indicating that the balance between cholesterol and vitamin D precursor synthesis can be dynamically controlled[8].

References

An In-depth Technical Guide to the Core of 5α-Cholest-7-en-3β-ol (Lathosterol) Discovery and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5α-cholest-7-en-3β-ol, commonly known as lathosterol. The initial query for "5beta-Cholest-7-ene" has been interpreted to refer to the biologically significant 5-alpha isomer, as the 5-beta configuration is not prominently featured in the context of cholesterol biosynthesis in the scientific literature. Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol synthesis and serves as a key biomarker for endogenous cholesterol production. This document details its discovery, synthesis, enzymatic conversion, and the analytical methodologies for its quantification, presenting data and protocols for advanced research and development.

Discovery and Biological Significance

5α-cholest-7-en-3β-ol (lathosterol) was identified as a key intermediate in the biosynthesis of cholesterol. It is the immediate precursor to 7-dehydrocholesterol in one of the two main branches of the post-lanosterol cholesterol synthesis pathway, known as the Kandutsch-Russell pathway. The enzyme responsible for the conversion of lathosterol to 7-dehydrocholesterol is lathosterol 5-desaturase (encoded by the SC5D gene), a C-5 sterol desaturase.[1][2]

The clinical relevance of lathosterol was highlighted with the discovery of lathosterolosis, a rare autosomal recessive disorder caused by mutations in the SC5D gene.[3][4] This deficiency leads to an accumulation of lathosterol in the plasma and tissues and a corresponding decrease in cholesterol levels, resulting in a range of developmental abnormalities.[3][4] Consequently, the plasma concentration of lathosterol is now utilized as a reliable biomarker for the rate of whole-body cholesterol synthesis.

Experimental Protocols

Chemical Synthesis of 5α-Cholest-7-en-3β-ol (Lathosterol)

While a single, universally adopted protocol for the de novo synthesis of lathosterol is not available, a common and practical approach involves the selective reduction of the C5-C6 double bond of 7-dehydrocholesterol.

Objective: To synthesize lathosterol from the more readily available 7-dehydrocholesterol.

Materials:

  • 7-dehydrocholesterol

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethyl acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Methodology:

  • Dissolution: Dissolve 7-dehydrocholesterol in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and purge the flask with hydrogen gas. Maintain a hydrogen atmosphere over the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), comparing the reaction mixture to the 7-dehydrocholesterol starting material. The product, lathosterol, will have a different retention factor (Rf).

  • Reaction Quench and Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the filter cake with ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 5α-cholest-7-en-3β-ol.

  • Characterization: Confirm the identity and purity of the synthesized lathosterol using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Enzymatic Conversion of Lathosterol to 7-Dehydrocholesterol

This protocol outlines the assay for lathosterol 5-desaturase activity in rat liver microsomes.

Objective: To measure the conversion of lathosterol to 7-dehydrocholesterol by the enzyme lathosterol 5-desaturase present in liver microsomes.

Materials:

  • Rat liver microsomes (prepared from fresh or frozen liver tissue)

  • Lathosterol (substrate)

  • [³H]-labeled lathosterol (for tracer studies)

  • Potassium phosphate buffer (pH 7.4)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or NADH

  • Bovine Serum Albumin (BSA)

  • Reaction tubes

  • Water bath or incubator set to 37°C

  • Potassium hydroxide (KOH) in ethanol (for saponification)

  • Hexane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a radiodetector

Methodology:

  • Microsome Preparation: If not commercially available, prepare liver microsomes from fresh or frozen rat liver by differential centrifugation. Resuspend the final microsomal pellet in a suitable buffer (e.g., potassium phosphate buffer with glycerol) and determine the protein concentration (e.g., by Bradford or BCA assay).

  • Reaction Mixture Preparation: In a reaction tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NAD(P)H (1 mM)

    • Liver microsomes (protein concentration typically 0.5-1.0 mg/mL)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate, lathosterol (typically dissolved in a small amount of a suitable solvent like ethanol and complexed with BSA). For quantitative analysis, a known amount of [³H]-labeled lathosterol can be included.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The reaction should be within the linear range with respect to time and protein concentration.

  • Termination of Reaction: Stop the reaction by adding a solution of ethanolic KOH.

  • Saponification and Extraction: Saponify the mixture by heating at 60-70°C for 1 hour to hydrolyze any sterol esters. After cooling, extract the non-saponifiable lipids (including lathosterol and 7-dehydrocholesterol) with hexane.

  • Analysis: Evaporate the hexane extract to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable mobile phase and analyze by HPLC to separate and quantify lathosterol and 7-dehydrocholesterol. 7-dehydrocholesterol can be detected by its characteristic UV absorbance, or if a radiolabeled substrate was used, by liquid scintillation counting of the collected HPLC fractions.

Extraction and Quantification of Lathosterol from Tissue

This protocol describes a general workflow for the extraction of lathosterol from tissue samples and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately measure the concentration of lathosterol in a biological tissue sample.

Materials:

  • Tissue sample (frozen)

  • Internal standard (e.g., deuterated lathosterol or 5α-cholestane)

  • Ethanolic potassium hydroxide (KOH)

  • Hexane

  • Chloroform/Methanol mixture

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

  • Sample Homogenization: Homogenize a known weight of the frozen tissue in a suitable solvent (e.g., water or buffer).

  • Internal Standard Addition: Add a known amount of the internal standard to the tissue homogenate.

  • Alkaline Hydrolysis (Saponification): Add ethanolic KOH to the homogenate and incubate at 60-70°C for 1-2 hours to hydrolyze sterol esters.

  • Lipid Extraction: After cooling, perform a liquid-liquid extraction of the sterols using a solvent system such as hexane or a chloroform/methanol/water mixture (Folch or Bligh-Dyer methods).

  • Solvent Evaporation: Separate the organic phase containing the sterols and evaporate it to dryness under a stream of nitrogen.

  • Derivatization: To increase volatility for GC analysis, derivatize the hydroxyl group of the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60-80°C for 30-60 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., a non-polar phase like DB-5ms) to separate the sterols. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for lathosterol and the internal standard.

  • Quantification: Identify lathosterol and the internal standard by their retention times and characteristic mass fragments. Quantify the amount of lathosterol in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lathosterol and the internal standard.

Quantitative Data

The following tables summarize key quantitative data related to lathosterol.

Table 1: Typical Plasma Concentrations of Lathosterol

ConditionLathosterol Concentration (µg/dL)Reference Population
Healthy Adults100 - 300Normal cholesterolemic individuals
Lathosterolosis> 2000Patients with SC5D deficiency[3]
Statin TreatmentDecreasedPatients undergoing HMG-CoA reductase inhibition

Table 2: Enzyme Kinetic Data for Lathosterol 5-Desaturase

Enzyme SourceSubstrateVmax (pmol/mg protein/min)Km (µM)
Control Human Liver MicrosomesLathosterol120 ± 8Not specified
Homozygous Smith-Lemli-Opitz Liver MicrosomesLathosterol100 ± 7Not specified

Data from a study on Smith-Lemli-Opitz syndrome, where lathosterol 5-desaturase activity was found to be normal.[5]

Table 3: GC-MS Parameters for Lathosterol Analysis (as TMS derivative)

ParameterValue
GC ColumnDB-5ms or equivalent
Injection ModeSplitless
Carrier GasHelium
Oven ProgramTemperature gradient (e.g., 200°C to 300°C)
MS Ionization ModeElectron Ionization (EI)
MS Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic m/z ions458 (M+), 353, 255[6]
Internal Standard5α-cholestane (m/z 217) or deuterated lathosterol

Visualizations

Cholesterol Biosynthesis Pathway: Kandutsch-Russell Branch

Cholesterol_Biosynthesis_Kandutsch_Russell Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Zymostenol Zymostenol Zymosterol->Zymostenol DHCR24 Lathosterol 5α-Cholest-7-en-3β-ol (Lathosterol) Zymostenol->Lathosterol EBP Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Lathosterol 5-desaturase (SC5D) Cholesterol Cholesterol Seven_DHC->Cholesterol 7-DHC Reductase (DHCR7)

Caption: Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for Lathosterol Quantification

Lathosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Saponification Alkaline Hydrolysis Internal_Standard->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for tissue lathosterol quantification.

References

The Biological Functions of 5β-Cholest-7-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Cholest-7-ene, more commonly known as lathosterol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Beyond its fundamental role in steroidogenesis, emerging research has highlighted its potential as a clinical biomarker and a molecule with distinct biological activities, including hepatoprotective and antimutagenic effects. This technical guide provides a comprehensive overview of the biological functions of 5β-cholest-7-ene, detailing its metabolic pathway, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Biological Function: Intermediate in Cholesterol Biosynthesis

The primary and most well-established biological function of 5β-cholest-7-ene is its role as a precursor to cholesterol.[1][2] It is a key intermediate in the Kandutsch-Russell pathway, one of the two main branches of the post-squalene cholesterol biosynthesis pathway.[3] In this pathway, lathosterol is synthesized from zymosterol and is subsequently converted to 7-dehydrocholesterol by the enzyme lathosterol 5-desaturase (also known as sterol-C5-desaturase or SC5D).[4][5] This reaction is the penultimate step in this branch of cholesterol synthesis.[4][5]

The Kandutsch-Russell Pathway: Lathosterol to Cholesterol

The conversion of lathosterol to cholesterol is a critical step in maintaining cellular cholesterol homeostasis. The pathway is as follows:

  • Lathosterol is converted to 7-Dehydrocholesterol by the enzyme Lathosterol 5-desaturase (SC5D) . This enzyme introduces a double bond at the C5 position of the sterol ring.[4][5]

  • 7-Dehydrocholesterol is then reduced to Cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7) .

A deficiency in the SC5D enzyme leads to a rare autosomal recessive disorder called lathosterolosis, which is characterized by an accumulation of lathosterol and a decrease in cholesterol levels, leading to various developmental abnormalities.

Cholesterol_Biosynthesis Figure 1: Kandutsch-Russell Pathway for Lathosterol Conversion Lathosterol 5β-Cholest-7-ene (Lathosterol) DHC 7-Dehydrocholesterol Lathosterol->DHC Lathosterol 5-desaturase (SC5D) Cholesterol Cholesterol DHC->Cholesterol 7-Dehydrocholesterol reductase (DHCR7)

Figure 1: Kandutsch-Russell Pathway for Lathosterol Conversion

Clinical Relevance: A Biomarker for Cholesterol Synthesis

Serum lathosterol concentration is a well-established biomarker for whole-body cholesterol synthesis. Its levels in the blood correlate strongly with the rate of cholesterol production. This makes it a valuable tool in clinical research and for monitoring the efficacy of cholesterol-lowering therapies, such as statins.

Quantitative Data on Lathosterol as a Biomarker
ParameterFindingReference
Correlation with Cholesterol Balance The ratio of serum lathosterol to serum cholesterol is strongly correlated with the cholesterol balance (a measure of whole-body cholesterol synthesis). The correlation coefficient (r) was 0.74 on a diet rich in polyunsaturated fatty acids and 0.70 on a diet rich in saturated fatty acids.
Effect of Statins Treatment of patients with familial hypercholesterolemia with the HMG-CoA reductase inhibitor simvastatin resulted in a 47% reduction in the lathosterol/cholesterol ratio in serum.
Effect of Dietary Cholesterol Serum lathosterol levels do not reflect changes in cholesterol synthesis induced by dietary cholesterol. In fact, high dietary cholesterol can lead to an increase in serum lathosterol due to its presence in certain foods.

Hepatoprotective Effects

Recent studies have indicated that lathosterol possesses hepatoprotective properties. In a mouse model of acetaminophen-induced liver injury, lathosterol administration demonstrated a significant protective effect.

Quantitative Data on Hepatoprotective Effects of Lathosterol
BiomarkerTreatment Group (Lathosterol 50 µg/kg)Acetaminophen Control GroupNormal Control GroupReference
ALT (U/L) Significantly ReducedSignificantly IncreasedNormal
AST (U/L) Significantly ReducedSignificantly IncreasedNormal
ALP (U/L) Significantly ReducedSignificantly IncreasedNormal
LDH (U/L) Significantly ReducedSignificantly IncreasedNormal
Direct Bilirubin (mg/dL) Significantly ReducedSignificantly IncreasedNormal
SOD (U/mg protein) Significantly IncreasedSignificantly DecreasedNormal
CAT (U/mg protein) Significantly IncreasedSignificantly DecreasedNormal
GSH (µg/mg protein) Significantly IncreasedSignificantly DecreasedNormal

Note: "Significantly" indicates a statistically significant difference as reported in the study. The exact numerical values were not provided in the abstract.

Antimutagenic and Antigenotoxic Activity

A study on a compound isolated from the starfish Asterina pectinifera, identified as 5alpha-cholest-7-en-3beta-ol and also referred to as lathosterol in the substance list, has shown potent antimutagenic and antigenotoxic activities.

Quantitative Data on Antimutagenic Activity
AssayMutagenConcentration for 100% AntigenotoxicityInhibition of Revertants (Ames Test)Reference
SOS Chromotest MNNG10 µg per reaction tube-
SOS Chromotest NQO5 µg per reaction tube-
Ames Test (S. typhimurium TA1538) MNNG-25.2% to 99.2% (at 1 to 10 µ g/plate )

Experimental Protocols

Quantification of Serum Lathosterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on common methodologies for sterol analysis.

Objective: To quantify the concentration of lathosterol in a serum sample.

Materials:

  • Serum sample

  • 5α-cholestane (internal standard)

  • Ethanolic potassium hydroxide (KOH)

  • n-Hexane

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: To 100 µL of serum, add a known amount of the internal standard (e.g., 1 µg of 5α-cholestane).

  • Saponification: Add 1 mL of ethanolic KOH (1 mol/L) and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

  • Extraction: After cooling, extract the non-saponifiable lipids (including lathosterol) with n-hexane. Repeat the extraction twice.

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization: Re-dissolve the residue in pyridine and add BSTFA with 1% TMCS. Incubate at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of lathosterol from other sterols.

  • Quantification: Monitor specific ions for lathosterol-TMS and the internal standard-TMS. The concentration of lathosterol is determined by comparing the peak area ratio of lathosterol to the internal standard with a standard curve.

GCMS_Workflow Figure 2: GC-MS Workflow for Lathosterol Quantification Start Serum Sample + Internal Standard Saponification Saponification (Ethanolic KOH, 60°C) Start->Saponification Extraction Hexane Extraction Saponification->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization TMS Derivatization (BSTFA, 60°C) Drying->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Figure 2: GC-MS Workflow for Lathosterol Quantification
Assessment of Hepatoprotective Activity in Mice

This protocol is based on the study by Ullah et al. (2020).

Objective: To evaluate the hepatoprotective effect of lathosterol against acetaminophen-induced liver injury in mice.

Materials:

  • Male mice

  • Lathosterol

  • Acetaminophen (APAP)

  • Vehicle (e.g., 0.1% DMSO solution)

  • Silymarin (positive control)

  • Equipment for blood collection and serum separation

  • Assay kits for ALT, AST, ALP, LDH, bilirubin, SOD, CAT, and GSH

  • Histopathology equipment

Procedure:

  • Animal Grouping: Divide mice into the following groups (n=5 per group):

    • Group 1: Vehicle control

    • Group 2: APAP control (single dose of APAP on day 7)

    • Group 3: Positive control (Silymarin for 7 days, then APAP on day 7)

    • Group 4-5: Lathosterol treatment (e.g., 25 and 50 µg/kg for 7 days, then APAP on day 7)

  • Dosing: Administer the vehicle, silymarin, or lathosterol daily for 7 days.

  • Induction of Hepatotoxicity: On day 7, after an 18-hour fast, administer a single intraperitoneal injection of APAP (400 mg/kg) to all groups except the vehicle control.

  • Sample Collection: After 20 hours of APAP administration, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and collect the liver tissue.

  • Biochemical Analysis: Separate the serum and measure the levels of ALT, AST, ALP, LDH, and direct bilirubin. Prepare liver homogenates and measure the activities of SOD, CAT, and the concentration of GSH.

  • Histopathological Analysis: Fix a portion of the liver tissue in 10% formalin, process, and stain with hematoxylin and eosin for microscopic examination of liver damage.

Hepatoprotective_Workflow Figure 3: Workflow for Hepatoprotective Activity Assay Grouping Animal Grouping Dosing 7-Day Dosing Regimen (Vehicle, Lathosterol, Silymarin) Grouping->Dosing Fasting 18-Hour Fasting Dosing->Fasting Induction APAP Induction (400 mg/kg) Fasting->Induction Sample_Collection Blood and Liver Collection (after 20 hours) Induction->Sample_Collection Biochem Biochemical Analysis (Serum and Liver Homogenate) Sample_Collection->Biochem Histo Histopathological Analysis Sample_Collection->Histo

Figure 3: Workflow for Hepatoprotective Activity Assay
Ames Test for Mutagenicity

This is a generalized protocol for the bacterial reverse mutation assay.

Objective: To assess the mutagenic potential of a test compound.

Materials:

  • Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Test compound (lathosterol)

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

Procedure:

  • Strain Preparation: Grow an overnight culture of the selected S. typhimurium strain.

  • Assay Mixture: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 mix.

  • Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Future Directions and Drug Development Implications

The multifaceted biological activities of 5β-cholest-7-ene present several avenues for future research and drug development. Its role as a sensitive biomarker of cholesterol synthesis is already established, but further validation in diverse patient populations and disease states is warranted. The hepatoprotective effects of lathosterol suggest its potential as a therapeutic agent for liver diseases, although further studies are needed to elucidate the mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings. The preliminary findings on its antimutagenic properties also open up possibilities for its use in chemoprevention. The development of synthetic analogs of lathosterol could lead to novel therapeutics with enhanced activity and favorable pharmacokinetic profiles.

Conclusion

5β-Cholest-7-ene, or lathosterol, is more than just an intermediate in cholesterol biosynthesis. It is a dynamic molecule with significant clinical and pharmacological potential. Its utility as a biomarker for cholesterol synthesis is a valuable tool in lipidology. Furthermore, its emerging roles in hepatoprotection and antimutagenesis highlight the need for continued investigation into its biological functions and therapeutic applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and explore the diverse biological landscape of this important sterol.

References

Unveiling the Enigmatic 5β-Cholest-7-ene: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Cholest-7-en-3β-ol, a stereoisomer of the more commonly studied lathosterol (5α-cholest-7-en-3β-ol), represents a fascinating yet under-investigated molecule in the vast landscape of steroidal compounds. While the 5α-isomer is a well-established intermediate in cholesterol biosynthesis in many organisms, the natural occurrence and specific biological roles of the 5β-epimer remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources of 5β-Cholest-7-ene. It delves into the biosynthetic pathways that could lead to its formation, details the experimental protocols necessary for its isolation and characterization, and highlights the analytical challenges in distinguishing it from its 5α-isomer.

A critical point of ambiguity in existing literature and databases is the occasional use of "5β-Cholest-7-en-3β-ol" as a synonym for lathosterol, which is the 5α-isomer. This guide aims to clarify this distinction and present information specifically pertaining to the 5β-configuration.

Natural Sources: An Area Ripe for Exploration

Direct, unequivocal evidence for the widespread natural occurrence of 5β-Cholest-7-en-3β-ol is scarce. Most studies on Δ7-sterols identify lathosterol (the 5α-isomer) as the prominent compound. However, the presence of enzymes capable of producing 5β-reduced steroids in a variety of organisms suggests that the formation of 5β-Cholest-7-en-3β-ol is biochemically plausible.

Potential, yet unconfirmed, sources could include organisms known to produce a diverse array of 5β-stanols and other 5β-reduced steroids. These are primarily found in the animal kingdom, particularly in specific marine invertebrates and as metabolic products in vertebrates.

Potential Source CategoryRationale for InclusionKey Considerations
Marine Invertebrates (e.g., Sponges, Starfish) These organisms are known for their complex and unique sterol profiles, often containing a wide variety of stanols and steroidal structures not commonly found in other phyla. The presence of other 5β-steroids in some marine species makes them a prime target for investigating the occurrence of 5β-Cholest-7-en-3β-ol.The sterol composition of marine invertebrates is highly species-specific and can be influenced by diet and symbiotic microorganisms. Definitive identification requires sophisticated analytical techniques to separate 5α and 5β isomers.
Insects Insects do not synthesize sterols de novo but modify dietary sterols. Some insects possess 5β-reductase activity, which is involved in the metabolism of ecdysteroids and other steroid hormones. This enzymatic machinery could potentially act on Δ7-sterol precursors.The sterol profile of an insect is heavily dependent on its diet. The presence of 5β-Cholest-7-en-3β-ol would likely be at very low concentrations.
Vertebrate Tissues (as a minor metabolite) Vertebrates utilize 5β-reductase (specifically AKR1D1 in humans) for the biosynthesis of bile acids. This enzyme reduces the double bond of Δ4-3-ketosteroids to create the characteristic cis-fused A/B ring junction of 5β-steroids. While the primary substrates are not Δ7-sterols, the potential for off-target activity on other sterol precursors cannot be entirely ruled out, leading to the formation of trace amounts of 5β-Cholest-7-en-3β-ol.The concentration of such a metabolite would be extremely low and challenging to detect and quantify against the high background of cholesterol and its other precursors.

Biosynthesis of the 5β-Cholestane Ring Structure

The formation of the 5β-cholestane skeleton is a critical step that differentiates this class of steroids from the more common 5α-isomers. This transformation is catalyzed by the enzyme 5β-reductase (or Δ4-3-oxosteroid 5β-reductase) .

The biosynthetic pathway leading to a hypothetical 5β-Cholest-7-ene would likely diverge from the canonical cholesterol synthesis pathway. A plausible route would involve the 5β-reduction of a Δ4,7-cholestadien-3-one precursor.

5beta_Cholest_7_ene_Biosynthesis cluster_precursor Cholesterol Biosynthesis Precursors cluster_5beta_pathway Hypothetical 5beta-Cholest-7-ene Pathway Squalene Squalene Lanosterol Lanosterol 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol Multiple Steps Cholesta-4,7-dien-3-one Cholesta-4,7-dien-3-one 7-dehydrocholesterol->Cholesta-4,7-dien-3-one Isomerase/ Dehydrogenase 5beta_reductase 5β-Reductase (e.g., AKR1D1) Cholesta-4,7-dien-3-one->5beta_reductase 5beta-Cholest-7-en-3-one 5beta-Cholest-7-en-3-one 5beta_reductase->5beta-Cholest-7-en-3-one 3beta_HSD 3β-Hydroxysteroid Dehydrogenase 5beta-Cholest-7-en-3-one->3beta_HSD 5beta_Cholest_7_ene 5β-Cholest-7-en-3β-ol 3beta_HSD->5beta_Cholest_7_ene

Caption: Hypothetical biosynthetic pathway for 5β-Cholest-7-en-3β-ol.

Experimental Protocols

The isolation and identification of 5β-Cholest-7-en-3β-ol from a complex biological matrix require a multi-step approach involving extraction, purification, and sophisticated analytical techniques.

Sterol Extraction from Biological Tissues

This protocol is a general guideline and may need optimization based on the specific tissue.

  • Homogenization: Homogenize the tissue sample (e.g., 1-5 g) in a solvent mixture of chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to partition the total lipids into the organic phase.

  • Saponification: To hydrolyze sterol esters, evaporate the organic solvent and resuspend the lipid extract in ethanolic potassium hydroxide (e.g., 1 M KOH in 90% ethanol). Heat at 60-80°C for 1-2 hours.

  • Non-saponifiable Lipid Extraction: After saponification, add water and extract the non-saponifiable lipids (including free sterols) with a non-polar solvent such as n-hexane or diethyl ether.

  • Washing and Drying: Wash the organic extract with water to remove residual alkali. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Purification of the Sterol Fraction
  • Column Chromatography: Fractionate the crude lipid extract using silica gel column chromatography. Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) to separate different lipid classes. The sterol fraction typically elutes with a mixture of hexane and diethyl ether.

  • Thin-Layer Chromatography (TLC): For smaller scale purification, use preparative TLC on silica gel plates. Develop the plate in a solvent system such as hexane:ethyl acetate (e.g., 80:20, v/v). Visualize the sterol bands using a non-destructive method (e.g., brief exposure to iodine vapor) or by comparison with a standard. Scrape the corresponding silica band and elute the sterols with a polar solvent like ethyl acetate or chloroform.

Analytical Identification and Quantification

Distinguishing between 5α and 5β isomers is the primary analytical challenge.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Convert the sterols to their trimethylsilyl (TMS) ethers by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) at 60-80°C for 30 minutes. Derivatization improves volatility and chromatographic resolution.

    • GC Separation: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms). The 5α and 5β isomers may show slight differences in retention times, with the 5β isomer often eluting slightly earlier.

    • MS Analysis: The electron ionization (EI) mass spectra of 5α and 5β isomers are often very similar. However, subtle differences in the fragmentation patterns, particularly in the relative intensities of certain ions, can be used for differentiation with careful analysis and comparison to authentic standards.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Chromatography: Reversed-phase HPLC with a C18 or C8 column can be used to separate the underivatized sterols. Isocratic or gradient elution with methanol, acetonitrile, and/or water is typically employed. Specialized columns and mobile phases may be required for baseline separation of the isomers.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can provide more structural information and may reveal fragment ions that are specific to each isomer, aiding in their differentiation.

Experimental_Workflow Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Non_Saponifiable_Extraction Non_Saponifiable_Extraction Saponification->Non_Saponifiable_Extraction Purification Purification (Column Chromatography/TLC) Non_Saponifiable_Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis Analysis (GC-MS or HPLC-MS) Purification->Analysis Derivatization->Analysis Identification Identification & Quantification Analysis->Identification

Caption: General experimental workflow for the isolation and analysis of 5β-Cholest-7-ene.

Conclusion and Future Directions

The study of 5β-Cholest-7-en-3β-ol is still in its infancy. The lack of confirmed natural sources and the analytical difficulty in distinguishing it from its 5α-isomer, lathosterol, have been significant hurdles. However, the enzymatic machinery for its synthesis exists in nature, suggesting that it may be a yet-undiscovered or overlooked component of the sterolome in certain organisms.

Future research should focus on:

  • Targeted screening: Analyzing the sterol profiles of organisms known to be rich in 5β-steroids, such as specific marine invertebrates, using high-resolution chromatographic and mass spectrometric techniques.

  • Synthesis of authentic standards: The chemical synthesis of pure 5β-Cholest-7-en-3β-ol is crucial for its unambiguous identification and for use as a standard in quantitative studies.

  • Enzymatic studies: Investigating the substrate specificity of 5β-reductases from various organisms to determine if they can efficiently reduce Δ4,7-cholestadien-3-one to the corresponding 5β-derivative.

The exploration of this rare sterol may unveil novel biological functions and provide new insights into the diversity and evolution of steroid biosynthesis and metabolism. For drug development professionals, understanding the formation and function of such unique steroid structures could open new avenues for therapeutic intervention.

An In-depth Technical Guide to 5β-Cholest-7-ene Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5β-Cholest-7-ene, its precursors, and its derivatives, with a focus on their synthesis, analysis, and biological significance. While 5β-Cholest-7-ene itself is not a major metabolite in endogenous pathways, the 5β-cholestane core is a key structural motif in bile acids and other biologically active molecules. This guide will delve into the chemistry and biology of this class of compounds, offering valuable insights for researchers in sterol biochemistry and drug discovery.

Introduction to the 5β-Cholestane Core

The stereochemistry at the A/B ring junction profoundly influences the overall shape and biological activity of steroids. While the 5α-cholestane series, characterized by a planar steroid nucleus, is a precursor to cholesterol and steroid hormones, the 5β-cholestane series adopts a bent conformation. This structural difference is crucial for the specific functions of 5β-cholestane derivatives, most notably the bile acids, which act as detergents in digestion and as signaling molecules.

Precursors of the 5β-Cholestane Skeleton

The 5β-configuration is typically introduced during the biosynthesis of bile acids from cholesterol. The key enzymatic step involves a 5β-reductase (AKR1D1) that reduces the double bond at the C5-C6 position of a 7α-hydroxylated cholesterol intermediate.

While a direct biosynthetic pathway to 5β-Cholest-7-ene is not well-documented, its precursors would theoretically derive from intermediates in cholesterol biosynthesis prior to the action of 5α-reductase. However, it is more commonly encountered as a synthetic compound.

Synthesis of 5β-Cholest-7-ene and its Derivatives

The chemical synthesis of 5β-cholestane derivatives often starts from readily available sterols like cholesterol or cholic acid. The introduction of the 5β-stereochemistry can be achieved through catalytic hydrogenation of a Δ4- or Δ5-steroid under conditions that favor the formation of the cis-fused A/B ring system.

Table 1: Synthetic Approaches to 5β-Cholestane Derivatives

Starting MaterialKey Reaction(s)Target 5β-DerivativeReference
Cholesterol1. Oppenauer oxidation2. Catalytic hydrogenation (e.g., PtO2, acetic acid)5β-Cholestan-3-one[1]
3β-acetoxy-5α-cholest-8-en-7-oneHydrocyanation with diethylaluminum cyanide, followed by reduction3β-hydroxy-5α-cholest-7-ene-9α-carbonitrile[2]
Cholic acidModified homologation sequence involving an α-diazoketone and Grignard reaction5β-cholestane-3α, 7α, 12α, 25-tetrol[3]
5β-cholesta-8,14-dien-3β-olHydroboration5β-cholest-8-ene-3β,15α-diol[4]

Experimental Protocols

General Procedure for Sterol Extraction from Biological Samples

This protocol is adapted from established methods for sterol analysis.[5][6][7]

Materials:

  • Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (2:1, v/v)

  • Internal standard (e.g., d7-lathosterol)

  • Solid Phase Extraction (SPE) silica cartridges

  • Hexane

  • Isopropanol

Procedure:

  • Homogenize tissue or cell pellets in PBS.

  • Add the internal standard.

  • Extract lipids by adding chloroform:methanol (2:1) and vortexing thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • For analysis of esterified sterols, perform saponification by adding ethanolic KOH and heating.

  • Neutralize and re-extract the non-saponifiable lipids.

  • Purify the sterol fraction using an SPE silica cartridge, eluting with a hexane:isopropanol gradient.

  • Dry the purified sterol fraction and reconstitute in a suitable solvent for analysis.

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of sterols.[8][9][10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MSD).

  • Capillary column (e.g., DB-5MS).

GC-MS Parameters:

ParameterValue
Injection Volume1 µL
Injector Temperature250-300 °C
Carrier GasHelium
Oven ProgramInitial temp 180°C, ramp to 280°C at 10°C/min, hold for 15 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
MS Acquisition ModeSelected Ion Monitoring (SIM)

Derivatization: Sterols are often derivatized to improve their volatility and chromatographic behavior. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry offers an alternative for sterol analysis, particularly for less volatile or thermally labile compounds.[7][12][13]

Instrumentation:

  • HPLC system with a reverse-phase C18 column.

  • Mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

HPLC-MS Parameters:

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase BMethanol/Acetonitrile (1:1) with 0.1% formic acid and 5 mM ammonium acetate
Gradient70% B to 100% B over 15 minutes
Flow Rate0.3 mL/min
MS IonizationPositive ion ESI or APCI
MS AcquisitionSelected Reaction Monitoring (SRM)

Biological Activity and Signaling Pathways

Certain 5β-cholestane derivatives, particularly oxysterols, are biologically active and can modulate key signaling pathways.

Liver X Receptor (LXR) Signaling

LXRs are nuclear receptors that play a central role in cholesterol homeostasis. Specific oxysterols, which can have a 5β-cholestane backbone, are natural ligands for LXRα and LXRβ.[14][15][16] Activation of LXR leads to the expression of genes involved in cholesterol efflux, transport, and excretion.

LXR_Signaling Oxysterol Oxysterol (e.g., 24(S),25-epoxycholesterol) LXR LXRα/β Oxysterol->LXR binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to TargetGenes Target Genes (e.g., ABCA1, ABCG1, CYP7A1) LXRE->TargetGenes activates transcription CholesterolEfflux Cholesterol Efflux & Metabolism TargetGenes->CholesterolEfflux promotes SHH_Signaling cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits degradation of GLI SHH Sonic Hedgehog (SHH) SHH->PTCH1 binds & inhibits Oxysterol Oxysterol Oxysterol->SMO activates GLI Active GLI SUFU_GLI->GLI TargetGenes Target Gene Transcription GLI->TargetGenes

References

The Role of Cholest-7-ene Intermediates in Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of cholest-7-ene intermediates in the intricate pathway of cholesterol biosynthesis. While the query specified 5beta-Cholest-7-ene, it is crucial to clarify that the canonical pathway for cholesterol synthesis in humans involves the 5-alpha isomer, lathosterol (5α-Cholest-7-en-3β-ol) . The 5-beta configuration is characteristic of metabolites formed by gut microbiota, such as coprostanol, which will be addressed for comprehensive understanding. This guide will focus on the established role of the cholest-7-ene scaffold, primarily through lathosterol, in the Kandutsch-Russell pathway.

The Kandutsch-Russell Pathway: Centrality of Lathosterol

The biosynthesis of cholesterol from lanosterol can proceed via two major routes: the Bloch pathway and the Kandutsch-Russell pathway.[1][2] The Kandutsch-Russell pathway is prominent in many tissues and is characterized by the early reduction of the C24-C25 double bond in the side chain.[1] A key intermediate in this pathway is lathosterol.

Lathosterol (5α-Cholest-7-en-3β-ol) is a crucial precursor to cholesterol.[3] Its metabolism involves two critical enzymatic steps that introduce the C5-C6 double bond and reduce the C7-C8 double bond, respectively, to yield the final cholesterol molecule.

Enzymatic Conversion of Lathosterol
  • Lathosterol to 7-Dehydrocholesterol (7-DHC): Lathosterol is converted to 7-dehydrocholesterol by the enzyme lathosterol oxidase , also known as sterol-C5-desaturase (encoded by the SC5D gene).[4][5][6] This enzyme introduces a double bond at the C5 position of the sterol B-ring.[4] A deficiency in this enzyme leads to the genetic disorder lathosterolosis, characterized by an accumulation of lathosterol.[7]

  • 7-Dehydrocholesterol to Cholesterol: The final step in this pathway is the reduction of the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol. This reaction is catalyzed by 7-dehydrocholesterol reductase (encoded by the DHCR7 gene).[8][9][10][11] Mutations in the DHCR7 gene that result in a deficiency of this enzyme cause Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder characterized by low cholesterol levels and an accumulation of 7-dehydrocholesterol.[12][13]

Quantitative Data Summary

The following tables summarize available quantitative data related to the key enzymes and intermediates in the later stages of the Kandutsch-Russell pathway.

EnzymeSubstrateProductSpeciesKm (µM)Vmax/kcatReference(s)
Lathosterol OxidaseLathosterol7-DehydrocholesterolRatNot specifiedFollows Michaelis-Menten kinetics[14]
7-Dehydrocholesterol Reductase (DHCR7)7-DehydrocholesterolCholesterolHuman~50 (for ergosterol)-[15]
Cholesterol Oxidase (Bacterial)CholesterolCholest-4-en-3-oneVarious0.61 - 230.3 x 10⁻⁴ M-[16]
Cytochrome P450 46A17-Dehydrocholesterol24-hydroxy-7-DHCHuman-kcat ~ one-third that for cholesterol[13]
Cytochrome P450 46A17-Dehydrocholesterol25-hydroxy-7-DHCHuman-Favored reaction over 24-hydroxylation[13]

Note: Kinetic data for these membrane-bound enzymes can be challenging to determine and may vary depending on the experimental system.

Experimental Protocols

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction, derivatization, and analysis of cholesterol and its precursors from biological samples.[6][17][18][19]

a. Sample Preparation and Lipid Extraction:

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For cultured cells, wash with phosphate-buffered saline (PBS) and scrape into a solvent-resistant tube.

  • Internal Standard Addition: Add an internal standard, such as epicoprostanol or 5α-cholestane, to the homogenate to correct for extraction efficiency and analytical variability.

  • Saponification (for total sterols): Add ethanolic potassium hydroxide to the sample and heat to hydrolyze sterol esters.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane/diethyl ether or chloroform/methanol to separate the lipids into an organic phase.[19]

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

b. Derivatization:

  • To increase volatility and thermal stability for GC analysis, derivatize the hydroxyl groups of the sterols.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried lipid extract.

  • Heat the mixture to ensure complete derivatization to form trimethylsilyl (TMS) ethers.

c. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Separate the sterols on a capillary column (e.g., HP-5MS). A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute the different sterols based on their boiling points.[19]

  • Mass Spectrometry: As the sterols elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

  • Quantification: Identify and quantify the sterols based on their retention times and the abundance of characteristic ions compared to the internal standard. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and specificity.[18]

Isotopic Labeling Studies for Measuring Cholesterol Synthesis

Stable isotope tracers, such as deuterated water (²H₂O) or ¹³C-acetate, can be used to measure the rate of de novo cholesterol synthesis.[7][20][21]

  • Tracer Administration: Administer the stable isotope tracer to the subject (in vivo) or add it to cell culture medium (in vitro).

  • Sample Collection: Collect blood or tissue samples at various time points after tracer administration.

  • Sterol Analysis: Extract and analyze the sterols of interest (e.g., lathosterol, cholesterol) using GC-MS.

  • Isotopomer Analysis: Determine the incorporation of the stable isotope into the sterol molecules by analyzing the mass isotopomer distribution.

  • Calculation of Synthesis Rate: Calculate the fractional synthesis rate of the sterol based on the rate of isotope incorporation over time. The rapid turnover of lathosterol makes it a good indicator of acute changes in cholesterol synthesis.[20]

Mandatory Visualizations

Cholesterol_Biosynthesis cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Lathosterol Lathosterol Dihydrolanosterol->Lathosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D (Lathosterol Oxidase) Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Lanosterol_B Lanosterol Desmosterol Desmosterol Lanosterol_B->Desmosterol Multiple Steps Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24

Caption: Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis.

Sterol_Analysis_Workflow Biological_Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization & Internal Standard Addition Biological_Sample->Homogenization Saponification Saponification (Optional, for total sterols) Homogenization->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for sterol analysis by GC-MS.

Cholesterol_Regulation High_Cholesterol High Intracellular Cholesterol SCAP_SREBP_ER SCAP-SREBP Complex in ER High_Cholesterol->SCAP_SREBP_ER Inhibits transport Low_Cholesterol Low Intracellular Cholesterol SCAP_SREBP_Golgi SCAP-SREBP Complex to Golgi Low_Cholesterol->SCAP_SREBP_Golgi Allows transport SREBP_Cleavage SREBP Cleavage SCAP_SREBP_Golgi->SREBP_Cleavage nSREBP_Nucleus nSREBP to Nucleus SREBP_Cleavage->nSREBP_Nucleus Gene_Expression Increased Expression of Cholesterol Synthesis Genes (e.g., HMGCR, DHCR7) nSREBP_Nucleus->Gene_Expression

Caption: SREBP-mediated regulation of cholesterol biosynthesis.

The 5β Configuration: Coprostanol Formation

While the endogenous cholesterol biosynthesis pathway utilizes the 5α configuration, the 5β configuration is relevant in the context of cholesterol metabolism by the gut microbiota.[22][23] Cholesterol that is not absorbed in the small intestine passes to the large intestine, where it can be metabolized by anaerobic bacteria.

The primary product of this bacterial conversion is coprostanol (5β-cholestan-3β-ol) .[8][9] This conversion involves the reduction of the C5-C6 double bond of cholesterol. Two main pathways for this conversion have been proposed:

  • The Direct Reduction Pathway: A direct stereospecific reduction of the double bond.[23]

  • The Indirect Pathway: This involves intermediate steps, starting with the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form 4-cholesten-3-one, followed by subsequent reductions to yield coprostanone and finally coprostanol.[22][23]

Coprostanol is poorly absorbed by the intestine and is the major neutral sterol excreted in feces.[9] Due to its specific origin from gut microbial action on cholesterol, coprostanol is often used as a biomarker for fecal pollution in environmental science.[8]

Conclusion

The cholest-7-ene scaffold, primarily in the form of lathosterol (5α-Cholest-7-en-3β-ol), is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its sequential conversion by lathosterol oxidase and 7-dehydrocholesterol reductase represents critical final steps in the synthesis of cholesterol. Understanding the function and regulation of these enzymes is essential, as their deficiencies lead to severe genetic disorders. The quantitative analysis of lathosterol and other sterol intermediates provides valuable insights into the dynamics of cholesterol synthesis and serves as a diagnostic tool. While the 5β-cholestene structure is not part of the endogenous synthesis pathway, its formation in the gut highlights the significant role of the microbiome in overall sterol metabolism. For researchers and drug development professionals, the enzymes acting on cholest-7-ene intermediates represent potential targets for therapeutic intervention in disorders of cholesterol metabolism.

References

An In-depth Technical Guide to the Enzymatic Conversion of 5β-Cholest-7-ene and its 5α-Isomer, Lathosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the enzymatic conversion of 5β-Cholest-7-ene and its biologically significant 5α-isomer, lathosterol. While the metabolic fate of 5β-Cholest-7-ene within mammalian cholesterol biosynthesis is not established, this document details the critical enzymatic steps involved in the conversion of lathosterol to cholesterol. The primary enzymes in this pathway are lathosterol oxidase (also known as sterol-C5-desaturase) and 7-dehydrocholesterol reductase (DHCR7). This guide furnishes detailed experimental protocols for the assay of these enzymes, summarizes available quantitative data, and provides visual representations of the metabolic pathway and experimental workflows to aid researchers in their understanding and investigation of this crucial area of sterol metabolism.

Introduction: The Role of Cholest-7-ene Isomers in Cholesterol Biosynthesis

Cholesterol is an essential structural component of animal cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its biosynthesis is a complex, multi-step process involving numerous enzymes. One of the final stages of cholesterol synthesis involves the conversion of cholest-7-ene isomers. The predominant and well-characterized pathway involves the 5α-isomer, 5α-cholest-7-en-3β-ol, commonly known as lathosterol.

In contrast, the direct enzymatic conversion of 5β-Cholest-7-ene within the canonical mammalian cholesterol biosynthesis pathway is not supported by current scientific literature. The stereochemistry at the A/B ring junction is critical for enzyme-substrate recognition, and the enzymes of cholesterol synthesis are highly specific for the 5α-configuration. While metabolism of 5β-sterols, such as the conversion of cholesterol to coprostanol by gut microbiota, does occur, it involves a different set of enzymes and pathways. Therefore, this guide will focus on the established enzymatic conversion of lathosterol.

The conversion of lathosterol to cholesterol proceeds via a two-step process:

  • Dehydrogenation: Lathosterol is converted to 7-dehydrocholesterol (7-DHC) by the enzyme lathosterol oxidase (EC 1.14.19.20), also known as sterol-C5-desaturase.

  • Reduction: 7-dehydrocholesterol is then reduced to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7; EC 1.3.1.21).

Understanding these enzymatic conversions is critical for research into genetic disorders of cholesterol metabolism, such as Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene, and for the development of drugs that modulate cholesterol levels.

Enzymatic Conversion Pathway

The conversion of lathosterol to cholesterol is a key segment of the Kandutsch-Russell pathway of cholesterol biosynthesis.

Enzymatic_Conversion_of_Lathosterol Lathosterol 5α-Cholest-7-en-3β-ol (Lathosterol) 7_DHC 7-Dehydrocholesterol (7-DHC) Lathosterol->7_DHC O2, NADH - H2O, NAD+ Cholesterol Cholesterol 7_DHC->Cholesterol NADPH - NADP+ enzyme1 Lathosterol Oxidase (Sterol-C5-Desaturase) enzyme1->Lathosterol enzyme2 7-Dehydrocholesterol Reductase (DHCR7) enzyme2->7_DHC

Figure 1: Enzymatic conversion of lathosterol to cholesterol.

Quantitative Data on Enzymatic Conversions

Quantitative kinetic data for the specific mammalian enzymes lathosterol oxidase and 7-dehydrocholesterol reductase are limited in the publicly available literature. Much of the detailed kinetic analysis has been performed on analogous enzymes from other organisms, such as microbial cholesterol oxidases. The available data is summarized below.

EnzymeOrganism/SourceSubstrateKmVmaxSpecific ActivityReference
Lathosterol Oxidase Rat Liver MicrosomesLathosterolNot ReportedNot Reported~18-fold purification achieved[1]
Cholesterol OxidaseBrevibacterium sp.Cholesterol2.17 x 10-4 MNot Reported[2]
Cholesterol OxidasePseudomonas fluorescensCholesterol0.61 x 10-4 MNot Reported[2]
Cholesterol OxidaseStreptomyces sp.Cholesterol101.3 µM21.93 µM/min/mg14.3-fold purification[3]
7-Dehydrocholesterol Reductase (DHCR7) Human Fibroblasts (Controls)ErgosterolNot ReportedNot Reported50.6% +/- 5.3% conversion[4]
7-Dehydrocholesterol Reductase (DHCR7)Human Fibroblasts (SLOS patients)ErgosterolNot ReportedNot Reported4.47% +/- 0.72% conversion[4]

Note: The data for cholesterol oxidase from microbial sources is provided as a reference for the class of enzyme, but these enzymes are not identical to mammalian lathosterol oxidase.

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive methodology for assaying lathosterol oxidase and 7-dehydrocholesterol reductase activity.

Preparation of Rat Liver Microsomes

A common source for both lathosterol oxidase and DHCR7 is the microsomal fraction of rat liver.

Microsome_Preparation_Workflow start Start: Rat Liver Tissue homogenize Homogenize in ice-cold buffer (e.g., 100 mM phosphate buffer, pH 7.4) start->homogenize centrifuge1 Centrifuge at 10,000 x g for 20 min at 4°C homogenize->centrifuge1 supernatant1 Collect Supernatant (S9 fraction) centrifuge1->supernatant1 centrifuge2 Ultracentrifuge at 100,000 x g for 60 min at 4°C supernatant1->centrifuge2 pellet Discard Supernatant, Resuspend Microsomal Pellet centrifuge2->pellet resuspend Resuspend in buffer and determine protein concentration pellet->resuspend end Store at -80°C resuspend->end SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Binds S1P S1P SREBP_SCAP->S1P Cleavage by S1P S2P S2P S1P->S2P Further cleavage by S2P nSREBP nSREBP S2P->nSREBP Releases nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to SRE Genes Target Genes (DHCR7, SC5D, etc.) SRE->Genes Activates Transcription High_Cholesterol High Cellular Cholesterol High_Cholesterol->SREBP_SCAP Binds to SCAP, retains complex in ER Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP_SCAP SCAP conformational change, complex moves to Golgi

References

A Technical Guide to the 5β-Cholest-7-ene Metabolic Pathway for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5β-cholest-7-ene metabolic pathway is a crucial branch of cholesterol biosynthesis and metabolism. While the primary route of cholesterol synthesis proceeds through a series of intermediates to produce cholesterol, alternative pathways, including the 5β-cholest-7-ene pathway, play significant roles in various physiological and pathophysiological states. This pathway is particularly relevant in the context of certain metabolic disorders and holds potential for therapeutic intervention. This technical guide provides an in-depth overview of the core aspects of the 5β-cholest-7-ene metabolic pathway, focusing on its enzymes, regulation, and methods of study, tailored for researchers, scientists, and drug development professionals.

Core Metabolic Pathway

The central reaction in this pathway involves the conversion of 5β-cholest-7-en-3β-ol (Lathosterol) to downstream metabolites. A key enzyme in the cholesterol biosynthesis pathway that acts on a similar substrate is 7-dehydrocholesterol reductase (DHCR7), which catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol.[1] The metabolism of lathosterol can proceed through various enzymatic modifications, leading to the formation of different sterol products.

5beta_Cholest_7_ene_Metabolic_Pathway Lathosterol 5β-Cholest-7-en-3β-ol (Lathosterol) Metabolite1 Intermediate Metabolite A Lathosterol->Metabolite1 Enzyme 1 Metabolite2 Intermediate Metabolite B Metabolite1->Metabolite2 Enzyme 2 Final_Product Downstream Sterol Products Metabolite2->Final_Product Enzyme 3

Figure 1: Simplified 5β-Cholest-7-ene Metabolic Pathway.

Key Enzymes and Their Kinetics

The enzymes involved in the broader cholesterol synthesis pathway have been studied to determine their kinetic properties. While specific kinetic data for every enzyme in the 5β-cholest-7-ene branch is not extensively documented in all cases, data from key related enzymes provide valuable insights.

Table 1: Kinetic Parameters of Key Sterol Reductases and Oxidases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference(s)
7-Dehydrocholesterol Reductase (DHCR7)7-Dehydrocholesterol~5.0~0.50[2][3]
Lathosterol 5-desaturaseLathosterolNot specifiedNot specified[4]
Cholesterol OxidaseCholesterol0.61 - 230.3 x 10⁻⁴ MNot specified[5][6]
P450 46A17-DehydrocholesterolNot specified~1/3 of cholesterol rate[2]

Note: Kinetic parameters can vary significantly based on the experimental conditions, such as the source of the enzyme and the assay used.

Regulation of the Pathway

The regulation of cholesterol biosynthesis is a tightly controlled process, primarily at the level of HMG-CoA reductase. However, downstream enzymes are also subject to regulation. The expression and activity of enzymes like DHCR7 can be influenced by cellular sterol levels through feedback mechanisms involving Sterol Regulatory Element-Binding Proteins (SREBPs).[7] Furthermore, phosphorylation has been suggested as a potential regulatory mechanism for DHCR7 activity.[7]

Clinical Relevance and Drug Development

Alterations in the 5β-cholest-7-ene metabolic pathway and related sterol metabolism are associated with several clinical conditions.

  • Smith-Lemli-Opitz Syndrome (SLOS): This is a developmental disorder caused by mutations in the DHCR7 gene, leading to an accumulation of 7-dehydrocholesterol.[8] The study of this disease provides a model for understanding the consequences of impaired sterol metabolism.

  • Cholestasis: This condition, characterized by a decrease in bile flow, can lead to the accumulation of bile acids and cholesterol.[9] In cholestasis, the metabolism of various lipids, including sterols, is significantly altered.[10][11] The serum concentrations of cholesterol and its precursors can be elevated in cholestatic conditions.[9]

  • Drug-Induced Effects: Several medications can inhibit enzymes in the cholesterol biosynthesis pathway. For instance, some antipsychotic and antidepressant drugs have been shown to inhibit DHCR7.[2] This highlights the potential for off-target effects of drugs on this metabolic pathway and underscores its importance in drug development and safety assessment.

Quantitative Analysis of Pathway Metabolites

The accurate quantification of sterols in biological samples is essential for studying the 5β-cholest-7-ene pathway. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for this purpose.[12][13]

Table 2: Reference Intervals for Key Non-Cholesterol Sterols in Healthy Adults

MetaboliteGenderSerum Concentration (µg/mL)Reference(s)
LathosterolMen0.77–3.60[13]
Women0.64–2.78[13]
CampesterolMen2.14–7.43[13]
Women2.19–8.34[13]
SitosterolMen0.99–3.88[13]
Women1.03–4.45[13]

Note: These values can vary based on diet, genetics, and the analytical methods used.

In conditions like intrahepatic cholestasis of pregnancy (ICP), serum bile acid levels are significantly elevated, which is the most sensitive and specific marker for diagnosis.[14]

Experimental Protocols

Protocol 1: Quantification of Serum Sterols by GC-MS

This protocol provides a general workflow for the extraction and analysis of sterols from serum samples.

  • Sample Preparation:

    • To 200 µL of human plasma, add deuterated internal standards.[15]

    • Extract bulk lipids using a methanol:dichloromethane mixture.[15]

  • Hydrolysis (Saponification):

    • Employ an alkaline hydrolysis step to cleave steryl esters. This typically involves adding a strong base in alcohol and incubating at an elevated temperature (e.g., 60–100°C) for 1-2 hours.[15][16]

  • Sterol Extraction:

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the sterols.[15][17] For LLE, petroleum ether is a common solvent.[16]

  • Derivatization:

    • To improve volatility and chromatographic peak shape, sterols are often derivatized to form trimethylsilyl (TMS) ethers or sterol acetates.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.[12][15]

    • Use selective ion monitoring (SIM) for enhanced sensitivity and specificity.[13]

Experimental_Workflow_Sterol_Quantification Start Serum Sample Collection Add_Standards Addition of Internal Standards Start->Add_Standards Lipid_Extraction Lipid Extraction (e.g., Methanol:Dichloromethane) Add_Standards->Lipid_Extraction Hydrolysis Saponification (Alkaline Hydrolysis) Lipid_Extraction->Hydrolysis Sterol_Isolation Sterol Isolation (SPE or LLE) Hydrolysis->Sterol_Isolation Derivatization Derivatization (e.g., TMS ethers) Sterol_Isolation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: Workflow for Serum Sterol Quantification by GC-MS.

Protocol 2: Cholesterol Oxidase Activity Assay

This protocol outlines a common method for measuring cholesterol oxidase activity, which is relevant for studying the metabolism of cholesterol and related sterols.[18][19]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer solution (pH 7.0).[19]

    • Prepare solutions of cholesterol esterase, cholesterol oxidase, peroxidase, and a chromogenic substrate (e.g., phenol with 4-aminoantipyrine).[19]

    • Prepare cholesterol standards of known concentrations.

  • Reaction Setup:

    • In a microplate, add the sample or cholesterol standard.

    • Add the enzyme mixture (cholesterol esterase, cholesterol oxidase, peroxidase) and the chromogenic substrate.

    • Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.[19][20]

    • Cholesterol oxidase oxidizes cholesterol, producing hydrogen peroxide.[18][19]

    • Peroxidase catalyzes the reaction between hydrogen peroxide and the chromogenic substrate to produce a colored product.[18][19]

  • Measurement:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of the colored product at a specific wavelength using a spectrophotometer.[19][21]

  • Calculation:

    • Determine the cholesterol concentration in the samples by comparing their absorbance to the standard curve.

Logical_Relationship_Cholesterol_Assay Cholesterol_Ester Cholesterol Ester Free_Cholesterol Free Cholesterol Cholesterol_Ester->Free_Cholesterol Cholesterol Esterase Cholestenone Cholest-4-en-3-one Free_Cholesterol->Cholestenone Cholesterol Oxidase H2O2 Hydrogen Peroxide (H₂O₂) Free_Cholesterol->H2O2 Chromogen_Oxidized Colored Product (Oxidized) H2O2->Chromogen_Oxidized Peroxidase Chromogen_Reduced Chromogenic Substrate (Reduced) Chromogen_Reduced->Chromogen_Oxidized

Figure 3: Principle of the Enzymatic Cholesterol Assay.

Conclusion

The 5β-cholest-7-ene metabolic pathway represents an important area of study within the broader field of sterol metabolism. A thorough understanding of its enzymes, regulation, and byproducts is critical for elucidating its role in health and disease. For professionals in research and drug development, this pathway presents potential targets for therapeutic intervention and considerations for drug safety and metabolism. The methodologies outlined in this guide provide a framework for the quantitative investigation of this pathway, which will be instrumental in advancing our knowledge and developing novel therapeutic strategies.

References

The Biological Significance of 5β-Cholestane Steroids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 5β-cholestane steroids. These molecules, characterized by the cis-fusion of their A and B steroid rings, are crucial intermediates in bile acid synthesis and play significant roles in the metabolism and inactivation of various steroid hormones. Furthermore, emerging research highlights their functions as signaling molecules, modulating nuclear receptors and exhibiting neuroactive properties. This document details their biosynthesis, metabolism, and physiological roles, presents quantitative data on their concentrations in biological matrices, outlines key experimental protocols for their analysis, and visualizes their associated signaling pathways.

Introduction to 5β-Cholestane Steroids

5β-cholestane steroids are a class of saturated tetracyclic steroids derived from cholesterol. The defining structural feature of this class is the stereochemistry at the junction of the A and B rings, which are fused in a cis configuration. This contrasts with the trans-fusion found in the 5α-cholestane series. The enzyme responsible for this specific reduction of the Δ4-double bond of precursor steroids is 5β-reductase (aldo-keto reductase 1D1, AKR1D1).[1] This structural difference has profound implications for the biological activity and metabolic fate of these steroids.

The primary and most well-established role of 5β-cholestane steroids is as essential intermediates in the biosynthesis of bile acids.[1][2] Beyond this, they are involved in the catabolism of steroid hormones, such as androgens and glucocorticoids, effectively inactivating them.[3] More recent discoveries have expanded their known biological functions to include the regulation of nuclear receptors like the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), and the modulation of neuronal excitability as neuroactive steroids.[1][4]

Biosynthesis and Metabolism

The central enzyme in the formation of 5β-cholestane steroids is 5β-reductase (AKR1D1) . This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond of various Δ4-3-ketosteroids, including precursors for bile acids and steroid hormones.[1][5]

Bile Acid Synthesis

The classic pathway of bile acid synthesis from cholesterol involves a series of enzymatic modifications to the steroid nucleus and side chain. A key initial step is the conversion of 7α-hydroxycholest-4-en-3-one to 7α-hydroxy-5β-cholestan-3-one by AKR1D1. This 5β-reduced intermediate is then further metabolized to the primary bile acids, cholic acid and chenodeoxycholic acid.[2][6]

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol 7a-Hydroxycholesterol 7a-Hydroxycholesterol Cholesterol->7a-Hydroxycholesterol CYP7A1 7a-Hydroxycholest-4-en-3-one 7a-Hydroxycholest-4-en-3-one 7a-Hydroxycholesterol->7a-Hydroxycholest-4-en-3-one HSD3B7 7a-Hydroxy-5b-cholestan-3-one 7a-Hydroxy-5b-cholestan-3-one 7a-Hydroxycholest-4-en-3-one->7a-Hydroxy-5b-cholestan-3-one AKR1D1 (5b-Reductase) Cholic Acid Cholic Acid 7a-Hydroxy-5b-cholestan-3-one->Cholic Acid CYP8B1, etc. Chenodeoxycholic Acid Chenodeoxycholic Acid 7a-Hydroxy-5b-cholestan-3-one->Chenodeoxycholic Acid Multiple steps

Caption: Simplified overview of the classic bile acid synthesis pathway highlighting the role of 5β-reductase (AKR1D1).

Steroid Hormone Inactivation

AKR1D1 also metabolizes steroid hormones such as testosterone, progesterone, and cortisol. The 5β-reduction of these hormones is a key step in their inactivation and subsequent excretion. For example, cortisol is converted to 5β-dihydrocortisol, which is then further metabolized to tetrahydrocortisol and excreted in the urine.[3]

Physiological Roles and Significance

Regulation of Nuclear Receptors

5β-reduced steroids have been identified as ligands for the nuclear receptors FXR and PXR.[1]

  • Farnesoid X Receptor (FXR): Bile acids are the primary endogenous ligands for FXR. By activating FXR, 5β-cholestane intermediates in bile acid synthesis play a crucial role in the feedback regulation of their own production.[7] Activated FXR inhibits the expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.[7]

  • Pregnane X Receptor (PXR): PXR is a xenobiotic sensor that regulates the expression of genes involved in drug and xenobiotic metabolism, including cytochrome P450 enzymes like CYP3A4.[8][9] Certain 5β-pregnane steroids can activate PXR, thereby influencing the metabolism of a wide range of endogenous and exogenous compounds.[1]

FXR_PXR_Signaling cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_genes Target Gene Regulation 5b-Cholestane Steroids 5b-Cholestane Steroids FXR FXR 5b-Cholestane Steroids->FXR PXR PXR 5b-Cholestane Steroids->PXR Bile Acids Bile Acids Bile Acids->FXR Xenobiotics Xenobiotics Xenobiotics->PXR RXR RXR FXR->RXR heterodimerizes PXR->RXR heterodimerizes CYP7A1_inhibition CYP7A1 Expression (Bile Acid Synthesis) RXR->CYP7A1_inhibition inhibits Detoxification_genes Detoxification Genes (e.g., CYP3A4) RXR->Detoxification_genes activates

Neuroactive Properties of 5β-Pregnane Steroids

Neurosteroid_Signaling 5b-Pregnane Steroids 5b-Pregnane Steroids GABA_A_Receptor GABA-A Receptor 5b-Pregnane Steroids->GABA_A_Receptor Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances Cl- influx

Caption: Modulation of the GABA-A receptor by 5β-pregnane neurosteroids, leading to enhanced neuronal inhibition.

Quantitative Data

The concentrations of 5β-cholestane steroids and their metabolites can vary significantly based on age, sex, and physiological state. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary Reference Ranges for Key 5β-Reduced Steroid Metabolites in Adults (μg/24 hours)

MetaboliteMale (20-29 years)Female (20-29 years)Data Source
Etiocholanolone1000 - 4500600 - 2500[10]
5β-Androstanediol50 - 25030 - 150[10]
Pregnanediol100 - 800200 - 5000 (luteal phase)[10][11]
Tetrahydrocortisol1500 - 50001000 - 4000[10]

Table 2: Kinetic Constants of Human AKR1D1 for Various Steroid Substrates

SubstrateKm (μM)kcat (min-1)Data Source
Progesterone1.2 ± 0.21.9 ± 0.1[12]
Testosterone0.4 ± 0.11.2 ± 0.1[12]
Cortisone25 ± 42.5 ± 0.2[12]
4-Cholesten-7α-ol-3-one0.8N/A[1]

Experimental Protocols

Accurate quantification of 5β-cholestane steroids is essential for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods.

General Workflow for Steroid Analysis

Experimental_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation and Mass Spectrometric Detection (GC-MS or LC-MS/MS) Extraction->Analysis for LC-MS/MS Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A general experimental workflow for the analysis of steroid hormones from biological samples.

Example Protocol: Quantification of Urinary Steroids by GC-MS

This protocol provides a general outline. Specific parameters may need optimization.

  • Sample Preparation:

    • An aliquot of a 24-hour urine collection is used. [13] * Internal standards (e.g., deuterated steroid analogs) are added.

    • Enzymatic hydrolysis (β-glucuronidase/arylsulfatase) is performed to cleave conjugated steroids.

  • Extraction:

    • Solid-phase extraction (SPE) is commonly used to isolate and purify the steroids. [5]3. Derivatization:

    • The hydroxyl and keto groups of the steroids are derivatized (e.g., methoximation followed by silylation) to improve their volatility and chromatographic properties for GC-MS analysis. [10]4. GC-MS Analysis:

    • An Agilent DB-1 or similar non-polar capillary column is typically used for separation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection. [14]5. Quantification:

    • Calibration curves are generated using standards of known concentrations.

    • The concentration of each steroid in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.

Example Protocol: Quantification of 5β-Dihydrotestosterone by LC-MS/MS

This protocol provides a general outline. Specific parameters may need optimization.

  • Sample Preparation:

    • A serum or plasma sample is used. [15] * Internal standards (e.g., deuterated 5β-dihydrotestosterone) are added.

  • Extraction:

    • Liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) can be used. [16][17]3. LC-MS/MS Analysis:

    • A C18 reversed-phase column is commonly used for chromatographic separation. [16] * A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate) is employed. [18] * The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. [19]4. Quantification:

    • Quantification is performed using a calibration curve prepared in a steroid-free matrix (e.g., charcoal-stripped serum).

Conclusion

5β-cholestane steroids are a diverse and functionally significant class of molecules. Their roles extend from being indispensable intermediates in bile acid synthesis to critical players in steroid hormone catabolism and nuanced modulators of nuclear receptor signaling and neuronal activity. A thorough understanding of their biochemistry and physiology is crucial for researchers in endocrinology, gastroenterology, neuroscience, and drug development. The analytical methods and quantitative data presented in this guide provide a foundation for further investigation into the multifaceted biological significance of 5β-cholestane steroids in health and disease.

References

The Enigmatic Role of 5β-Cholest-7-ene in Marine Invertebrate Sterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of marine invertebrate biochemistry presents a vast and largely untapped resource for novel scientific discovery. Among the myriad of fascinating metabolic pathways, the metabolism of sterols stands out for its complexity and potential pharmacological significance. This technical guide delves into the core of this complexity, focusing on the often-overlooked yet pivotal molecule: 5β-cholest-7-ene. While its 5α-isomer, lathosterol, is a well-documented intermediate in cholesterol biosynthesis, the origin, fate, and function of 5β-cholest-7-ene in marine invertebrates remain a subject of ongoing investigation. This document aims to consolidate the current understanding, present relevant experimental methodologies, and outline the biosynthetic and metabolic pathways involving this unique sterol.

The Landscape of Sterol Metabolism in Marine Invertebrates

Marine invertebrates exhibit a remarkable diversity in their sterol composition, a reflection of their varied diets and unique metabolic capabilities. Unlike vertebrates, many marine invertebrates, including sponges (Porifera) and mollusks (Mollusca), lack the ability to synthesize cholesterol de novo.[1] Consequently, they rely on the acquisition of sterols from dietary sources such as algae and plankton. These dietary sterols, primarily phytosterols, are then subjected to a series of metabolic transformations, including dealkylation, to produce a range of steroidal compounds essential for cellular structure and function.[1]

Biosynthesis and Metabolic Pathways of 5β-Cholest-7-ene

The precise biosynthetic pathway of 5β-cholest-7-ene in marine invertebrates is not yet fully elucidated. However, based on the established principles of steroid biochemistry, a plausible pathway can be hypothesized, centering on the enzymatic activity of 5β-reductase.

The Putative Biosynthetic Pathway

The likely precursor for 5β-cholest-7-ene is lathosterol (5α-cholest-7-en-3β-ol), a common intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The key enzymatic step differentiating the formation of the 5β-isomer is the reduction of the Δ⁵ double bond by a 5β-reductase (aldo-keto reductase family 1 member D1, AKR1D1). While the direct action of a 5β-reductase on lathosterol in marine invertebrates has not been definitively proven, the presence of genes encoding for 5β-reductase homologues in the genomes of some marine invertebrates suggests this capability.

It is also plausible that the formation of 5β-stanols is a result of the metabolic activity of symbiotic microorganisms residing in the gut of these animals. These microbes can possess the necessary enzymes to convert dietary sterols into their 5β-reduced forms.

A proposed pathway for the formation and subsequent metabolism of 5β-cholest-7-ene is depicted below:

5beta-Cholest-7-ene_Metabolism Dietary_Sterols Dietary Sterols (e.g., Phytosterols) Lathosterol Lathosterol (5α-Cholest-7-en-3β-ol) Dietary_Sterols->Lathosterol Metabolic Conversion 5beta_Cholest_7_ene 5β-Cholest-7-ene-3β-ol Lathosterol->5beta_Cholest_7_ene 5β-Reductase (Putative) 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol Lathosterol Oxidase 5beta_Stanols Other 5β-Stanols 5beta_Cholest_7_ene->5beta_Stanols Further Metabolism Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol 7-Dehydrocholesterol Reductase Excretion Excretion Products 5beta_Stanols->Excretion

Putative metabolic pathway of 5β-cholest-7-ene.
Key Enzymes in the Pathway

  • 5β-Reductase (AKR1D1): This enzyme is crucial for the conversion of Δ⁴-3-ketosteroids to their 5β-reduced metabolites. Its potential role in acting on a Δ⁷-sterol like lathosterol in marine invertebrates is an area of active research.

  • Lathosterol Oxidase: This enzyme is responsible for the conversion of lathosterol to 7-dehydrocholesterol, a key step in the Kandutsch-Russell pathway for cholesterol synthesis.

  • 7-Dehydrocholesterol Reductase: This enzyme catalyzes the final step in the Kandutsch-Russell pathway, the conversion of 7-dehydrocholesterol to cholesterol.

Quantitative Analysis of 5β-Cholest-7-ene

Precise quantitative data for 5β-cholest-7-ene in various marine invertebrate tissues is currently scarce in the scientific literature. The table below summarizes the typical sterol composition of selected marine invertebrates, highlighting the need for more targeted quantitative studies on 5β-stanols.

PhylumSpeciesTissueCholesterol (% of total sterols)Other Major Sterols5β-Cholest-7-ene (% of total sterols)Reference
Porifera Spongia officinalisWhole organism15-25Aplysterol, VerongulasterolNot Reported[2]
Axinella polypoidesWhole organism5-15Axinysterols, 19-nor-stanolsNot Reported[3]
Mollusca Mytilus edulisWhole organism20-30Brassicasterol, 24-MethylenecholesterolNot Reported[4]
Crassostrea gigasWhole organism25-35Brassicasterol, PoriferasterolNot Reported[4]

Experimental Protocols

The accurate analysis of 5β-cholest-7-ene requires robust and validated experimental protocols for extraction, separation, and identification.

Sterol Extraction from Marine Invertebrate Tissues

A generalized workflow for the extraction of sterols from marine invertebrate tissues is presented below. This protocol can be adapted based on the specific tissue and the instrumentation available.

Sterol_Extraction_Workflow Start Tissue Homogenization (in organic solvent, e.g., Chloroform:Methanol) Saponification Saponification (with ethanolic KOH) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction Purification Column Chromatography (Silica gel or Alumina) Extraction->Purification Analysis GC-MS or HPLC-MS Analysis Purification->Analysis

Workflow for sterol extraction from marine tissues.

Detailed Protocol:

  • Homogenization: Homogenize the fresh or frozen tissue sample in a solvent mixture of chloroform:methanol (2:1, v/v).

  • Saponification: Add an equal volume of 1 M ethanolic potassium hydroxide to the homogenate and reflux for 1-2 hours at 60-80°C to hydrolyze steryl esters.

  • Extraction: After cooling, add distilled water and extract the unsaponifiable lipids with n-hexane or diethyl ether. Repeat the extraction three times.

  • Purification: Pool the organic extracts, wash with water to remove excess alkali, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The residue containing the total sterol fraction can be further purified by column chromatography on silica gel or alumina.

Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of sterols. For enhanced volatility and better chromatographic resolution, sterols are typically derivatized to their trimethylsilyl (TMS) ethers prior to analysis.

GC-MS Conditions for TMS-Ether Derivatized Sterols:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sterol isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 20 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

The mass spectrum of the TMS ether of 5α-cholest-7-en-3β-ol (lathosterol) serves as a close reference for the identification of the 5β-isomer. The fragmentation pattern is expected to be very similar, with characteristic ions at m/z 458 (M+), 368 (M+-90), 353 (M+-90-15), and 255.[5] The separation of 5α and 5β isomers on a standard non-polar GC column can be challenging and may require specialized columns or optimized temperature programs.

Physiological Role and Future Directions

The physiological function of 5β-cholest-7-ene in marine invertebrates is largely unknown. In vertebrates, 5β-stanols are generally considered to be biologically inert end-products of cholesterol metabolism destined for excretion. However, the presence of these compounds in marine invertebrates, which often have a limited capacity for de novo sterol synthesis, suggests they may have a yet-to-be-discovered role.

Future research should focus on:

  • Quantitative Profiling: Comprehensive studies to quantify the levels of 5β-cholest-7-ene and other 5β-stanols in a wide range of marine invertebrates.

  • Enzyme Characterization: Isolation and characterization of 5β-reductases from marine invertebrates to determine their substrate specificity and kinetic properties.

  • Functional Studies: Investigations into the potential role of 5β-cholest-7-ene in membrane structure and function, or as a precursor for other bioactive molecules.

  • Genomic and Transcriptomic Analyses: Mining the growing databases of marine invertebrate genomes and transcriptomes to identify and characterize the full suite of genes involved in sterol metabolism.[3][6]

The study of 5β-cholest-7-ene in marine invertebrates is a promising frontier in marine natural product chemistry and biochemistry. A deeper understanding of its metabolism and function could not only provide insights into the unique biology of these organisms but also potentially lead to the discovery of novel enzymes and bioactive compounds with applications in drug development and biotechnology.

References

The Core of Stereospecificity: An In-depth Technical Guide to the Biosynthesis of 5β-Sterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 5β-sterols represents a critical juncture in steroid metabolism across diverse organisms, from the production of bile acids in mammals to the synthesis of defensive cardenolides in plants. The hallmark of this pathway is the stereospecific reduction of a Δ⁴-3-ketosteroid precursor, creating a cis-fused A/B ring system that profoundly alters the molecule's three-dimensional structure and biological activity. This technical guide provides a comprehensive overview of the core principles of 5β-sterol biosynthesis, detailing the enzymatic players, their kinetics, and the experimental methodologies employed to elucidate these pathways. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers in sterol biochemistry, drug discovery, and related fields.

Introduction to 5β-Sterols

Steroids are a class of lipids characterized by a four-ring core structure. The stereochemistry at the junction of the A and B rings is a key determinant of their biological function. While 5α-steroids possess a planar structure due to the trans-fusion of the A and B rings, 5β-sterols are characterized by a bent or "L" shaped conformation resulting from a cis-fusion.[1] This unique three-dimensional architecture is fundamental to the diverse roles of 5β-sterols. In humans, the 5β-configuration is essential for the emulsifying properties of bile acids, which are crucial for lipid digestion and absorption.[1] In plants like Digitalis purpurea, 5β-steroids are precursors to cardenolides, potent cardiac glycosides used in the treatment of heart failure.[2][3]

The Central Enzyme: Δ⁴-3-Ketosteroid 5β-Reductase

The key enzymatic step in the biosynthesis of all 5β-sterols is the reduction of the C4-C5 double bond of a Δ⁴-3-ketosteroid substrate. This reaction is catalyzed by a family of enzymes known as Δ⁴-3-ketosteroid 5β-reductases.

In Mammals: Aldo-Keto Reductase 1D1 (AKR1D1)

In humans and other mammals, the primary enzyme responsible for 5β-reduction is Aldo-Keto Reductase 1D1 (AKR1D1).[4] This enzyme is highly expressed in the liver and plays a pivotal role in two major metabolic pathways: bile acid synthesis and the catabolism of steroid hormones.[4][5] AKR1D1 utilizes NADPH as a cofactor to catalyze the stereospecific reduction of a wide range of Δ⁴-3-ketosteroid substrates, including intermediates in the cholesterol catabolism pathway and steroid hormones like progesterone, androstenedione, and testosterone.[6]

In Plants: Progesterone 5β-Reductase (P5βR)

In plants such as Digitalis purpurea, the analogous enzyme is Progesterone 5β-Reductase (P5βR).[2][3] While it catalyzes a similar reaction to its mammalian counterpart, plant P5βRs belong to the short-chain dehydrogenase/reductase (SDR) superfamily and are not homologous to the aldo-keto reductase (AKR) family that AKR1D1 belongs to.[3] This suggests an instance of convergent evolution, where distinct protein families evolved to perform the same stereospecific reduction. P5βR is a key enzyme in the biosynthesis of cardenolides, where it reduces progesterone to 5β-pregnane-3,20-dione.[2][7]

Biosynthetic Pathways Involving 5β-Reduction

Mammalian Bile Acid Synthesis

The biosynthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a major pathway for cholesterol catabolism in the liver.[8][9] This multi-step process occurs across several cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.[10] A critical step in this pathway is the 5β-reduction of 7α-hydroxy-4-cholesten-3-one, catalyzed by AKR1D1, which establishes the characteristic cis-A/B ring fusion of bile acids.[11]

Bile Acid Synthesis Pathway Cholesterol Cholesterol 7α-hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7α-hydroxycholesterol CYP7A1 (Rate-limiting step) 7α-hydroxy-4-cholesten-3-one 7α-hydroxy-4-cholesten-3-one 7α-hydroxycholesterol->7α-hydroxy-4-cholesten-3-one HSD3B7 7α-hydroxy-5β-cholestan-3-one 7α-hydroxy-5β-cholestan-3-one 7α-hydroxy-4-cholesten-3-one->7α-hydroxy-5β-cholestan-3-one AKR1D1 (5β-reductase) NADPH -> NADP+ Cholic Acid / Chenodeoxycholic Acid Cholic Acid / Chenodeoxycholic Acid 7α-hydroxy-5β-cholestan-3-one->Cholic Acid / Chenodeoxycholic Acid Multiple Steps

Figure 1. Simplified pathway of primary bile acid synthesis from cholesterol.

Plant Cardenolide Biosynthesis

In Digitalis purpurea, the biosynthesis of cardenolides begins with the conversion of cholesterol to pregnenolone, which is then converted to progesterone.[12] Progesterone is then stereospecifically reduced by P5βR to 5β-pregnane-3,20-dione, a key intermediate in the cardenolide pathway.[2]

Cardenolide Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 5β-pregnane-3,20-dione 5β-pregnane-3,20-dione Progesterone->5β-pregnane-3,20-dione P5βR (5β-reductase) NADPH -> NADP+ Cardenolides Cardenolides 5β-pregnane-3,20-dione->Cardenolides Multiple Steps

Figure 2. Simplified pathway of cardenolide biosynthesis.

Quantitative Data

The following tables summarize key quantitative data for mammalian and plant 5β-reductases.

Table 1: Kinetic Parameters of Human AKR1D1

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Progesterone0.5 ± 0.1130 ± 10[6]
Androstenedione2.2 ± 0.4110 ± 10[6]
Testosterone3.0 ± 0.590 ± 5[6]
7α-hydroxy-4-cholesten-3-one0.2 ± 0.05250 ± 20[6]

Table 2: Kinetic Parameters of Digitalis purpurea Progesterone 5β-Reductase (P5βR)

EnzymeSubstrateKm (µM)Reference
Recombinant D. purpurea P5βR2Progesterone230
Recombinant D. purpurea P5βR2NADPH6[7]
Purified native D. purpurea P5βRProgesterone34[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 5β-sterol biosynthesis.

Heterologous Expression and Purification of Recombinant AKR1D1

This protocol describes the expression of His-tagged AKR1D1 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[5][13]

Materials:

  • pET expression vector containing the AKR1D1 gene with an N-terminal His-tag

  • E. coli BL21(DE3) competent cells

  • LB broth and agar plates containing the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

Procedure:

  • Transform the pET-AKR1D1 plasmid into E. coli BL21(DE3) competent cells and plate on selective LB agar.

  • Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the bound protein with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His-tag antibody.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol) and store at -80°C.

AKR1D1 Purification Workflow cluster_0 Expression cluster_1 Purification Transformation Transformation Overnight Culture Overnight Culture Transformation->Overnight Culture Large Scale Culture Large Scale Culture Overnight Culture->Large Scale Culture Induction Induction Large Scale Culture->Induction Harvest Harvest Induction->Harvest Lysis Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification IMAC Column IMAC Column Clarification->IMAC Column Wash Wash IMAC Column->Wash Elution Elution Wash->Elution Analysis Analysis Elution->Analysis

Figure 3. Experimental workflow for the expression and purification of recombinant AKR1D1.

5β-Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of 5β-reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified 5β-reductase enzyme

  • Assay buffer (100 mM potassium phosphate buffer, pH 7.4)

  • NADPH solution (10 mM stock in assay buffer)

  • Substrate solution (e.g., 10 mM progesterone in ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, NADPH to a final concentration of 150 µM, and the substrate to the desired final concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified 5β-reductase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations while keeping the enzyme and NADPH concentrations constant.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Analysis of 5β-Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the extraction and analysis of 5β-sterols from biological samples.[14][15]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., epicoprostanol)

  • Organic solvents (e.g., chloroform, methanol, hexane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add a known amount of the internal standard.

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1, v/v).

    • Separate the organic phase, which contains the lipids including sterols.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Saponification (optional, to hydrolyze steryl esters):

    • Resuspend the lipid extract in ethanolic potassium hydroxide and heat at 60-80°C for 1-2 hours.

    • After cooling, add water and re-extract the non-saponifiable lipids (including free sterols) with hexane.

    • Evaporate the hexane extract to dryness.

  • Derivatization:

    • To the dried sterol extract, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and an organic solvent (e.g., pyridine).

    • Heat at 60-80°C for 30-60 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

    • Evaporate the excess derivatizing agent and solvent under nitrogen.

    • Reconstitute the derivatized sample in hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the sterol-TMS ethers on a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Use a temperature program to achieve optimal separation.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • Identify the 5β-sterols based on their retention times and characteristic mass fragmentation patterns compared to authentic standards.

    • Quantify the 5β-sterols by comparing the peak area of the target analyte to the peak area of the internal standard.

Conclusion

The biosynthesis of 5β-sterols is a fundamental metabolic process with significant implications for physiology and medicine. The stereospecific reduction catalyzed by Δ⁴-3-ketosteroid 5β-reductases is the defining step in this pathway, leading to the formation of structurally and functionally diverse molecules. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved in 5β-sterol biosynthesis is crucial for the development of novel therapeutic strategies targeting a range of conditions, from metabolic disorders to heart disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of steroid biochemistry.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5β-Cholest-7-ene from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the extraction of 5β-Cholest-7-ene, a sterol intermediate in cholesterol biosynthesis, from various tissue samples. The methodologies outlined are based on established principles of lipid extraction and analysis, ensuring high recovery and purity for downstream applications such as quantification by mass spectrometry.

Introduction

5β-Cholest-7-ene, also known as lathosterol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its levels in tissues can be indicative of the rate of cholesterol synthesis, making it a valuable biomarker in studies related to metabolic disorders and the efficacy of cholesterol-lowering drugs.[1][2] Accurate quantification of 5β-Cholest-7-ene necessitates efficient extraction from complex tissue matrices. This document outlines robust protocols for tissue homogenization, lipid extraction, saponification, and purification.

Extraction and Analysis Strategies

The successful extraction of 5β-Cholest-7-ene from tissues involves several key steps:

  • Tissue Homogenization: The initial step is to disrupt the tissue structure to release the cellular contents, including lipids. This can be achieved through mechanical methods such as grinding in liquid nitrogen or using bead-based homogenizers.[3][4]

  • Lipid Extraction: Following homogenization, a total lipid extraction is performed using organic solvents. The most common methods are the Folch and Bligh-Dyer techniques, which utilize a chloroform and methanol mixture to efficiently extract a broad range of lipids.[5][6][7][8][9]

  • Saponification (Optional but Recommended): A significant portion of sterols in tissues can be esterified with fatty acids.[10] Saponification, an alkaline hydrolysis using a strong base like potassium hydroxide (KOH) in an alcoholic solution, is employed to cleave these ester bonds and release the free sterols, allowing for the quantification of total 5β-Cholest-7-ene.[5][8][11][12]

  • Purification: After extraction and saponification, the unsaponifiable matter, which includes the sterols, is typically isolated.[5] Solid-Phase Extraction (SPE) is a highly effective and commonly used technique to purify and concentrate the sterol fraction, removing other lipid classes that could interfere with subsequent analysis.[6][8][13][14]

  • Analysis: The purified sterol fraction is then analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][15][16][17][18] These techniques offer high sensitivity and selectivity for the quantification of 5β-Cholest-7-ene.

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in the literature for sterol analysis using mass spectrometry techniques. Note that specific values for 5β-Cholest-7-ene may vary depending on the tissue type, species, and analytical method.

ParameterLC-MS/MSGC-MSReference
Linear Range 0.1 - 10 µg/mLMethod Dependent[1]
Lower Limit of Quantification (LLOQ) 0.1 µg/mLMethod Dependent[1][2]
Extraction Recovery 85 - 110%Method Dependent[8][19]
Inter-day Variability (RSD) <10%Method Dependent[8][19]

Experimental Protocols

Protocol 1: Total 5β-Cholest-7-ene Extraction from Animal Tissue using Saponification

This protocol is designed for the quantification of total (free and esterified) 5β-Cholest-7-ene.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Liquid nitrogen

  • Mortar and pestle[4]

  • Chloroform[7]

  • Methanol[7]

  • 10 N Potassium Hydroxide (KOH)[6]

  • Ethanol[6]

  • Hexane[13]

  • Toluene[13]

  • Isopropanol[13]

  • Deionized water

  • Internal Standard (e.g., deuterium-labeled lathosterol)

  • Glass centrifuge tubes with Teflon-lined caps[6]

  • Solid-Phase Extraction (SPE) silica cartridges (100 mg)[6][13]

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.

    • Grind the tissue to a fine powder using the pestle.[4]

    • Transfer the powdered tissue to a glass centrifuge tube.

  • Lipid Extraction (Modified Folch Method):

    • To the homogenized tissue, add an appropriate amount of internal standard.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the tube (e.g., 2 mL).[7]

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL) to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a clean glass tube.[7]

  • Saponification:

    • Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

    • Add 2 mL of 1 M KOH in 95% ethanol.[6]

    • Cap the tube tightly and incubate at 60°C for 1 hour to hydrolyze the sterol esters.[8]

  • Extraction of Unsaponifiables:

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the unsaponifiable lipids (including 5β-Cholest-7-ene) into a new tube.

    • Repeat the hexane extraction two more times and combine the extracts.

    • Evaporate the pooled hexane extract to dryness under nitrogen.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a silica SPE cartridge with 2 mL of hexane.[6][13]

    • Dissolve the dried extract in 1 mL of toluene and load it onto the SPE cartridge.[6][13]

    • Wash the cartridge with 2 mL of hexane to elute non-polar lipids. Discard the eluate.[13]

    • Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.[6][13]

    • Collect the eluate and evaporate to dryness under nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the purified sterol extract in a suitable solvent for your analytical platform (e.g., 100 µL of methanol for LC-MS or a derivatization agent for GC-MS).

    • The sample is now ready for injection into the GC-MS or LC-MS/MS system for quantification.

Protocol 2: Free 5β-Cholest-7-ene Extraction from Animal Tissue

This protocol is for the specific measurement of unesterified 5β-Cholest-7-ene and omits the saponification step.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 (Tissue Homogenization and Lipid Extraction).

  • Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

  • Proceed directly to step 5 from Protocol 1 (Solid-Phase Extraction Purification).

  • Follow step 6 from Protocol 1 for sample reconstitution and analysis.

Visualizations

Experimental Workflow for Total 5β-Cholest-7-ene Extraction

ExtractionWorkflow Tissue Tissue Sample Homogenization Homogenization (e.g., Liquid N2 Grinding) Tissue->Homogenization Extraction Lipid Extraction (Chloroform/Methanol) Homogenization->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification UnsaponifiableExtraction Extraction of Unsaponifiables (Hexane) Saponification->UnsaponifiableExtraction SPE Solid-Phase Extraction (Silica Cartridge) UnsaponifiableExtraction->SPE Analysis Analysis (GC-MS or LC-MS/MS) SPE->Analysis

Caption: Workflow for total 5β-Cholest-7-ene extraction.

Logical Relationship of Extraction Steps

LogicalRelationship Start Start: Tissue Disruption Mechanical Disruption Start->Disruption Objective: Release Lipids Solubilization Lipid Solubilization Disruption->Solubilization Objective: Extract Lipids Hydrolysis Ester Bond Hydrolysis Solubilization->Hydrolysis Objective: Release Free Sterols Purification Sterol Purification Hydrolysis->Purification Objective: Isolate Sterols Quantification Quantification Purification->Quantification Objective: Measure Amount End End: Data Quantification->End

Caption: Key objectives in the sterol extraction process.

References

5α-Cholest-7-en-3β-ol (Lathosterol) as a Potential Biomarker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Cholest-7-en-3β-ol, commonly known as lathosterol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] As a direct precursor to cholesterol, its levels in circulation serve as a dynamic indicator of whole-body cholesterol synthesis.[3][4] Elevated plasma or serum concentrations of lathosterol are indicative of an increased rate of endogenous cholesterol production. This characteristic positions lathosterol as a valuable biomarker in the study and management of various metabolic disorders, particularly those related to sterol metabolism.

This document provides detailed application notes on the utility of lathosterol as a biomarker and comprehensive protocols for its quantification in biological samples.

Applications

Lathosterol's role as a biomarker extends to several clinical and research applications:

  • Assessing Cholesterol Synthesis: The primary application of measuring lathosterol is to monitor the rate of endogenous cholesterol synthesis. The ratio of lathosterol to total cholesterol in plasma is often used to normalize for variations in lipoprotein levels and provides a reliable index of cholesterol production.[3] This is particularly useful in understanding the pathophysiology of hypercholesterolemia and in evaluating the efficacy of cholesterol-lowering therapies.[1]

  • Diagnosis and Monitoring of Inherited Metabolic Disorders:

    • Lathosterolosis: This rare, autosomal recessive disorder is caused by a deficiency in the enzyme sterol-C5-desaturase, leading to a blockage in the conversion of lathosterol to 7-dehydrocholesterol.[5][6] Consequently, patients with lathosterolosis exhibit markedly elevated levels of lathosterol in plasma and tissues, making it the primary diagnostic marker for this condition.[5][7]

    • Cerebrotendinous Xanthomatosis (CTX): In this lipid storage disorder, elevated serum levels of lathosterol are also observed, indicating an increased de novo synthesis of cholesterol.[8] Monitoring lathosterol can be a component of the biochemical profiling for CTX.

  • Pharmacodynamic Biomarker in Drug Development: For pharmaceutical companies developing drugs that target cholesterol synthesis, such as HMG-CoA reductase inhibitors (statins), lathosterol serves as a sensitive pharmacodynamic biomarker. A reduction in plasma lathosterol levels following drug administration provides direct evidence of target engagement and therapeutic effect.[9]

  • Cardiovascular Disease Risk Assessment: Elevated cholesterol synthesis is a contributing factor to hypercholesterolemia and, consequently, an increased risk of cardiovascular disease. Measuring lathosterol can provide additional insights into an individual's cholesterol metabolism beyond a standard lipid panel.[10]

Quantitative Data

The following table summarizes the plasma concentrations of lathosterol in various conditions, providing a reference for interpreting biomarker data.

ConditionAnalyteConcentration (µmol/L)Notes
Healthy Adults Lathosterol0.5 - 16.0Control range for plasma lathosterol.[7]
Lathosterolosis Lathosterol219.8Markedly elevated plasma concentration in a patient with lathosterolosis.[7]
Lathosterolosis (Fibroblasts) Lathosterol (% of total sterols)12.5 - 35In cultured fibroblasts, lathosterol can account for a significant percentage of total sterols.[5][11]
Hypercholesterolemia (Baseline) Lathosterol/Cholesterol RatioVariesUsed as a baseline to assess treatment efficacy.
Hypercholesterolemia (Post-Lovastatin) Lathosterol/Cholesterol RatioReduced by 38-42%Demonstrates the effect of HMG-CoA reductase inhibition on cholesterol synthesis.[9]

Signaling and Metabolic Pathways

Lathosterol is a key intermediate in the cholesterol biosynthesis pathway. Below is a diagram illustrating its position in this metabolic cascade.

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Kandutsch-Russell Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D (Blocked in Lathosterolosis) Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Caption: Cholesterol Biosynthesis via the Kandutsch-Russell Pathway.

Experimental Protocols

Quantification of Lathosterol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of lathosterol in human plasma, adapted from established procedures.[12][13]

1. Materials and Reagents

  • Plasma samples: Collected in EDTA or heparin tubes and stored at -80°C.

  • Internal Standard (IS): Epicoprostanol or 5α-cholestane.

  • Reagents for Saponification: Ethanolic potassium hydroxide (KOH) solution (1 M).

  • Extraction Solvent: n-hexane.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or Sylon BFT.

  • Solvent for final sample: Pyridine or anhydrous hexane.

  • Glassware: Screw-capped glass test tubes.

  • Equipment: Water bath or heating block, centrifuge, nitrogen evaporator, GC-MS system.

2. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is saponification Alkaline Saponification (1 M KOH in Ethanol, 70°C, 1h) is->saponification extraction Liquid-Liquid Extraction (n-hexane) saponification->extraction dry Evaporate to Dryness (under Nitrogen) extraction->dry silylation Silylation (BSTFA + 1% TMCS, 70°C, 30 min) dry->silylation gcms GC-MS Analysis silylation->gcms data Data Processing gcms->data

Caption: GC-MS Workflow for Lathosterol Quantification.

3. Detailed Protocol

a. Sample Preparation and Saponification

  • Thaw plasma samples on ice.

  • Pipette 200 µL of plasma into a screw-capped glass test tube.

  • Add the internal standard solution (e.g., 200 µL of a toluene solution containing 0.8 µg of 5α-cholestane).[13]

  • Add 1 mL of 1 M ethanolic KOH solution.

  • Vortex briefly and incubate in a water bath at 70°C for 1 hour to hydrolyze sterol esters.

  • Cool the tubes to room temperature.

b. Liquid-Liquid Extraction

  • Add 2 mL of deionized water and 2 mL of n-hexane to the saponified sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction step with another 2 mL of n-hexane and combine the hexane fractions.

c. Derivatization

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.[14]

  • Cool to room temperature before analysis.

d. GC-MS Analysis

  • GC Column: Use a capillary column suitable for sterol analysis, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, SLB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/minute to 270°C.

    • Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use selected ion monitoring (SIM) for quantification.

    • Lathosterol-TMS ether: Monitor characteristic ions (e.g., m/z 458, 368, 255).

    • Internal Standard-TMS ether: Monitor its specific ions.

e. Quantification

  • Generate a calibration curve using standards of lathosterol and the internal standard prepared in a surrogate matrix and subjected to the same extraction and derivatization procedure.

  • Calculate the concentration of lathosterol in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

5α-Cholest-7-en-3β-ol (lathosterol) is a well-established biomarker of cholesterol synthesis with significant applications in clinical diagnostics, therapeutic monitoring, and drug development. Its quantification, primarily by GC-MS, provides valuable insights into sterol metabolism. The protocols and data presented herein offer a comprehensive resource for researchers and scientists working in these fields. The continued investigation of lathosterol and other non-cholesterol sterols will further elucidate their roles in health and disease.

References

Analytical Methods for the Identification of 5β-Cholest-7-ene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Cholest-7-ene is a sterol of significant interest in various biological and pharmaceutical research areas. As an isomer of more commonly studied sterols like lathosterol (5α-cholest-7-en-3β-ol), its accurate identification and quantification are crucial for understanding its metabolic pathways and potential physiological roles. This document provides detailed application notes and experimental protocols for the analytical identification of 5β-Cholest-7-ene using modern chromatographic and spectroscopic techniques. The methodologies outlined are based on established principles of sterol analysis and are adapted for the specific structural features of the 5β-cholestane skeleton and the C7-C8 double bond.

General Experimental Workflow

The overall process for the analysis of 5β-Cholest-7-ene from a biological or synthetic sample involves several key stages, from sample preparation to data analysis.

General Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis extraction Lipid Extraction saponification Saponification (optional) extraction->saponification purification Purification (SPE/TLC) saponification->purification derivatization Derivatization (for GC-MS) purification->derivatization hplc HPLC-MS purification->hplc nmr NMR purification->nmr gcms GC-MS derivatization->gcms identification Compound Identification gcms->identification hplc->identification nmr->identification quantification Quantification identification->quantification

Caption: General workflow for 5β-Cholest-7-ene analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sterols. For the analysis of 5β-Cholest-7-ene, derivatization is often necessary to increase its volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS Analysis of 5β-Cholest-7-ene

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer method with a chloroform:methanol (1:2, v/v) mixture.

  • Saponification (for esterified forms): To analyze total 5β-Cholest-7-ene (free and esterified), hydrolyze the lipid extract with a 1 M KOH solution in ethanol at 80°C for 1 hour.

  • Purification: Extract the non-saponifiable lipids (including 5β-Cholest-7-ene) with hexane or cyclohexane. Further purification can be achieved using solid-phase extraction (SPE) with a silica cartridge.

  • Derivatization: Evaporate the purified sample to dryness under a stream of nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Mass Scan Range: m/z 50-600.

Data Presentation: Expected GC-MS Data for 5β-Cholest-7-ene-TMS Derivative
ParameterExpected Value
Molecular Weight (underivatized)370.6 g/mol
Molecular Weight (TMS derivative)442.8 g/mol
Expected Retention Time20-25 min (will vary with system)
Molecular Ion (M+)m/z 442
Key Fragmentation Ionsm/z 352 ([M-90]+, loss of TMSOH), m/z 327, m/z 255, m/z 129

Note: The fragmentation pattern of the 5β-isomer is expected to be similar to its 5α-isomer, lathosterol, with potential minor differences in ion abundances.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is suitable for the analysis of non-volatile and thermally labile compounds, and can often be performed without derivatization. Reversed-phase chromatography is commonly employed for the separation of sterols.

Experimental Protocol: HPLC-MS Analysis of 5β-Cholest-7-ene

1. Sample Preparation:

  • Lipid Extraction and Saponification: Follow the same procedure as for GC-MS, but omit the derivatization step.

  • Final Sample Preparation: After purification, dissolve the sample in the initial mobile phase (e.g., methanol/water mixture).

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MSD Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Nebulizer Pressure: 40 psi.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325°C.

    • Capillary Voltage: 3500 V.

    • Mass Scan Range: m/z 100-800.

Data Presentation: Expected HPLC-MS Data for 5β-Cholest-7-ene
ParameterExpected Value
Molecular Weight370.6 g/mol
Expected Retention Time12-18 min (will vary with system)
Protonated Molecule [M+H]+m/z 371.3
Adducts[M+Na]+ (m/z 393.3), [M+K]+ (m/z 409.3)
Key Fragmentation Ions (MS/MS of m/z 371.3)m/z 353 ([M+H-H2O]+), m/z 255, m/z 213

Note: The separation of 5β-Cholest-7-ene from its 5α-isomer (lathosterol) can be challenging and may require optimization of the chromatographic conditions. The retention time of the 5β-isomer is expected to be slightly different from the 5α-isomer on a C18 column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the stereochemistry of 5β-Cholest-7-ene.

Experimental Protocol: NMR Analysis of 5β-Cholest-7-ene

1. Sample Preparation:

  • Purify a sufficient amount of 5β-Cholest-7-ene (typically >1 mg) using preparative HPLC or column chromatography.

  • Ensure the sample is free of interfering impurities.

  • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III HD 500 MHz spectrometer or equivalent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY, HSQC, HMBC to assign all proton and carbon signals and confirm the connectivity and stereochemistry.

Data Presentation: Expected NMR Chemical Shifts for 5β-Cholest-7-ene
NucleusKey Protons/CarbonsExpected Chemical Shift (ppm in CDCl₃)
¹H NMROlefinic proton (H-7)~5.2-5.4
Angular methyl protons (C-18, C-19)~0.5-1.0
¹³C NMROlefinic carbons (C-7, C-8)~120-140
C-5 (distinguishing 5β stereochemistry)~40-45
C-18, C-19~12-20

Note: The exact chemical shifts will be influenced by the solvent and concentration. The key to confirming the 5β stereochemistry lies in the analysis of the coupling constants and NOE correlations in the 2D NMR spectra, particularly for protons in the A/B ring junction.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the research question, from initial detection to detailed structural confirmation.

Analytical Logic screening Screening & Quantification (Known Compound) gcms GC-MS screening->gcms hplcms HPLC-MS screening->hplcms id Identification & Confirmation (Unknown or Isomer) id->gcms id->hplcms nmr NMR id->nmr structure Full Structural Elucidation (Novel Compound or Stereochemistry) structure->nmr

Caption: Selection of analytical techniques based on research goals.

Conclusion

The identification and analysis of 5β-Cholest-7-ene require a combination of robust sample preparation and advanced analytical techniques. GC-MS and HPLC-MS are well-suited for the routine detection and quantification of this sterol, while NMR spectroscopy is indispensable for its unambiguous structural confirmation. The protocols and data presented in this application note provide a comprehensive guide for researchers working with 5β-Cholest-7-ene, enabling accurate and reliable analytical results. Careful optimization of the described methods will be necessary to achieve the desired sensitivity and resolution for specific sample matrices.

Application Note: Quantification of Lathosterol (5α-Cholest-7-en-3β-ol) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol (5α-cholest-7-en-3β-ol) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] As a direct precursor to 7-dehydrocholesterol, the immediate precursor of cholesterol, the levels of lathosterol in circulation are indicative of the rate of whole-body cholesterol synthesis.[2] Accurate quantification of lathosterol is therefore a valuable tool in clinical and research settings for assessing cholesterol metabolism and the efficacy of cholesterol-lowering therapies. This application note provides a detailed protocol for the sensitive and specific quantification of lathosterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Lathosterol is a key component of the cholesterol biosynthesis pathway. Its formation and subsequent conversion are critical steps in the production of cholesterol.

Cholesterol_Biosynthesis cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Final_Steps Final Steps Zymostenol Zymostenol Lathosterol Lathosterol Zymostenol->Lathosterol SC5D 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Lanosterol->Zymostenol Multiple Steps

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the role of lathosterol.

Experimental Protocols

This section details the necessary steps for the quantification of lathosterol in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Lathosterol standard (Sigma-Aldrich or equivalent)

  • Lathosterol-d7 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Liquid-Liquid Extraction
  • To 50 µL of human plasma, add 10 µL of internal standard solution (Lathosterol-d7 in methanol).[3][4]

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample (pre-treated with internal standard and protein precipitation as in steps 1-3 of liquid-liquid extraction).

  • Wash the cartridge with 1 mL of 40% methanol in water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography Conditions
  • LC System: UPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[3][4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: 80-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 80% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode[3][4][5]

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lathosterol369.495.125
Lathosterol369.3161.120
Lathosterol-d7 (IS)376.4161.120

Note: Collision energies should be optimized for the specific instrument used.

Experimental Workflow

Experimental_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation with Methanol IS_Spiking->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Dry_Down Evaporation to Dryness Extraction->Dry_Down Reconstitution Reconstitution in Mobile Phase Dry_Down->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A generalized workflow for the quantification of lathosterol from biological samples.

Quantitative Data

The following table summarizes typical concentration ranges of lathosterol found in human plasma.

Biological MatrixAnalyteConcentration Range (µg/mL)Reference
Human PlasmaLathosterol1.37 - 5.79[4]
Human PlasmaLathosterol0.32 - 2.75 (ratio to cholesterol)[6]

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of lathosterol in human plasma. The chromatographic separation is critical to resolve lathosterol from its isobaric isomer, cholesterol, which is present at much higher concentrations.[3] The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response.

The choice of ionization technique, either APCI or ESI, can be instrument-dependent, with both having been successfully employed for sterol analysis.[3][5] Method validation should be performed according to regulatory guidelines, including the assessment of linearity, accuracy, precision, selectivity, and matrix effects.

Conclusion

This application note provides a comprehensive protocol for the quantification of lathosterol by LC-MS/MS. This method can be a valuable tool for researchers and clinicians studying cholesterol metabolism and for drug development professionals evaluating the pharmacodynamics of lipid-lowering agents.

References

Application Notes and Protocols: Synthetic 5β-Cholest-7-ene in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific applications of synthetic 5β-Cholest-7-ene, also known as Lathosterol. Detailed protocols for its primary applications are provided to facilitate experimental design and execution.

Introduction

5β-Cholest-7-ene-3β-ol (Lathosterol) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Due to its direct precursor relationship to cholesterol, its levels in circulation serve as a reliable biomarker for whole-body cholesterol synthesis.[2][3] Synthetic 5β-Cholest-7-ene provides a high-purity standard and research tool for a variety of applications, from assessing the efficacy of cholesterol-lowering drugs to investigating potential chemopreventive properties.

Application: Biomarker for Cholesterol Synthesis

The concentration of lathosterol in serum or plasma is a well-established surrogate marker for the rate of endogenous cholesterol synthesis.[2][4] Unlike dietary cholesterol, which can influence total cholesterol levels, lathosterol levels are indicative of de novo synthesis.[5] This makes it an invaluable tool in clinical and preclinical research for assessing the impact of diet, drugs, and genetic factors on cholesterol metabolism.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies utilizing lathosterol as a biomarker for cholesterol synthesis.

ParameterFindingStudy PopulationReference
Correlation with Cholesterol Synthesis Strong positive correlation between the serum lathosterol/cholesterol ratio and cholesterol balance (a measure of whole-body synthesis).47 healthy volunteers on controlled diets.[2]
r = 0.74 on a diet rich in polyunsaturated fatty acids.[2]
r = 0.70 on a diet rich in saturated fatty acids.[2]
Response to HMG-CoA Reductase Inhibitors The lathosterol/cholesterol ratio was lowered by 47% during treatment with an HMG-CoA reductase inhibitor (MK-733).20 patients with familial hypercholesterolemia.[2][3]
Response to Ezetimibe Treatment Ezetimibe treatment increased de novo cholesterol synthesis by 57%, while lathosterol concentrations increased by 20%.12 hyperlipidemic subjects.[4]
Predictor of Response to Plant Sterols A lower baseline lathosterol-to-cholesterol ratio is predictive of a better cholesterol-lowering response to plant sterol consumption.63 mildly hypercholesterolemic adults.
Experimental Protocol: Quantification of Lathosterol in Human Plasma by UPLC-MS/MS

This protocol outlines a rapid and sensitive method for the quantification of lathosterol in human plasma.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Synthetic 5β-Cholest-7-ene (Lathosterol) standard

  • 25-Hydroxycholesterol-d6 (internal standard)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid-liquid extraction supplies

  • UPLC system coupled with a tandem mass spectrometer (e.g., AB/Sciex QTRAP 5500)

  • Reversed-phase C18 column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm)

Procedure:

  • Sample Preparation:

    • Due to the endogenous presence of lathosterol, a surrogate matrix is recommended for the preparation of calibration standards and lower limit of quantitation (LLOQ) samples.

    • For quality control (QC) samples, use authentic human plasma.

    • To a 50 µL aliquot of plasma, add the internal standard.

    • Perform a liquid-liquid extraction.

    • Evaporate the supernatant to dryness and reconstitute the residue.

    • Transfer the reconstituted sample to a 96-well plate for analysis.

  • UPLC-MS/MS Analysis:

    • UPLC System: Shimadzu UFLC LC-30AD or equivalent.

    • Analytical Column: Thermo Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm).

    • Mobile Phase: Isocratic flow of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) (e.g., 17:83, v/v).

    • Injection Volume: 5 µL.

    • Mass Spectrometer: AB/Sciex QTRAP 5500 or equivalent.

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

    • MRM Transitions:

      • Lathosterol: 369.4 → 95.1

      • 25-Hydroxycholesterol-d6: 375.6 → 95.1

Expected Results: This method should achieve a lower limit of quantitation of approximately 0.1 µg/mL.[6] The UPLC system is crucial for achieving good separation of lathosterol from the much more abundant cholesterol, which has the same molecular weight.[6]

Experimental Workflow: Lathosterol as a Biomarker

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Interpretation Collect_Plasma Collect Plasma Samples Spike_IS Spike with Internal Standard Collect_Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Dry_Reconstitute Dry Down & Reconstitute LLE->Dry_Reconstitute UPLC_MSMS UPLC-MS/MS Analysis Dry_Reconstitute->UPLC_MSMS Quantify Quantify Lathosterol Concentration UPLC_MSMS->Quantify Calculate_Ratio Calculate Lathosterol/Cholesterol Ratio Quantify->Calculate_Ratio Correlate Correlate with Cholesterol Synthesis Rate Calculate_Ratio->Correlate

Caption: Workflow for using lathosterol as a biomarker of cholesterol synthesis.

Application: Investigation of Antimutagenic and Antigenotoxic Activity

Research has indicated that 5α-Cholest-7-en-3β-ol, isolated from the starfish Asterina pectinifera, possesses potent antigenotoxic and antimutagenic properties.[7] Synthetic 5β-Cholest-7-ene can be utilized in similar assays to further investigate these effects and elucidate the underlying mechanisms, which could be relevant for chemoprevention research.

Quantitative Data Summary

The following table summarizes the antimutagenic and antigenotoxic activity of 5α-Cholest-7-en-3β-ol.

AssayMutagenConcentration for 100% AntigenotoxicityInhibition of Revertants (Ames Test)Reference
SOS Chromotest MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)10 µg per reaction tube-[7]
NQO (4-nitroquinoline 1-oxide)5 µg per reaction tube-[7]
Ames Test MNNG-25.2% inhibition at 1 µ g/plate [7]
99.2% inhibition at 10 µ g/plate [7]
Experimental Protocol: Ames Test for Antimutagenicity

This protocol is adapted from the study by Han et al. (2000) to assess the antimutagenic activity of synthetic 5β-Cholest-7-ene.[7]

Materials:

  • Salmonella typhimurium strain TA1538

  • Synthetic 5β-Cholest-7-ene

  • MNNG (mutagen)

  • Top agar

  • Minimal glucose agar plates

  • Sterile culture tubes

  • Incubator at 37°C

Procedure:

  • Preparation of Tester Strain:

    • Inoculate S. typhimurium TA1538 into nutrient broth and incubate overnight at 37°C with shaking.

  • Ames Test:

    • Prepare solutions of synthetic 5β-Cholest-7-ene at various concentrations (e.g., to achieve final doses of 1, 2, 5, and 10 µg per plate).

    • In a sterile tube, add 0.1 mL of the overnight bacterial culture, the desired amount of synthetic 5β-Cholest-7-ene solution, and a fixed concentration of the mutagen MNNG.

    • Include positive controls (MNNG only) and negative controls (solvent only).

    • Add 2 mL of molten top agar (at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly.

    • Incubate the plates at 37°C for 48 hours.

  • Data Analysis:

    • Count the number of revertant colonies (his+) on each plate.

    • Calculate the inhibition ratio of revertant colony-forming units (CFU) per plate compared to the positive control.

Signaling Pathway: Kandutsch-Russell Pathway of Cholesterol Biosynthesis

The following diagram illustrates the position of 5β-Cholest-7-ene (Lathosterol) in the Kandutsch-Russell pathway.

G Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS T_MAS T-MAS FF_MAS->T_MAS Zymostenol Zymostenol T_MAS->Zymostenol Lathosterol 5β-Cholest-7-ene (Lathosterol) Zymostenol->Lathosterol SC5D Dehydrocholesterol_7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol_7 DHCR7 Cholesterol Cholesterol Dehydrocholesterol_7->Cholesterol

Caption: Simplified Kandutsch-Russell pathway showing the synthesis of cholesterol from lanosterol.

Conclusion

Synthetic 5β-Cholest-7-ene is a versatile tool for researchers in lipidology, drug development, and toxicology. Its primary application as a biomarker for cholesterol synthesis is well-documented and supported by robust analytical methods. Furthermore, its potential antimutagenic properties warrant further investigation, for which the provided protocols offer a starting point. The availability of a high-purity synthetic standard is essential for accurate and reproducible research in these areas.

References

Application Note & Protocol: Isolation and Quantification of 5β-Cholest-7-ene from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the isolation, purification, and quantification of 5β-Cholest-7-ene, a Δ7-sterol, from various biological matrices such as plasma, tissues, and cultured cells. The methodology is based on established principles of sterol analysis, including lipid extraction, saponification, solid-phase extraction (SPE), and gas chromatography-mass spectrometry (GC-MS).

Introduction

5β-Cholest-7-ene is a C27 steroid and a stereoisomer of the more commonly studied lathosterol (5α-Cholest-7-en-3β-ol). Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a biomarker for whole-body cholesterol synthesis.[1][2][3] The analysis of specific sterol isomers like 5β-Cholest-7-ene is essential for understanding sterol metabolism in health and disease.

Isolating and quantifying a specific, low-abundance sterol from a complex biological matrix presents several challenges. These include its presence in both free and esterified forms, and the need to separate it from other structurally similar sterols and lipids. This protocol details a robust workflow employing alkaline hydrolysis (saponification) to liberate esterified sterols, followed by a multi-step purification and a highly specific gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of the Method

The overall workflow involves four main stages:

  • Total Lipid Extraction: Lipids, including free sterols and sterol esters, are extracted from the homogenized biological sample using a chloroform/methanol solvent system based on the Bligh-Dyer or Folch methods.[4][5]

  • Saponification: The crude lipid extract is subjected to alkaline hydrolysis to cleave the ester bonds of sterol esters, converting them to free sterols. This step also removes interfering glycerolipids.[4][6] The resulting "unsaponifiable matter" containing the free sterols is then extracted.

  • Purification: The unsaponifiable fraction is purified and concentrated using silica-based solid-phase extraction (SPE) to isolate the sterol fraction from other non-polar compounds.[4][7][8]

  • Derivatization and GC-MS Analysis: The hydroxyl group of the isolated sterols is derivatized to form trimethylsilyl (TMS) ethers. This increases their volatility and improves chromatographic performance.[9] The derivatized sterols are then separated, identified, and quantified using a high-resolution capillary GC column coupled with a mass spectrometer.[10][11]

Experimental Protocols

Part 1: Sample Preparation and Total Lipid Extraction

This protocol is adapted from modified Bligh-Dyer extraction procedures.[5][7][12] Handle chloroform in a chemical fume hood.

Reagents:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), cold

  • Internal Standard (IS) solution (e.g., Epicoprostanol (5β-cholestan-3α-ol) or a deuterated analog, 1 mg/mL in ethanol)[13]

  • Butylated Hydroxytoluene (BHT)

Procedure:

  • Sample Preparation:

    • Cultured Cells (e.g., 1-5 x 10⁶ cells): Wash cells twice with cold PBS. Scrape cells into 1.6 mL of cold PBS and transfer to a 15 mL glass tube with a Teflon-lined cap.[7]

    • Animal Tissue (e.g., 50-100 mg): Weigh the frozen tissue and homogenize in cold PBS using a Potter-Elvehejem or Dounce homogenizer.[12] Transfer the homogenate to a 15 mL glass tube.

    • Plasma/Serum (e.g., 200 µL): Pipette the sample directly into a 15 mL glass tube. Add PBS to a final volume of 1.6 mL.

  • Internal Standard Addition: Add a known amount of Internal Standard solution to each sample. The IS will be used to correct for sample loss during preparation and for quantification.

  • Lipid Extraction:

    • To the 1.6 mL sample suspension, add 6 mL of a chloroform:methanol (1:2, v/v) solution.[5][7] Add BHT to the chloroform to a final concentration of 0.01% to prevent oxidation.[12]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at ~1500 x g (e.g., 2400 rpm) for 5 minutes to pellet the precipitated protein and cell debris.[5][7]

    • Carefully decant the supernatant into a new 15 mL glass tube.

    • To the supernatant, add 2 mL of chloroform and 2 mL of PBS. Vortex well.[7]

    • Centrifuge at ~1500 x g for 5 minutes to induce phase separation.

    • Using a glass Pasteur pipette, carefully transfer the lower organic phase (chloroform layer) to a clean glass vial.[7]

    • Dry the organic phase completely under a gentle stream of nitrogen. The dried residue contains the total lipid extract.

Part 2: Saponification of Sterol Esters

This step hydrolyzes sterol esters to yield free sterols for analysis.[4][6][14]

Reagents:

  • 1 M Potassium Hydroxide (KOH) in 95% Ethanol (prepare fresh)

  • n-Hexane (HPLC grade)

  • Deionized Water

Procedure:

  • Re-dissolve the dried lipid extract from Part 1 in 1 mL of 1 M ethanolic KOH.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a water bath at 65-90°C for 1-2 hours to ensure complete hydrolysis.[4][5]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 3 mL of n-hexane to the vial.

  • Vortex vigorously for 1 minute to extract the unsaponifiable matter (containing free sterols) into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new clean vial.

  • Repeat the hexane extraction (steps 5-8) two more times, pooling all hexane extracts.

  • Wash the combined hexane extracts by vortexing with 2 mL of deionized water, centrifuging, and discarding the lower aqueous layer.

  • Dry the final hexane extract under a stream of nitrogen. This residue contains the purified unsaponifiable fraction.

Part 3: Solid-Phase Extraction (SPE) Purification

This step isolates the sterol fraction from other components of the unsaponifiable matter.[5][15][16]

Reagents:

  • Silica SPE Cartridges (e.g., 100-500 mg, 1-3 mL)

  • Toluene

  • n-Hexane

  • 30% Isopropanol in n-Hexane (v/v)

Procedure:

  • Condition a silica SPE cartridge by passing 2 mL of n-hexane through it.[5]

  • Re-dissolve the dried unsaponifiable residue from Part 2 in 1 mL of toluene (or hexane).[5]

  • Load the dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1-2 mL of n-hexane to elute non-polar hydrocarbons. Discard this eluate.[5]

  • Elute the sterol fraction from the cartridge using 8 mL of 30% isopropanol in n-hexane.[5] Collect this fraction in a clean glass vial.

  • Dry the collected sterol fraction under a stream of nitrogen. The resulting residue is ready for derivatization.

Part 4: Derivatization for GC-MS Analysis

Silylation converts the polar hydroxyl group of sterols into a non-polar TMS-ether, which is necessary for GC analysis.[9][17][18]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous) or Acetonitrile

Procedure:

  • Ensure the dried sterol fraction from Part 3 is completely free of moisture.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the vial.[19]

  • Cap the vial tightly and heat at 60-80°C for 1 hour.[18][19]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection. Alternatively, the derivatization reagents can be evaporated under nitrogen and the residue redissolved in n-hexane.[18]

Data Presentation & Analysis

Quantitative Data Summary

The following tables provide representative data and parameters for sterol analysis. Actual results may vary based on the specific sample matrix and instrumentation.

Table 1: Representative Recovery Rates for Sterol Purification

Analyte / Step Sample Matrix Method Average Recovery (%) Reference
Sterol Oxides Rapeseed Oil Silica SPE 88 - 96% [16]
Deuterated Sterols Human Plasma SPE 85 - 110% [4]

| Total Sterols | Plasma | Hydrolysis & Extraction | 76 - 101% |[20] |

GC-MS Analysis

The key to separating 5β- and 5α- isomers is the use of an appropriate capillary column and temperature program. A mid-polarity column is often required for resolving sterol isomers.[13][21]

Table 2: Example GC-MS Parameters for Sterol Isomer Analysis

Parameter Setting Reference
Gas Chromatograph
Instrument Agilent 7890 GC or similar [11]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-35 (30 m x 0.25 mm, 0.25 µm) [11][13]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min [10][11]
Injector Splitless mode, 280°C [1]
Injection Volume 1-2 µL [1][10]
Oven Program Initial 60°C (1 min), ramp 25°C/min to 250°C, ramp 5-10°C/min to 315°C, hold 5-10 min [1][10][11]
Mass Spectrometer
Instrument Agilent 5975C MS or similar [11]
Ion Source Electron Ionization (EI), 70 eV [1]
Source Temperature 230-250°C [1][10]
Acquisition Mode Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification

| SIM Ions (for Lathosterol-TMS) | Quantifier: m/z 458 [M]⁺; Qualifiers: m/z 368, 353 |[1] |

Note: The mass spectrum of 5β-Cholest-7-ene-TMS is expected to be very similar to that of Lathosterol-TMS. Authentic standards are required for absolute identification based on retention time and for accurate quantification.

Visualizations

Biochemical Context

5α-Cholest-7-en-3β-ol (Lathosterol) is a direct precursor to cholesterol. The diagram below illustrates its position in the cholesterol biosynthesis pathway.

Lanosterol Lanosterol Lathosterol Lathosterol (5α-Cholest-7-en-3β-ol) Lanosterol->Lathosterol Multiple Steps Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Desmosterol->Cholesterol

Caption: Simplified cholesterol biosynthesis pathway highlighting Δ7-sterol intermediates.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the isolation and analysis of 5β-Cholest-7-ene.

cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenate Homogenization & Addition of Internal Standard Sample->Homogenate Extraction Total Lipid Extraction (Bligh-Dyer) Homogenate->Extraction Sapon Saponification (Alkaline Hydrolysis) Extraction->Sapon LLE LLE of Unsaponifiables (n-Hexane) Sapon->LLE SPE Solid-Phase Extraction (Silica Cartridge) LLE->SPE Deriv Derivatization (Silylation to TMS-ether) SPE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantification & Identification GCMS->Data

Caption: Workflow for the isolation and analysis of 5β-Cholest-7-ene.

References

Application Note & Protocol: Quantitative Analysis of 5β-Cholest-7-ene using a Standard Curve

Author: BenchChem Technical Support Team. Date: November 2025

AN-001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a standard curve for the quantitative analysis of 5β-Cholest-7-ene in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers investigating sterol metabolism and its implications in various physiological and pathological processes.

Introduction

5β-Cholest-7-ene is a sterol intermediate that may play a role in various biological pathways. Accurate quantification of this and other related sterols is essential for understanding their metabolic significance. The development of a robust standard curve is a fundamental prerequisite for accurate and reproducible quantification of the analyte in experimental samples.

This application note details a comprehensive protocol for creating a standard curve for 5β-Cholest-7-ene analysis by GC-MS, including sample preparation, derivatization, and instrument parameters. The methodology is based on established principles for the analysis of similar sterols, such as 7-dehydrocholesterol and lathosterol[1][2][3].

Experimental Overview

The quantitative analysis of 5β-Cholest-7-ene involves extraction from the sample matrix, derivatization to improve volatility and chromatographic performance, and subsequent analysis by GC-MS. A standard curve is generated by plotting the peak area ratio of the analyte to an internal standard against the corresponding concentrations of the analyte.

G cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock_Solution Prepare 5β-Cholest-7-ene Stock Solution Serial_Dilutions Create Serial Dilutions (Working Standards) Stock_Solution->Serial_Dilutions Internal_Standard Add Internal Standard (e.g., Epicoprostanol) Serial_Dilutions->Internal_Standard Dry_Down Dry Samples and Standards under Nitrogen Internal_Standard->Dry_Down Sample_Extraction Extract Sterols from Biological Sample Add_IS_to_Sample Add Internal Standard to Extracted Sample Sample_Extraction->Add_IS_to_Sample Add_IS_to_Sample->Dry_Down Add_Reagent Add Silylation Reagent (e.g., BSTFA + TMCS) Dry_Down->Add_Reagent Incubate Incubate at 60-70°C Add_Reagent->Incubate Inject Inject Derivatized Sample/ Standard into GC-MS Incubate->Inject Acquire_Data Acquire Data in SIM or MRM Mode Inject->Acquire_Data Integrate_Peaks Integrate Peak Areas (Analyte and IS) Acquire_Data->Integrate_Peaks Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate_Peaks->Calculate_Ratio Plot_Curve Plot Standard Curve (Ratio vs. Concentration) Calculate_Ratio->Plot_Curve Quantify_Sample Quantify 5β-Cholest-7-ene in Unknown Samples Plot_Curve->Quantify_Sample

Figure 1: Experimental workflow for the quantitative analysis of 5β-Cholest-7-ene.

Materials and Reagents

  • 5β-Cholest-7-ene analytical standard

  • Epicoprostanol (or other suitable internal standard)[2]

  • Toluene, HPLC grade[4]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Ethanol, absolute

  • Potassium hydroxide (KOH)

  • Nitrogen gas, high purity

  • Glassware: volumetric flasks, screw-cap vials, Pasteur pipettes

Protocols

Preparation of Standard Stock Solutions
  • 5β-Cholest-7-ene Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5β-Cholest-7-ene and dissolve it in 10 mL of toluene in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of epicoprostanol and dissolve it in 10 mL of toluene in a volumetric flask.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the 5β-Cholest-7-ene stock solution with toluene. The concentration range should encompass the expected concentration in the samples.

Table 1: Preparation of Working Standard Solutions

Standard IDConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL) with Toluene
WS-1100100 of 1 mg/mL stock1
WS-250500 of WS-11
WS-325500 of WS-21
WS-410400 of WS-31
WS-55500 of WS-41
WS-61200 of WS-51
WS-70.5500 of WS-61
Blank001
Sample Preparation (from Plasma/Serum)

This protocol is adapted from established methods for sterol extraction[1][4].

  • To 100 µL of plasma or serum in a glass tube, add 50 µL of the Internal Standard working solution (e.g., 10 µg/mL epicoprostanol in ethanol).

  • Add 1 mL of ethanolic KOH solution (2 M).

  • Vortex vigorously for 20 seconds and incubate at 70°C for 60 minutes for saponification[1].

  • Cool the tubes to room temperature and add 500 µL of deionized water.

  • Extract the unsaponifiable lipids by adding 3 mL of hexane and vortexing for 30 seconds.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 5-7) two more times and pool the hexane extracts.

  • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen gas.

Derivatization (Silylation)

Derivatization is performed to increase the volatility and thermal stability of the sterols for GC analysis[3][5].

  • To the dried residue of the standards and samples, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vials tightly and vortex for 15 seconds.

  • Incubate at 70°C for 60 minutes[1].

  • After cooling to room temperature, the samples are ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for sterol analysis and may require optimization for your specific instrument.

Table 2: GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 15 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (TMS derivatives)To be determined empirically. For 7-dehydrocholesterol-TMS, a common ion is m/z 351 [M-TMSOH]+. Similar fragmentation would be expected for 5β-Cholest-7-ene-TMS.
Transfer Line Temp290°C
Ion Source Temp230°C

Data Analysis and Standard Curve Construction

  • Integrate the peak areas for the 5β-Cholest-7-ene derivative and the internal standard derivative in each chromatogram.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of 5β-Cholest-7-ene (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Table 3: Example Standard Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.515,234150,1120.101
131,056151,2340.205
5155,890150,5671.035
10312,456151,0092.070
25780,123150,8765.171
501,555,678150,34510.347
1003,100,456150,98720.535

Quantification of 5β-Cholest-7-ene in Samples

Once a valid standard curve is established, the concentration of 5β-Cholest-7-ene in unknown samples can be determined by calculating their peak area ratios and interpolating the concentration from the linear regression equation of the standard curve.

Cholesterol Biosynthesis Pathway

5β-Cholest-7-ene is an isomer of lathosterol (5α-Cholest-7-en-3β-ol), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The diagram below illustrates a simplified cholesterol biosynthesis pathway, highlighting the position of cholest-7-ene isomers.

G Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Cholesta-7,24-dienol Cholesta-7,24-dienol Zymosterol->Cholesta-7,24-dienol Lathosterol Lathosterol (5α-Cholest-7-en-3β-ol) Cholesta-7,24-dienol->Lathosterol 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol 5beta_isomer 5β-Cholest-7-ene (Isomer) Lathosterol->5beta_isomer Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol

Figure 2: Simplified Cholesterol Biosynthesis Pathway.

Conclusion

This application note provides a detailed and robust protocol for the development of a standard curve for the quantification of 5β-Cholest-7-ene by GC-MS. Adherence to this protocol will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the role of this sterol in biological systems.

References

Application Notes and Protocols: 5β-Cholest-7-ene in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5β-Cholest-7-ene, more commonly known as lathosterol, as a key biomarker in metabolic research. Lathosterol is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and its plasma concentration is a well-established surrogate marker for whole-body cholesterol synthesis.[1] This document outlines its primary applications, detailed experimental protocols for its quantification, and data from key studies investigating its response to therapeutic interventions.

Key Applications in Metabolic Research

  • Monitoring Whole-Body Cholesterol Synthesis: Lathosterol levels in the blood directly correlate with the rate of endogenous cholesterol production.[1] This makes it an invaluable tool for studying the effects of diet, drugs, and genetic factors on cholesterol metabolism.

  • Assessing Statin Efficacy: Statins, which inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, cause a significant reduction in plasma lathosterol levels. Measuring lathosterol provides a dynamic and sensitive measure of a patient's response to statin therapy.[2][3][4]

  • Investigating the Effects of Phytosterols: Dietary phytosterols reduce cholesterol absorption, which in turn can lead to a compensatory increase in cholesterol synthesis. Monitoring lathosterol levels helps to elucidate the metabolic effects of phytosterol consumption.[5][6][7][8]

  • Understanding Hypercholesterolemia: In patients with high cholesterol, measuring lathosterol can help distinguish between over-synthesis and reduced clearance of cholesterol, guiding therapeutic strategies.

  • Studying Liver X Receptor (LXR) Signaling: As a cholesterol precursor, lathosterol is involved in the complex regulation of lipid homeostasis, including signaling pathways mediated by Liver X Receptors (LXRs). LXRs are nuclear receptors activated by oxysterols and other cholesterol metabolites, playing a key role in regulating cholesterol efflux and fatty acid metabolism.[9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of statins and phytosterols on plasma lathosterol levels.

Table 1: Effect of Statin Therapy on Plasma Lathosterol Levels

Statin (Daily Dose)Study PopulationDuration of TreatmentMean Reduction in LathosterolReference
Lovastatin (80 mg)12 healthy subjects6-7 weeksStatistically significant reduction (P < 0.0001)[2][12]
Simvastatin (20 mg)5 healthy volunteers1 week55-73%[3]
Atorvastatin (80 mg)135 hypercholesterolemic patients6 weeksLathosterol/Cholesterol ratio reduced by 68% (P < 0.001)[4]
Rosuvastatin (40 mg)135 hypercholesterolemic patients6 weeksLathosterol/Cholesterol ratio reduced by 64% (P < 0.001)[4]

Table 2: Effect of Phytosterol Supplementation on Plasma Lathosterol Levels

Phytosterol DoseStudy PopulationDuration of TreatmentMean Change in Lathosterol/Cholesterol RatioReference
1.6 g/day 38 non-obese volunteers4 weeksIncreased[5][6]
459 mg/day (moderate)20 healthy subjects4 weeksIncreased by 82% (from 0.71 to 1.29 µg/mg)[8]
449 mg/2000 kcal20 healthy subjects4 weeksIncreased by 82% (P < 0.0001)[8]

Experimental Protocols

Quantification of Plasma Lathosterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a widely used method for the accurate measurement of lathosterol and other non-cholesterol sterols in plasma.

3.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect whole blood into EDTA-containing tubes. Separate plasma by centrifugation. Samples should be stored at -80°C until analysis.[5][13]

  • Internal Standard Addition: To 100 µL of plasma, add a known amount (e.g., 1 µg) of an internal standard, such as 5α-cholestane, to correct for extraction losses.[5]

  • Alkaline Hydrolysis: Add 1 mL of 1 M potassium hydroxide (KOH) in ethanol to the plasma sample. Incubate at 60°C for 1 hour to hydrolyze the sterol esters.[5]

  • Liquid-Liquid Extraction: After cooling, add a known volume of n-hexane (e.g., 5 mL) and vortex vigorously to extract the non-saponifiable sterols. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction for complete recovery.[5]

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.[14]

3.1.2. Derivatization

  • To the dried sterol extract, add a silylating agent, such as a 1:1 (v/v) mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Incubate the mixture at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols. This step increases the volatility and thermal stability of the sterols for GC analysis.[5]

3.1.3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[5]

  • Gas Chromatography: Use a capillary column suitable for sterol separation (e.g., 100% dimethyl polysiloxane, 30m x 0.25mm internal diameter). Use helium as the carrier gas with a constant linear velocity. A typical oven temperature program starts at a lower temperature and ramps up to around 280°C to elute the sterols.[5]

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and specificity.[5][15]

    • Lathosterol (TMS ether) characteristic ions (m/z): 458 (molecular ion), 255, 213.[5][15]

    • 5α-cholestane (internal standard) characteristic ions (m/z): 217, 149, 109.[5][15]

  • Quantification: Generate a standard curve using known concentrations of pure lathosterol. Calculate the concentration of lathosterol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[15]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)

The following diagram illustrates the position of 5β-Cholest-7-ene (Lathosterol) in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol\n(5beta-Cholest-7-ene) Lathosterol (this compound) Lanosterol->Lathosterol\n(this compound) 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol\n(this compound)->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Simplified Cholesterol Biosynthesis Pathway
Lathosterol and Liver X Receptor (LXR) Signaling

Elevated levels of cholesterol and its precursors, including oxysterols derived from cholesterol, activate LXRs. Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the DNA, promoting the transcription of genes involved in cholesterol efflux and transport.

LXR_Signaling cluster_cell Hepatocyte / Macrophage Cholesterol_Precursors Cholesterol Precursors (including Lathosterol-derived oxysterols) LXR LXR Cholesterol_Precursors->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (on DNA) LXR_RXR->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, IDOL) LXRE->Target_Genes promotes Cholesterol_Efflux Increased Cholesterol Efflux and Transport Target_Genes->Cholesterol_Efflux

LXR Signaling Pathway Activation
Experimental Workflow for Lathosterol Analysis

The following diagram outlines the general workflow for the analysis of plasma lathosterol.

Experimental_Workflow Blood_Sample 1. Blood Sample Collection (EDTA tube) Plasma_Separation 2. Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Hydrolysis_Extraction 3. Alkaline Hydrolysis & Sterol Extraction Plasma_Separation->Hydrolysis_Extraction Derivatization 4. Derivatization (TMS ether formation) Hydrolysis_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis (SIM mode) Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Lathosterol Analysis Workflow

References

Application Notes and Protocols for 5β-Cholest-7-ene as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Cholest-7-ene is a sterol intermediate that can be utilized as a substrate to investigate the activity of enzymes involved in bile acid biosynthesis, particularly the Δ4-3-ketosteroid 5β-reductase (AKR1D1). The 5β-configuration of the A/B ring junction is a critical feature of bile acids, and understanding the enzymes that create this structure is of significant interest in the study of metabolic diseases and drug development. These application notes provide detailed protocols for enzymatic assays using a precursor to 5β-cholest-7-en-3-one to characterize the activity of 5β-reductase.

Hypothetical Signaling Pathway

The enzymatic conversion of a Δ4-steroid to a 5β-reduced steroid is a key step in the synthesis of primary bile acids. Bile acids themselves are crucial signaling molecules that activate nuclear receptors such as the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5. These receptors regulate the expression of genes involved in lipid, glucose, and energy metabolism. Therefore, the enzymatic reaction creating the 5β-steroid nucleus is an upstream event in these important signaling cascades.

BileAcid_Signaling cluster_Enzymatic_Reaction Enzymatic Conversion cluster_Downstream_Signaling Downstream Signaling Cholest_4_7_dien_3_one Cholest-4,7-dien-3-one FiveBeta_Cholest_7_en_3_one 5β-Cholest-7-en-3-one Cholest_4_7_dien_3_one->FiveBeta_Cholest_7_en_3_one AKR1D1 AKR1D1 (5β-Reductase) AKR1D1->Cholest_4_7_dien_3_one NADP NADP+ AKR1D1->NADP Bile_Acids Primary Bile Acids (e.g., Chenodeoxycholic Acid) FiveBeta_Cholest_7_en_3_one->Bile_Acids Further Metabolism NADPH NADPH NADPH->AKR1D1 FXR FXR Activation Bile_Acids->FXR Gene_Expression Regulation of Gene Expression (Lipid & Glucose Metabolism) FXR->Gene_Expression

Figure 1: Hypothetical signaling pathway involving 5β-reductase.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 5β-Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 5β-reductase (AKR1D1) by monitoring the decrease in NADPH absorbance at 340 nm. The substrate used is Cholest-4,7-dien-3-one, which is reduced to 5β-Cholest-7-en-3-one.

Materials:

  • Recombinant human AKR1D1 enzyme

  • Cholest-4,7-dien-3-one (substrate)

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Ethanol (for substrate solubilization)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of Cholest-4,7-dien-3-one in ethanol.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (for a 200 µL final volume) as follows:

    • 158 µL of 100 mM Potassium phosphate buffer (pH 7.4)

    • 20 µL of 2 mM NADPH (final concentration 200 µM)

    • 2 µL of 10 mM Cholest-4,7-dien-3-one stock solution (final concentration 100 µM)

  • Enzyme Dilution: Prepare a working solution of AKR1D1 in 100 mM Potassium phosphate buffer. The optimal concentration should be determined empirically but a starting point of 1-5 µg/mL is recommended.

  • Assay Initiation:

    • Add 180 µL of the reaction mixture to each well of the 96-well plate.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.

    • Initiate the reaction by adding 20 µL of the diluted AKR1D1 enzyme solution.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Blank Control: Prepare a blank reaction containing all components except the substrate to correct for any substrate-independent NADPH oxidation.

  • Calculation of Enzyme Activity: The rate of NADPH oxidation is proportional to the enzyme activity. The activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation:

ParameterValue
SubstrateCholest-4,7-dien-3-one
EnzymeAKR1D1
Final Substrate Conc.100 µM
Final NADPH Conc.200 µM
Buffer100 mM Potassium Phosphate, pH 7.4
Temperature37°C
Wavelength340 nm
Molar Extinction Coeff.6220 M⁻¹cm⁻¹
Protocol 2: LC-MS Based Endpoint Assay for Product Formation

This protocol provides a method for the direct quantification of the product, 5β-Cholest-7-en-3-one, using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is highly specific and sensitive.

Materials:

  • Same as Protocol 1

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., d7-labeled 5β-cholestan-3-one)

  • LC-MS system with a C18 column

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 1 (steps 1-4), but in larger volumes (e.g., 1 mL) in microcentrifuge tubes. The reaction time should be optimized to ensure product formation is in the linear range (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the substrate and product using a suitable gradient of acetonitrile and water with 0.1% formic acid on a C18 column.

    • Detect the substrate and product using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in positive ion mode. The m/z for the protonated molecules should be determined.

  • Quantification: Quantify the amount of 5β-Cholest-7-en-3-one formed by comparing its peak area to that of the internal standard and using a standard curve generated with a synthesized standard of the product.

Data Presentation:

ParameterValue
SubstrateCholest-4,7-dien-3-one
Product5β-Cholest-7-en-3-one
Internal Standardd7-5β-cholestan-3-one
LC ColumnC18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Detection ModePositive Ion Electrospray Ionization (ESI+)
MS AnalysisSIM or MRM

Experimental Workflow Diagram

Assay_Workflow cluster_Spectrophotometric Spectrophotometric Assay cluster_LCMS LC-MS Endpoint Assay A1 Prepare Reaction Mix (Buffer, NADPH, Substrate) A2 Pre-incubate at 37°C A1->A2 A3 Add Enzyme (AKR1D1) A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 A5 Calculate Rate of NADPH Oxidation A4->A5 B1 Perform Enzymatic Reaction B2 Terminate with Acetonitrile + Internal Standard B1->B2 B3 Precipitate Protein B2->B3 B4 Evaporate & Reconstitute B3->B4 B5 Analyze by LC-MS B4->B5 B6 Quantify Product Formation B5->B6

Figure 2: General workflow for enzymatic assays.

Troubleshooting and Considerations

  • Substrate Solubility: Sterol substrates can have poor aqueous solubility. Ensure the substrate is fully solubilized in the reaction mixture. The use of a small percentage of a non-ionic detergent like Triton X-100 may be necessary, but should be tested for its effect on enzyme activity.

  • Enzyme Activity: The activity of recombinant enzymes can vary. It is crucial to determine the optimal enzyme concentration and reaction time for each batch of enzyme.

  • Product Standard: For accurate quantification in the LC-MS assay, a purified standard of 5β-Cholest-7-en-3-one is required. If not commercially available, it may need to be chemically synthesized.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax) of the enzyme for the substrate, the assays should be performed with varying substrate concentrations.

These application notes and protocols provide a comprehensive framework for researchers to utilize 5β-cholest-7-ene precursors in enzymatic assays to study the function of 5β-reductase and its role in metabolic pathways.

Synthesis of Deuterated 5β-Cholest-7-ene: A Detailed Application Note for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. Deuterated compounds, in particular, serve as ideal internal standards as they exhibit nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by their increased mass. This application note provides a detailed protocol for the synthesis of deuterated 5β-cholest-7-ene, a crucial internal standard for the quantification of 5β-cholest-7-ene, a significant intermediate in cholesterol biosynthesis and a potential biomarker for various metabolic disorders.

The synthesis of the 5β-isomer of cholest-7-ene presents a stereochemical challenge. This protocol outlines a multi-step synthesis beginning with the stereoselective reduction of a commercially available enone to establish the requisite 5β-configuration of the A/B ring junction. Subsequent steps involve the introduction of a double bond at the C-7 position and a carefully controlled catalytic deuteration to incorporate deuterium atoms into the molecule. This detailed guide is intended to enable researchers to produce high-purity deuterated 5β-cholest-7-ene for use in demanding analytical applications.

Materials and Methods

Overall Synthetic Scheme

The synthesis of deuterated 5β-cholest-7-ene is proposed to proceed through the following key steps:

  • Stereoselective Reduction: Catalytic hydrogenation of cholest-4-en-3-one to yield 5β-cholestan-3-one, establishing the critical cis-fused A/B ring system.

  • Hydroxyl Introduction and Protection: Reduction of the 3-keto group to a 3β-hydroxyl group, followed by protection of the alcohol.

  • Introduction of Unsaturation: Bromination at the C-7 position followed by dehydrobromination to introduce the Δ-7 double bond.

  • Deuteration: Catalytic deuteration of a suitable precursor to introduce deuterium atoms.

  • Deprotection and Purification: Removal of the protecting group and purification of the final product.

Logical Workflow for the Synthesis of Deuterated 5β-Cholest-7-ene

Synthesis_Workflow start Cholest-4-en-3-one step1 Stereoselective Reduction start->step1 intermediate1 5β-Cholestan-3-one step1->intermediate1 step2 Reduction & Protection of 3-keto group intermediate1->step2 intermediate2 Protected 5β-Cholestan-3β-ol step2->intermediate2 step3 Introduction of Δ7 Double Bond intermediate2->step3 intermediate3 Protected 5β-Cholest-7-en-3β-ol step3->intermediate3 step4 Catalytic Deuteration intermediate3->step4 intermediate4 Deuterated Protected 5β-Cholest-7-en-3β-ol step4->intermediate4 step5 Deprotection intermediate4->step5 final_product Deuterated 5β-Cholest-7-ene step5->final_product

Caption: Synthetic workflow for deuterated 5β-cholest-7-ene.

Experimental Protocols

Protocol 1: Synthesis of 5β-Cholestan-3-one

This protocol describes the stereoselective reduction of cholest-4-en-3-one to achieve the desired 5β-configuration.

Materials:

  • Cholest-4-en-3-one

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve cholest-4-en-3-one in ethanol.

  • Add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 5β-cholestan-3-one.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Starting MaterialCholest-4-en-3-one
Catalyst10% Pd/C
SolventEthanol
Reaction Time12-24 hours
TemperatureRoom Temperature
Expected Yield >90%
Protocol 2: Synthesis of Protected 5β-Cholest-7-en-3β-ol

This protocol details the introduction of the Δ7 double bond.

Materials:

  • 5β-Cholestan-3-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Diethyl ether

  • Protecting agent (e.g., Acetic anhydride, TBDMSCl)

  • Pyridine or Imidazole

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Collidine or other suitable base

  • Silica gel for column chromatography

Procedure:

  • Reduction of the 3-keto group: Reduce 5β-cholestan-3-one to 5β-cholestan-3β-ol using a suitable reducing agent like NaBH₄ in methanol or LiAlH₄ in diethyl ether.

  • Protection of the 3β-hydroxyl group: Protect the resulting alcohol with a suitable protecting group (e.g., acetate, TBDMS) to prevent side reactions in subsequent steps.

  • Allylic Bromination: Treat the protected 5β-cholestane with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride under reflux to introduce a bromine atom at the C-7 position.

  • Dehydrobromination: React the resulting 7-bromo-5β-cholestane derivative with a strong, non-nucleophilic base like collidine at elevated temperature to induce elimination of HBr and form the Δ7 double bond.

  • Purification: Purify the resulting protected 5β-cholest-7-en-3β-ol by column chromatography on silica gel.

StepReagentsKey Conditions
ReductionNaBH₄ or LiAlH₄0°C to RT
ProtectionAcetic anhydride/Pyridine or TBDMSCl/ImidazoleRoom Temperature
BrominationNBS, AIBN, CCl₄Reflux
DehydrobrominationCollidineHigh Temperature
Overall Expected Yield 50-60%
Protocol 3: Catalytic Deuteration of 5β-Cholest-6-en-3β-ol Precursor

An alternative strategy involves the synthesis of a 5β-cholest-6-en-3β-ol precursor followed by catalytic deuteration. The synthesis of 6,7-unsaturated 5β-steroids has been reported and can be adapted to the cholestane series.

Materials:

  • Protected 5β-cholest-6-en-3β-ol

  • Deuterium gas (D₂)

  • Palladium on carbon (Pd/C, 10%) or other suitable catalyst

  • Ethyl acetate or other suitable solvent

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the protected 5β-cholest-6-en-3β-ol in a suitable solvent like ethyl acetate.

  • Add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with deuterium gas and maintain a deuterium atmosphere.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete. Note that catalytic hydrogenation of such systems may not be fully stereospecific.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the deuterated protected 5β-cholestane.

  • The Δ7 double bond can then be introduced as described in Protocol 2, or a different synthetic route to a Δ7 precursor for deuteration can be explored.

ParameterValue
SubstrateProtected 5β-cholest-6-en-3β-ol
Deuterium SourceDeuterium gas (D₂)
Catalyst10% Pd/C
SolventEthyl Acetate
Stereoselectivity May not be fully stereospecific
Protocol 4: Deprotection and Final Purification

Materials:

  • Deuterated protected 5β-cholest-7-en-3β-ol

  • Deprotecting agent (e.g., Lithium aluminum hydride for acetate, TBAF for TBDMS)

  • Appropriate solvent (e.g., Diethyl ether, THF)

  • Silica gel for column chromatography or HPLC apparatus

Procedure:

  • Deprotect the 3β-hydroxyl group using the appropriate reagent and conditions based on the protecting group used.

  • Quench the reaction carefully.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product, deuterated 5β-cholest-7-ene, by column chromatography or preparative HPLC to achieve high purity.

Data Presentation and Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Table 1: Summary of Expected Analytical Data for Deuterated 5β-Cholest-7-ene

Analytical TechniqueExpected Results
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of 5β-cholest-7-ene plus the mass of the incorporated deuterium atoms. Fragmentation pattern consistent with the cholest-7-ene skeleton.
Nuclear Magnetic Resonance (¹H NMR) Disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium.
Nuclear Magnetic Resonance (²H NMR) Signals corresponding to the positions of deuterium incorporation.
Gas Chromatography (GC) A single peak indicating high purity, with a retention time slightly different from the non-deuterated standard.
High-Performance Liquid Chromatography (HPLC) A single peak indicating high purity.

Relationship between Synthetic Steps and Analytical Controls

Analytical_Workflow cluster_synthesis Synthetic Steps cluster_analysis Analytical Controls start Starting Material step1 Step 1 start->step1 step2 Step 2 step1->step2 tlc_gc TLC / GC-MS (Reaction Monitoring) step1->tlc_gc nmr_ir ¹H NMR / IR (Intermediate Structure) step1->nmr_ir step3 Step 3 step2->step3 step2->tlc_gc step2->nmr_ir final_product Final Product step3->final_product step3->tlc_gc step3->nmr_ir ms_nmr_final MS / ¹H NMR / ²H NMR (Final Product Confirmation) final_product->ms_nmr_final hplc_gc_purity HPLC / GC (Purity Assessment) final_product->hplc_gc_purity

Troubleshooting & Optimization

Technical Support Center: 5β-Cholest-7-ene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5β-Cholest-7-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative and qualitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for 5β-Cholest-7-ene analysis?

A1: The primary methods for the analysis of 5β-Cholest-7-ene are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques offer the sensitivity and selectivity required for accurate quantification in complex biological matrices.[1][2][3]

Q2: Why is derivatization often necessary for the GC-MS analysis of 5β-Cholest-7-ene?

A2: Derivatization is crucial for GC-MS analysis to increase the volatility and thermal stability of 5β-Cholest-7-ene. The hydroxyl group at the 3-position makes the molecule less volatile. Silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more suitable for GC analysis.[4][5]

Q3: What are the main challenges in separating 5β-Cholest-7-ene from its isomers?

A3: A significant challenge is the chromatographic separation of 5β-Cholest-7-ene from its isomers, such as lathosterol (5α-Cholest-7-en-3β-ol), due to their similar structures and physicochemical properties.[6][7] High-resolution capillary GC columns or advanced LC columns are often required to achieve baseline separation.[8]

Q4: How can I ensure the stability of 5β-Cholest-7-ene during sample storage and preparation?

A4: To prevent degradation, samples should be stored at -80°C. Minimize freeze-thaw cycles and exposure to light and oxygen. During sample preparation, it is advisable to work quickly and at low temperatures when possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also help prevent oxidation.

Q5: What is a suitable internal standard for the quantitative analysis of 5β-Cholest-7-ene?

A5: An ideal internal standard is a stable isotope-labeled version of the analyte, such as 5β-Cholest-7-ene-d7. If unavailable, a structurally similar compound that is not endogenously present in the sample and has similar chromatographic and ionization behavior can be used.[1]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column.3. Column overload.[9]1. Optimize derivatization conditions (temperature, time, reagent excess).2. Use a deactivated inlet liner; condition the column.3. Dilute the sample or reduce injection volume.
Low Signal Intensity / Poor Sensitivity 1. Inefficient derivatization.2. Suboptimal GC or MS parameters.3. Ion source contamination.1. Ensure complete derivatization.2. Optimize injector temperature, oven program, and MS acquisition parameters.3. Clean the ion source.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the syringe, inlet, or gas lines.[9]1. Run solvent blanks between samples.2. Clean the syringe and check for system contamination.
Inaccurate Quantification 1. Non-linear detector response.2. Degradation of analyte or internal standard.3. Improper calibration curve.1. Ensure you are working within the linear range of the detector.2. Check for stability issues.3. Prepare fresh calibration standards.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects) Co-eluting matrix components affecting the ionization of the analyte.[3][10][11][12]1. Improve sample cleanup (e.g., solid-phase extraction).2. Optimize chromatographic separation to resolve the analyte from interfering compounds.3. Use a stable isotope-labeled internal standard.4. Prepare matrix-matched calibration standards.
Poor Peak Shape 1. Suboptimal mobile phase composition.2. Column degradation.3. Analyte interaction with the analytical column.1. Adjust mobile phase pH or solvent strength.2. Use a guard column or replace the analytical column.3. Evaluate different column chemistries.
Retention Time Shift 1. Changes in mobile phase composition.2. Column aging or temperature fluctuations.3. Matrix effects altering analyte-column interaction.[10]1. Prepare fresh mobile phase.2. Ensure consistent column temperature.3. Evaluate matrix effects.
Low Sensitivity 1. Inefficient ionization.2. Suboptimal MS parameters.1. Optimize ESI source conditions (e.g., spray voltage, gas flow, temperature). Consider derivatization to enhance ionization.[13]2. Optimize collision energy and other MS/MS parameters.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for GC-MS Analysis
  • Spiking with Internal Standard: To 100 µL of plasma, add the internal standard (e.g., 5β-Cholest-7-ene-d7).

  • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze any esterified forms.

  • Extraction: After cooling, add 1 mL of water and extract the non-saponifiable lipids three times with 2 mL of hexane.

  • Drying: Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of pyridine and add 50 µL of MSTFA. Incubate at 60°C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: LC-MS/MS Operating Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.

Quantitative Data Summary

Table 1: Example MRM Transitions for LC-MS/MS Analysis of 5β-Cholest-7-ene

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5β-Cholest-7-ene[M+H-H₂O]⁺Fragment 1Value
Fragment 2Value
5β-Cholest-7-ene-d7 (IS)[M+H-H₂O]⁺Fragment 1Value
Fragment 2Value

Note: Specific m/z values and collision energies need to be empirically determined on the specific mass spectrometer used. The precursor ion is often the dehydrated molecule for sterols in ESI+.[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with Internal Standard start->spike sapon Saponification (Hydrolysis) spike->sapon extract Liquid-Liquid Extraction sapon->extract dry Evaporation to Dryness extract->dry deriv Derivatization (for GC-MS) dry->deriv lcms LC-MS/MS Analysis dry->lcms gcms GC-MS Analysis deriv->gcms process Chromatogram Integration gcms->process lcms->process quant Quantification process->quant report Reporting Results quant->report

Caption: General experimental workflow for the analysis of 5β-Cholest-7-ene.

cholesterol_biosynthesis_pathway Simplified Cholesterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Lathosterol Lathosterol (5α-Cholest-7-en-3β-ol) Intermediates->Lathosterol Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC DHCR7 Five_beta_isomer 5β-Cholest-7-ene (Isomer of Lathosterol) Lathosterol->Five_beta_isomer Structural Isomer Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7

Caption: Simplified cholesterol biosynthesis pathway showing the position of Lathosterol and its isomer.

References

Technical Support Center: Optimizing 5beta-Cholest-7-ene Detection by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection of 5beta-Cholest-7-ene using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

A1: For non-polar, non-ionizable compounds like sterols, Atmospheric Pressure Chemical Ionization (APCI) is generally the most common and effective ionization technique.[1] While Electrospray Ionization (ESI) is versatile for many compounds, it is often not a good option for sterols under most chromatographic conditions due to their poor ionization efficiency.[1][2] ESI can sometimes be used if specific adducts are formed, but APCI is typically more reliable and provides better sensitivity for this class of molecules.[1][2][3] APCI is particularly well-suited for less polar compounds that are thermally stable and have lower molecular weights.[4]

Q2: What are the common adducts and ions observed for sterols like this compound in LC-MS?

A2: In APCI, sterols typically produce a protonated molecule [M+H]+, which often loses a water molecule to form a dehydrated ion [M+H-H₂O]+. This dehydrated ion is frequently the most abundant and is used for quantification.[2][3] In ESI, if ionization is achieved, it is usually through the formation of adducts with components of the mobile phase, such as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺.[5][6][7] The ammonium adduct can be unstable and spontaneously lose ammonia and water, also resulting in the [M+H-H₂O]⁺ ion.[5][7]

Q3: How can I improve the chromatographic separation of this compound from its isomers?

A3: Separating structurally similar sterol isomers is a significant challenge. To improve resolution, consider the following strategies:

  • Column Chemistry: Utilize a column with a different stationary phase. Pentafluorophenyl (PFP) columns can provide alternative retention mechanisms compared to standard C18 columns and have been used successfully for separating structurally similar sterols.[1][8]

  • Column Temperature: Lowering the column temperature can enhance the resolution by accentuating the small structural differences between isomers.[1][8]

  • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can significantly impact selectivity. Experiment with different organic solvents (e.g., methanol, acetonitrile, isopropanol) and additives like formic acid or ammonium formate.[9][10]

  • Flow Rate: Operating the column at its optimal flow rate can improve peak shape and separation efficiency.[11]

Troubleshooting Guide

Problem: Low or No Signal Intensity

Q4: I am observing a very low signal or no peak at all for this compound. What are the potential causes and solutions?

A4: Low signal intensity is a common issue. The following flowchart and table provide a systematic approach to troubleshooting this problem.

G start Start: Low/No Signal check_ms 1. Verify MS Instrument Parameters start->check_ms check_lc 2. Check LC Conditions check_ms->check_lc Yes check_ionization Is Ionization Source Optimized? (APCI vs. ESI, Temp, Gas Flow) check_ms->check_ionization No check_mrm Are MS/MS Transitions Correct? (Precursor/Product Ions, Collision Energy) check_ms->check_mrm No check_sample 3. Evaluate Sample Preparation check_lc->check_sample Yes check_column Is the Correct Column Installed? (e.g., C18, PFP) check_lc->check_column No check_mobile_phase Are Mobile Phases Correctly Prepared? (Solvent, Additives) check_lc->check_mobile_phase No check_extraction Was Sample Extraction Efficient? (LLE, SPE) check_sample->check_extraction No check_matrix Is Ion Suppression Occurring? (Matrix Effects) check_sample->check_matrix No end_node Signal Improved check_sample->end_node Yes solution_ms Optimize Source Parameters & Transitions check_ionization->solution_ms No check_mrm->solution_ms No solution_lc Verify Column, Mobile Phase & Gradient check_column->solution_lc No check_mobile_phase->solution_lc No solution_sample Improve Extraction & Cleanup Steps check_extraction->solution_sample No check_matrix->solution_sample No solution_ms->end_node solution_lc->end_node solution_sample->end_node

Caption: Troubleshooting workflow for low signal intensity.

Potential Cause Recommended Action
Incorrect Ionization Source For non-polar sterols, ensure you are using an APCI source. ESI is often inefficient for these compounds.[1][4][12]
Suboptimal Source Parameters Optimize APCI source parameters, including vaporizer temperature, capillary temperature, and gas flows (sheath, aux, sweep).[6] These are critical for efficient desolvation and ionization.
Incorrect MS/MS Transitions Infuse a standard of this compound to determine the exact mass of the precursor ion (likely [M+H-H₂O]⁺) and optimize the collision energy to produce stable, specific product ions.[5]
Inefficient Sample Extraction Sterols are lipophilic. Ensure your extraction method (e.g., liquid-liquid extraction with solvents like hexane or methyl tert-butyl ether, or solid-phase extraction) is validated for high recovery.[5][13]
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can compete with the analyte for ionization, suppressing its signal.[14] Improve sample cleanup, adjust chromatography to separate the analyte from the interfering compounds, or use a stable isotope-labeled internal standard to compensate.[15]
Poor Chromatography If the peak is excessively broad, the signal-to-noise ratio will be low. Optimize the LC method (gradient, flow rate) to ensure a sharp, focused peak.[11]
Problem: Inconsistent Results & Matrix Effects

Q5: My retention times are shifting and quantitative results are not reproducible. How can I diagnose and mitigate this?

A5: Inconsistent results are often due to matrix effects or unstable LC conditions.

  • Diagnosing Matrix Effects: A common method is the post-extraction spike analysis.[15] Compare the peak area of the analyte spiked into a blank extracted matrix with the peak area of the analyte in a clean solvent. A significant difference indicates ion suppression or enhancement.[15] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the column, and a blank matrix is injected; dips in the analyte signal indicate regions of ion suppression.[16]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: Incorporate additional cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids.[15]

    • Optimize Chromatography: Modify the LC gradient to separate this compound from the regions where ion suppression occurs.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[15] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Experimental Protocols & Parameters

Protocol 1: Sample Preparation (General)

This protocol is a general guideline for the extraction of sterols from a biological matrix (e.g., plasma, cell lysate) and should be optimized for your specific sample type.

  • Internal Standard Spiking: To an aliquot of your sample (e.g., 100 µL of plasma), add a known amount of a suitable internal standard (e.g., cholesterol-d7).

  • Protein Precipitation & Extraction: Add 1 mL of a cold organic solvent mixture, such as methanol/methyl-tert-butyl-ether (MTBE). Vortex vigorously for 1 minute. This step precipitates proteins and begins the lipid extraction.[13]

  • Phase Separation: Add 0.5 mL of 0.9% aqueous NaCl and vortex again. Centrifuge the sample at >2000 x g for 10 minutes to induce phase separation.[17]

  • Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen at approximately 35°C.[5]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 100 µL of methanol/isopropanol).[18] Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial.

Protocol 2: Recommended LC-MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

G cluster_ms Mass Spectrometer sample Reconstituted Sample Extract hplc UPLC/HPLC System sample->hplc column LC Column (e.g., C18 or PFP, ~2.1 x 100 mm) hplc->column ms Tandem Mass Spectrometer (MS/MS) column->ms apci APCI Source (Positive Ion Mode) data Data Acquisition & Processing ms->data

Caption: General experimental workflow for LC-MS analysis.

Table 1: Recommended Starting LC Parameters

Parameter Recommended Setting
Column Reversed-phase C18 or PFP (e.g., 2.1 x 100 mm, < 3 µm particle size)[1][11]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate[7]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid[7]
Flow Rate 0.3 - 0.5 mL/min[7][19]
Column Temperature 40 - 45 °C[19][20]
Injection Volume 5 µL[20]

| Example Gradient | Start at 40-50% B, ramp to 100% B over 10-15 min, hold for 5 min, re-equilibrate.[7] |

Table 2: Example Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Mode APCI, Positive Ion
Precursor Ion (Q1) [M+H-H₂O]⁺ (For this compound, C₂₇H₄₆, MW 370.65; this would be m/z 353.3)
Product Ions (Q3) To be determined by infusion. Common sterol fragments are often found around m/z 81, 95, and 195.[2]
Vaporizer Temperature ~250 - 400 °C (Instrument dependent)[6]
Capillary Voltage 3.0 - 4.5 kV[10][21]
Sheath/Nebulizer Gas Optimize for stable spray and maximum signal[20]

| Collision Energy | Optimize for desired fragmentation (e.g., 10-30 eV)[10] |

References

troubleshooting experimental artifacts with 5beta-Cholest-7-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5β-Cholest-7-ene, also known as Lathosterol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the experimental use of 5β-Cholest-7-ene.

Q1: I am observing a lower than expected signal for 5β-Cholest-7-ene in my GC-MS/LC-MS analysis. What are the potential causes?

A1: Several factors could contribute to a low signal for 5β-Cholest-7-ene. Consider the following troubleshooting steps:

  • Suboptimal Extraction: Inefficient extraction from your sample matrix (cells, plasma, etc.) is a common cause. Review your extraction protocol. For a robust method, consider a modified Bligh-Dyer extraction.

  • Sample Degradation: 5β-Cholest-7-ene, like other sterols, can be susceptible to oxidation. Ensure proper sample handling and storage. Minimize exposure to air and light, and store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Ionization: In mass spectrometry, the choice of ionization technique is critical. For 5β-Cholest-7-ene, Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) are commonly used. Electrospray Ionization (ESI) can be less efficient for sterols.

  • Co-elution with Cholesterol: 5β-Cholest-7-ene and cholesterol have very similar structures and chromatographic behavior, which can lead to co-elution and ion suppression, especially given the high abundance of cholesterol in many biological samples. Optimize your chromatographic method to ensure baseline separation.

  • Derivatization Issues (for GC-MS): If you are using GC-MS, incomplete derivatization (e.g., silylation) will result in a poor signal. Ensure your derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal.

Q2: My 5β-Cholest-7-ene standard appears to be degrading over time. How can I ensure its stability?

A2: Proper storage and handling are crucial for maintaining the integrity of your 5β-Cholest-7-ene standard. Follow these guidelines:

  • Storage: Store the solid compound at -20°C or lower in a tightly sealed container, protected from light.

  • Solution Preparation: Prepare stock solutions in a high-purity solvent like chloroform or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of solutions, overlay the solvent with an inert gas like argon or nitrogen before sealing the vial.

  • Avoid Oxidation: Minimize the exposure of the compound to air and light during weighing and solution preparation.

Q3: I am seeing unexpected peaks in my chromatogram when analyzing samples treated with 5β-Cholest-7-ene. What could be the source of these artifacts?

A3: The appearance of unexpected peaks can be due to several factors:

  • Oxidation Products: 5β-Cholest-7-ene can oxidize, especially at the allylic C-9 position or the double bond. This can be exacerbated by prolonged exposure to air, heat, or certain solvents.

  • Isomerization: Under acidic or basic conditions, the double bond in the B-ring of 5β-Cholest-7-ene could potentially isomerize. Ensure that your sample preparation and analytical methods use neutral pH conditions where possible.

  • Contaminants from Synthesis: If you have synthesized 5β-Cholest-7-ene in-house, byproducts from the synthesis may be present. Purification by chromatography is essential to remove these impurities.

  • Interaction with Reagents: Some reagents used in sample preparation could potentially react with 5β-Cholest-7-ene. Scrutinize your entire workflow for any reactive components.

Q4: How does the accumulation of 5β-Cholest-7-ene affect cells in culture?

A4: The accumulation of 5β-Cholest-7-ene, which can occur due to the inhibition of its downstream converting enzyme, lathosterol 5-desaturase, can have significant cellular consequences. Lathosterolosis, a rare genetic disorder characterized by the deficiency of this enzyme, leads to an accumulation of lathosterol.[1][2] While direct, extensive studies on the isolated effects of lathosterol accumulation in cell culture are limited, it is known that disruptions in the cholesterol biosynthesis pathway can impact membrane fluidity, signaling pathways, and overall cell health.[3] High levels of other cholesterol precursors have been shown to be cytotoxic.

Quantitative Data Summary

The following tables summarize key quantitative data for experimental work with 5β-Cholest-7-ene.

Table 1: Mass Spectrometry Parameters for 5β-Cholest-7-ene Analysis

ParameterGC-MS (as TMS derivative)LC-MS/MS
Precursor Ion (m/z) 458.4369.3 ([M+H-H₂O]⁺)
Product Ions (m/z) 368, 353, 129161.1, 95.1
Ionization Mode Electron Ionization (EI)APCI (+)

Table 2: Typical Analytical Performance

ParameterValueReference
Coefficient of Variation (CV) 5%[4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL in plasma[5]

Experimental Protocols

Protocol 1: Extraction of 5β-Cholest-7-ene from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet (for approximately 1x10⁶ cells). Vortex thoroughly for 1 minute.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Inhibitors Potential Experimental Perturbations Lanosterol Lanosterol Lathosterol 5β-Cholest-7-ene (Lathosterol) Lanosterol->Lathosterol Multiple Steps _7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->_7_Dehydrocholesterol Lathosterol 5-desaturase (SC5D) Cholesterol Cholesterol _7_Dehydrocholesterol->Cholesterol 7-dehydrocholesterol reductase (DHCR7) Inhibitor SC5D Inhibitors Inhibitor->Lathosterol Causes Accumulation

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis focusing on 5β-Cholest-7-ene.

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Cell Pellet or Plasma Sample Extraction Lipid Extraction (e.g., Chloroform/Methanol) Start->Extraction Drying Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution Reconstitute in Analysis Solvent Drying->Reconstitution Injection Inject into GC-MS or LC-MS/MS Reconstitution->Injection Transfer to Autosampler Vial Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A generalized experimental workflow for the analysis of 5β-Cholest-7-ene.

References

overcoming matrix effects in 5beta-Cholest-7-ene quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 5β-Cholest-7-ene (also known as lathosterol) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect 5β-Cholest-7-ene quantification?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of 5β-Cholest-7-ene, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] A major source of matrix effects in plasma or serum is the presence of phospholipids and, most notably for 5β-Cholest-7-ene analysis, the high concentration of cholesterol, which is isobaric (has the same nominal mass) and structurally similar.[1][3]

Q2: Why is cholesterol a particular problem for 5β-Cholest-7-ene analysis?

A2: Cholesterol poses a significant challenge because it has the same molecular weight as 5β-Cholest-7-ene and is present in plasma at concentrations that can be over 1000 times higher.[1] This vast excess of an isobaric compound can lead to:

  • Chromatographic Co-elution: If not adequately separated, the cholesterol peak can completely obscure the 5β-Cholest-7-ene peak.[1]

  • Ion Suppression: The high concentration of cholesterol can saturate the ion source, suppressing the ionization of the much less abundant 5β-Cholest-7-ene.[3]

  • In-source Fragmentation: Cholesterol can contribute to background noise and interfere with the specific detection of 5β-Cholest-7-ene.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, 5β-Cholest-7-ene) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium, ¹³C). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[1] It will co-elute chromatographically and experience the same degree of matrix effects and extraction inconsistencies.[1][4] By comparing the signal of the analyte to the signal of the known concentration of the SIL-IS, these variations can be effectively compensated for, leading to more accurate and precise results.[1] Deuterated standards like ²H₃-lathosterol are commonly used.[4]

Q4: What are the primary strategies to minimize matrix effects before analysis?

A4: The most effective way to combat matrix effects is to remove the interfering components during sample preparation.[5] Key strategies include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). LLE is effective at removing polar interferences like salts and some phospholipids.[1][6]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain the analyte while interferences are washed away, or vice-versa. It is highly effective at removing phospholipids and other matrix components.

  • Protein Precipitation (PPT): While a simple method to remove proteins, PPT is often less clean than LLE or SPE and may leave significant amounts of phospholipids in the extract, which are major contributors to matrix effects.

Troubleshooting Guide

Issue EncounteredPotential Cause (Matrix Effect Related)Recommended Action
Poor Sensitivity / Low Signal Ion Suppression: Co-eluting matrix components, especially cholesterol and phospholipids, are suppressing the ionization of 5β-Cholest-7-ene.[3][5]1. Improve Chromatographic Separation: Optimize the LC gradient to better resolve 5β-Cholest-7-ene from cholesterol and the early-eluting phospholipids.[1][7] 2. Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove more interferences. 3. Assess Matrix Effect: Perform a quantitative matrix effect assessment (see Protocol 2) to confirm ion suppression.
High Variability / Poor Precision Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or different lots of biological matrix.[3]1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[1][4] 2. Evaluate Different Matrix Lots: During validation, assess the matrix effect across at least six different sources of the biological matrix to ensure consistency.[7][8] 3. Standardize Sample Collection: Ensure uniform sample collection and handling procedures to minimize variability.
Inaccurate Quantification Uncompensated Matrix Effects: The chosen internal standard (if not a SIL-IS) is not adequately tracking the matrix effects experienced by 5β-Cholest-7-ene. Or, calibration standards prepared in a clean solvent do not reflect the matrix effects in the actual samples.1. Implement a SIL-IS: If not already in use, switch to a deuterated lathosterol standard.[4] 2. Use a Surrogate Matrix: For calibration curves, use a surrogate matrix (e.g., stripped serum or a synthetic matrix) that is free of endogenous 5β-Cholest-7-ene but mimics the matrix effects of the real samples.[1][6] 3. Perform Quantitative Matrix Effect Assessment: Follow Protocol 2 to calculate the IS-Normalized Matrix Factor and ensure it is close to 1.[7]
Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components, particularly lipids, can overload the analytical column, leading to poor peak shape.1. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering substances. 2. Improve Sample Cleanup: Employ a more effective extraction technique (SPE is often best for removing lipids). 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 5β-Cholest-7-ene from Human Plasma

This protocol is a representative example for extracting 5β-Cholest-7-ene and is based on methodologies cited in the literature.[1][6]

  • Sample Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the SIL-IS (e.g., ²H₃-lathosterol in methanol) to each plasma sample, quality control sample, and standard.

  • Protein Precipitation & Extraction: Add an appropriate volume of a water-miscible organic solvent like acetonitrile or methanol to precipitate proteins. Follow this with the addition of an immiscible organic solvent for extraction (e.g., methyl tert-butyl ether or hexane).

  • Vortex & Centrifuge: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and extraction. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer containing the analyte and internal standard to a new clean tube.

  • Evaporation: Dry the organic extract to completeness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the LC mobile phase or a suitable solvent (e.g., methanol/acetonitrile). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol follows the recommendations of regulatory agencies like the FDA and EMA to quantitatively determine the extent of matrix effects.[1][7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the Internal Standard (IS) at two concentrations (low and high) into the final reconstitution solvent.

    • Set B (Post-Spike in Matrix): Process blank plasma/serum from at least six different sources using your validated extraction method (Protocol 1). After the evaporation step, spike the dried residue with the analyte and IS at the same low and high concentrations as Set A before reconstituting.

    • Set C (Pre-Spike in Matrix - for Recovery): Spike the analyte and IS into blank plasma/serum before starting the extraction process. Process these samples as usual.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery:

    • Use the mean peak areas from the analysis to perform the following calculations for both the low and high concentration levels.

    ParameterFormulaInterpretation
    Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.[1]
    Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Represents the efficiency of the extraction process.
    IS-Normalized Matrix Factor (MF of Analyte) / (MF of IS)A value close to 1 indicates that the IS effectively tracks and compensates for the matrix effect on the analyte. The CV across the different matrix lots should be ≤15%.[7]

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for 5β-Cholest-7-ene (lathosterol) quantification, compiled from published literature.

ParameterTypical Value/RangeReference(s)
Linearity (r²)≥ 0.99[6]
LLOQ0.1 µg/mL[1][6]
Inter-day CV (%)2.2% - 7.4%[6]
Inter-day Bias (%)-12.7% to 4.0%[6]
Recovery89.8% - 113.1% (for serum)[3]
Matrix EffectCholesterol is the dominant contributor; observed at ~30% in one study before compensation.[3]

Visualizations

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) Lanosterol Lanosterol 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol ...multiple steps... Lathosterol 5β-Cholest-7-ene (Lathosterol) 7-dehydrocholesterol->Lathosterol DHCR7 Cholesterol Cholesterol Lathosterol->Cholesterol SC5D

Caption: Simplified cholesterol biosynthesis pathway highlighting 5β-Cholest-7-ene.

Sample_Workflow cluster_workflow Analytical Workflow for 5β-Cholest-7-ene Start Start Plasma Plasma Sample Start->Plasma Spike Spike with SIL-IS Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Data Data Processing (Analyte/IS Ratio) Analyze->Data End End Data->End

Caption: General experimental workflow for 5β-Cholest-7-ene quantification.

Troubleshooting_Tree cluster_tree Troubleshooting Logic for Matrix Effects Start Inaccurate or Imprecise Results? CheckIS Using a SIL-IS? Start->CheckIS Yes ImplementSIL Implement SIL-IS Start->ImplementSIL No CheckCleanup Assess Sample Cleanup Method CheckIS->CheckCleanup Yes AssessME Quantify Matrix Effect (Protocol 2) CheckCleanup->AssessME Cleanup is Optimal (LLE/SPE) ImproveCleanup Switch to LLE/SPE CheckCleanup->ImproveCleanup Cleanup is Suboptimal (PPT) CheckChroma Improve Chromatographic Separation Resolved Problem Resolved CheckChroma->Resolved AssessME->CheckChroma Significant ME Confirmed ContactSupport Further Consultation Needed AssessME->ContactSupport No Significant ME Found ImplementSIL->Resolved ImproveCleanup->Resolved

Caption: Decision tree for troubleshooting matrix effect-related issues.

References

Technical Support Center: 5β-Cholest-7-ene Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 5β-Cholest-7-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the extraction yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction yield of 5β-Cholest-7-ene?

A1: The most critical factors influencing the extraction yield of 5β-Cholest-7-ene and other sterols include the choice of solvent, saponification conditions (temperature, time, and alkali concentration), and the pH of the extraction mixture. The efficiency of cell lysis and the subsequent partitioning of the analyte into the solvent phase are key to maximizing recovery.

Q2: Which solvent system is recommended for the extraction of 5β-Cholest-7-ene?

A2: A mixture of polar and non-polar solvents is generally most effective for extracting sterols. The Folch and Bligh & Dyer methods, which utilize chloroform/methanol mixtures, are widely used for lipid extraction.[1][2] For sterols specifically, non-polar solvents like hexane are commonly used to extract the unsaponifiable fraction after saponification.[3] The choice of solvent can significantly impact the recovery of different lipid classes. For instance, a hexane-isopropanol mixture has been shown to be effective for apolar lipids.

Q3: What is the purpose of saponification, and is it always necessary?

A3: Saponification is a process that uses a strong alkali (like potassium hydroxide) in an alcohol solution to hydrolyze sterol esters into free sterols and fatty acid salts (soaps).[1][2] This step is crucial when the target sterol is present in an esterified form within the sample matrix. Saponification also helps to remove interfering triglycerides. If you are only interested in quantifying free, unesterified 5β-Cholest-7-ene, the saponification step can be omitted.[1]

Q4: How does temperature affect the stability and recovery of 5β-Cholest-7-ene during saponification?

A4: Elevated temperatures during saponification can increase the rate of hydrolysis of sterol esters, but they can also lead to the degradation of the target compound and the formation of artifacts. It is a trade-off between complete saponification and minimizing degradation. Cold saponification (room temperature for a longer duration) is often preferred to minimize the generation of artifacts.[3]

Q5: What is the optimal pH for sterol extraction?

A5: The pH of the extraction medium can significantly influence the extraction efficiency of sterols. For phytosterols from tall oil soap, adjusting the pH from 12 to 7 increased the extraction efficiency by 17-39%. However, a pH of 8 led to the formation of stable emulsions, which should be avoided. Operating below a pH of 6 is also not recommended as it can lead to the co-extraction of contaminating fatty and resin acids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Incomplete cell lysis. 2. Inefficient solvent extraction. 3. Incomplete saponification of sterol esters. 4. Degradation of 5β-Cholest-7-ene.1. Ensure thorough homogenization of the tissue sample. 2. Use a combination of polar and non-polar solvents (e.g., chloroform/methanol) for initial lipid extraction. For the unsaponifiable fraction, repeat the extraction with a non-polar solvent like hexane multiple times.[3] 3. Optimize saponification conditions (time, temperature, and KOH concentration). Consider a higher temperature or longer incubation time if incomplete saponification is suspected, but monitor for degradation. 4. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions. Use antioxidants like BHT in the extraction solvent if oxidation is a concern.
High Variability in Results 1. Inconsistent sample homogenization. 2. Phase separation issues during liquid-liquid extraction. 3. Inconsistent solvent evaporation and sample reconstitution.1. Standardize the homogenization procedure for all samples. 2. Ensure complete phase separation by centrifugation. The addition of salt (e.g., NaCl or KCl) can help break emulsions. 3. Use a gentle stream of nitrogen for solvent evaporation and ensure the dried extract is completely redissolved in the reconstitution solvent before analysis.
Presence of Interfering Peaks in Chromatogram 1. Co-extraction of other lipids or contaminants. 2. Formation of artifacts during sample preparation.1. Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to isolate the sterol fraction.[1][2] 2. Use milder saponification conditions (e.g., lower temperature for a longer time) to minimize artifact formation.
Poor Chromatographic Resolution 1. Suboptimal HPLC/GC column or mobile/stationary phase. 2. Isomeric interference.1. For HPLC, use a C18 column with a mobile phase gradient of methanol and acetonitrile.[4] For GC, a 5% phenyl-methylpolysiloxane column is commonly used for sterol analysis. 2. Optimize the temperature gradient (for GC) or mobile phase composition (for HPLC) to improve the separation of isomers. Derivatization to trimethylsilyl (TMS) ethers is standard for GC analysis and can improve separation.

Data Presentation

Table 1: Comparison of Solvent Systems for Sterol Extraction

Solvent SystemRelative Recovery of Total LipidsNotes
Chloroform/Methanol (2:1, v/v) (Folch)HighEffective for a broad range of lipid classes.[5]
Chloroform/Methanol (1:2, v/v) (Bligh & Dyer)HighSimilar to the Folch method in many applications.
Hexane/Isopropanol (3:2, v/v)Moderate to HighParticularly suitable for the extraction of apolar lipids like sterol esters.[5]
EthanolModerateCan yield high amounts of total lipids, but may be less effective for non-polar sterols compared to chloroform or hexane-based systems.[5][6]
AcetoneLow to ModerateMay show selectivity for polar carotenoids and other minor lipophilic constituents over neutral lipids.[7]

Note: The actual recovery of 5β-Cholest-7-ene will depend on the specific sample matrix and protocol. The information above provides a general guide based on the extraction of total lipids and sterols.

Table 2: Effect of Saponification Temperature on Sterol Recovery

Temperature (°C)DurationObservations
Room Temperature (~25°C)12-18 hours"Cold saponification" - generally minimizes degradation and artifact formation.[3]
60°C1-2 hoursA common condition for "hot saponification," providing a balance between reaction time and potential degradation.[2]
80°C45-90 minutesHigher temperatures can lead to more rapid and complete saponification but increase the risk of sterol degradation.[8]
>90°CShorter durationsHigh temperatures can lead to significant degradation of sterols and should be used with caution.[1]

Experimental Protocols

1. Detailed Methodology for Extraction and Saponification of 5β-Cholest-7-ene from Animal Liver Tissue

This protocol is adapted from established methods for sterol extraction from animal tissues.[8]

  • Materials:

    • Homogenizer

    • Glass centrifuge tubes with Teflon-lined caps

    • Water bath or heating block

    • Nitrogen gas evaporation system

    • Vortex mixer

    • Solvents: Chloroform, Methanol, Hexane (all HPLC grade)

    • Reagents: Potassium Hydroxide (KOH), 0.9% NaCl solution, Butylated hydroxytoluene (BHT, optional antioxidant)

  • Procedure:

    • Homogenization: Weigh approximately 1 gram of frozen liver tissue and homogenize it in 5 mL of ice-cold 0.9% NaCl solution.

    • Lipid Extraction (Folch Method):

      • To the homogenate, add 20 mL of a chloroform:methanol (2:1, v/v) mixture. If oxidation is a concern, the chloroform can be supplemented with 0.01% BHT.

      • Vortex vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

      • Add 5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

      • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Saponification:

      • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40-50°C.

      • Add 10 mL of 1 M KOH in 95% ethanol to the dried lipid extract.

      • Incubate the mixture in a shaking water bath at 60°C for 1 hour.

    • Extraction of Unsaponifiables:

      • After cooling to room temperature, add 10 mL of water and 10 mL of hexane to the saponified mixture.

      • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes.

      • Carefully collect the upper hexane layer, which contains the unsaponifiable lipids (including 5β-Cholest-7-ene), and transfer it to a new tube.

      • Repeat the hexane extraction of the aqueous phase two more times, combining all hexane extracts.

    • Washing and Final Preparation:

      • Wash the combined hexane extracts by vortexing with 10 mL of water. Centrifuge and discard the lower aqueous phase.

      • Evaporate the final hexane extract to dryness under a stream of nitrogen.

      • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or mobile phase for HPLC) for analysis.

2. GC-MS Analysis Protocol for 5β-Cholest-7-ene (as its TMS ether)

This protocol is based on methods for the analysis of lathosterol, the 5α-isomer.

  • Derivatization:

    • To the dried extract from the extraction protocol, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the 5β-Cholest-7-ene-TMS derivative. A full scan can be used for initial identification.

3. HPLC Analysis Protocol for 5β-Cholest-7-ene

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile:methanol (e.g., 85:15 v/v) or a gradient elution.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 205-210 nm or a Mass Spectrometer (LC-MS).

    • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_saponification Saponification cluster_purification Purification cluster_analysis Analysis homogenization 1. Tissue Homogenization extraction 2. Chloroform/Methanol Extraction homogenization->extraction phase_separation 3. Phase Separation extraction->phase_separation collect_organic 4. Collect Organic Phase phase_separation->collect_organic evaporation1 5. Evaporate Solvent collect_organic->evaporation1 saponify 6. Saponify with KOH in Ethanol evaporation1->saponify hexane_extraction 7. Hexane Extraction of Unsaponifiables saponify->hexane_extraction wash_extract 8. Wash Hexane Extract hexane_extraction->wash_extract evaporation2 9. Evaporate to Dryness wash_extract->evaporation2 reconstitute 10. Reconstitute evaporation2->reconstitute derivatization 11. Derivatization (for GC-MS) reconstitute->derivatization analysis 12. GC-MS or HPLC Analysis reconstitute->analysis for HPLC derivatization->analysis

Caption: Experimental workflow for the extraction and analysis of 5β-Cholest-7-ene.

cholesterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol cholesta_7_24_dienol 5α-Cholesta-7,24-dien-3β-ol zymosterol->cholesta_7_24_dienol lathosterol Lathosterol (5α-Cholest-7-en-3β-ol) zymosterol->lathosterol Bloch Pathway desmosterol Desmosterol cholesta_7_24_dienol->desmosterol cholesterol Cholesterol desmosterol->cholesterol seven_dhc 7-Dehydrocholesterol lathosterol->seven_dhc seven_dhc->cholesterol Kandutsch-Russell Pathway

References

Technical Support Center: Chromatographic Resolution of 5β-Cholest-7-ene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 5β-Cholest-7-ene and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 5β-Cholest-7-ene that are likely to co-elute?

The most common isomer that co-elutes with cholest-7-ene is cholesterol, due to their structural similarity.[1] Specifically, 5α-Cholest-7-en-3β-ol, also known as lathosterol, is a direct precursor to cholesterol and is notoriously difficult to separate from it.[1][2] While your target analyte is the 5β-isomer, the analytical challenges and separation strategies are often transferable from the more commonly studied 5α-isomer due to their similar physicochemical properties. Other potential co-eluting isomers include other positional isomers of cholestene.

Q2: What are the primary challenges in separating 5β-Cholest-7-ene from its isomers?

The primary challenges stem from the high structural similarity between the isomers.[3] Many are positional isomers with identical molecular weights, making them isobaric and difficult for mass spectrometry to differentiate without prior chromatographic separation.[1] Furthermore, in biological samples, cholesterol is often present at a much higher concentration than its precursors like lathosterol, which can lead to the smaller peak being obscured or "camouflaged" by the larger cholesterol peak.[1][2]

Q3: What initial steps should I take to prepare my sample for analysis?

Proper sample preparation is crucial for successful separation. For sterols in biological matrices, this typically involves:

  • Saponification: This process uses an alkaline solution (e.g., ethanolic potassium hydroxide) to hydrolyze steryl esters to their free sterol forms.[4][5][6] This is a necessary step as a significant portion of sterols in biological samples are esterified.[7]

  • Lipid Extraction: Following saponification, a liquid-liquid extraction is performed to isolate the non-polar sterol fraction. Common solvent systems include n-hexane or a chloroform/methanol mixture.[5][6][8]

  • Solid-Phase Extraction (SPE): SPE can be used for further cleanup and to isolate the sterol fraction from other lipids.[8]

  • Derivatization (for GC analysis): For Gas Chromatography (GC) analysis, sterols must be derivatized to increase their volatility and improve peak shape. A common derivatizing agent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[5][6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of 5β-Cholest-7-ene from a Co-eluting Isomer

If you are observing a single, broad peak or a peak with a shoulder, it is likely that your analyte is co-eluting with an isomer.

Troubleshooting Steps:

  • Optimize the Mobile Phase (HPLC):

    • Solvent Strength: Adjusting the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous phase can significantly impact retention and selectivity.[9]

    • Solvent Type: If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents have different selectivities that can be exploited to improve separation.[10]

    • Additives: The addition of small amounts of acid (e.g., formic acid, acetic acid) can improve peak shape and influence selectivity.[10]

  • Change the Stationary Phase (Column):

    • Column Chemistry: If optimizing the mobile phase is insufficient, a different column chemistry is likely needed. For sterol isomers, consider the following:

      • C18 Columns: End-capped C18 columns, such as the Agilent InfinityLab Poroshell 120 EC-C18, have shown good selectivity for separating lathosterol and cholesterol.[1][3]

      • Pentafluorophenyl (PFP) Columns: PFP columns offer different retention mechanisms compared to standard C18 columns and have been used successfully for separating structurally similar sterols.[11]

      • Chiral Columns: If you are dealing with stereoisomers (enantiomers or diastereomers), a chiral stationary phase is necessary for separation.[12][13] Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate), are effective for this purpose.[14]

  • Adjust Chromatographic Parameters:

    • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.[11]

    • Flow Rate: Decreasing the flow rate can increase the interaction time with the stationary phase and improve separation, though it will also increase the run time.

    • Gradient Elution: Employing a shallow gradient, where the mobile phase composition changes slowly over time, can enhance the resolution of complex mixtures.[15]

Issue 2: Peak Tailing or Asymmetric Peak Shape

Poor peak shape can obscure the presence of a co-eluting isomer and affect quantification.

Troubleshooting Steps:

  • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed compounds.

  • Ensure Proper pH of the Mobile Phase: For ionizable compounds, the mobile phase pH should be controlled with a buffer to ensure a consistent ionization state.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize peak broadening.

Experimental Protocols & Data

HPLC Method for Sterol Isomer Separation

This protocol is adapted from a method successful in separating lathosterol and cholesterol, which can serve as a starting point for resolving 5β-Cholest-7-ene from its isomers.[1][3]

Sample Preparation (from Plasma):

  • To 200 µL of plasma, add deuterated internal standards.

  • Extract bulk lipids with a methanol:dichloromethane mixture.

  • Perform hydrolysis to cleave steryl esters.

  • Isolate sterols using solid-phase extraction (SPE).

  • Reconstitute the dried extract in the initial mobile phase.[7]

Chromatographic Conditions:

ParameterHPLC Method 1HPLC Method 2
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm[1]Luna C18, 2 x 250 mm, 3 µm[8]
Mobile Phase A Water with 5 mM Ammonium AcetateMethanol with 5 mM Ammonium Acetate[8]
Mobile Phase B Methanol with 5 mM Ammonium Acetate85% Methanol with 5 mM Ammonium Acetate[8]
Gradient Gradient elution (specifics to be optimized for target analytes)Start with 100% B for 2 min, ramp to 100% A over 13 min, hold for 10 min[8]
Flow Rate 0.25 mL/min[8]To be optimized
Column Temperature 30°C[8]To be optimized
Detection APCI-MS/MS in positive ion mode[1]ESI-MS/MS[8]
GC-MS Method for Sterol Isomer Analysis

This protocol is a general guideline for the analysis of sterol isomers by GC-MS.[5][6]

Sample Preparation and Derivatization:

  • Perform saponification and liquid-liquid extraction as described for the HPLC method.

  • Dry the extract under a stream of nitrogen.

  • Add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) and heat at 60-80°C to form trimethylsilyl (TMS) ether derivatives.[5][6]

GC-MS Conditions:

ParameterGC-MS Method
Column A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the sterols.
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI)
Detection Mass Spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[5][6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Saponification Saponification (Hydrolysis of Esters) Sample->Saponification Extraction Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Chromatography HPLC or GC Separation Extraction->Chromatography HPLC Path Derivatization->Chromatography Detection Mass Spectrometry Detection Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: A generalized workflow for the analysis of sterol isomers.

Troubleshooting_Tree Start Co-elution Observed? Opt_Mobile Optimize Mobile Phase (Solvent Ratio, Type, Additives) Start->Opt_Mobile Yes Change_Column Change Column (e.g., C18 to PFP, or Chiral) Opt_Mobile->Change_Column Failure Resolved Resolution Achieved Opt_Mobile->Resolved Success Adj_Params Adjust Parameters (Temperature, Flow Rate, Gradient) Change_Column->Adj_Params Failure Change_Column->Resolved Success Check_Prep Review Sample Preparation Adj_Params->Check_Prep Failure Adj_Params->Resolved Success Check_Prep->Opt_Mobile

Caption: A decision tree for troubleshooting co-elution issues.

References

Navigating the Complex World of Sterol Isomers: A Technical Support Guide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analysis of sterol isomers by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, but it is not without its challenges. The structural similarity of these isomers often leads to analytical hurdles such as poor chromatographic resolution and ambiguous mass spectral data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to directly address common issues encountered during these complex analyses.

Frequently Asked Questions (FAQs)

1. Why am I seeing poor peak shapes (e.g., tailing or fronting) for my sterol isomers?

Poor peak shape is a common issue in the GC-MS analysis of sterols and can often be attributed to several factors:

  • Incomplete Derivatization: Sterols possess hydroxyl groups that can interact with active sites in the GC system, leading to peak tailing.[1] Derivatization, typically silylation to form trimethylsilyl (TMS) ethers, is crucial to increase volatility and reduce these interactions.[2][3] Incomplete reactions can leave free hydroxyl groups, causing tailing. Ensure your derivatization protocol is optimized and that reagents are fresh.

  • Active Sites in the GC System: Even with derivatization, active sites in the injector liner, column, or detector can cause peak distortion.[4] Using deactivated liners and columns specifically designed for inertness can mitigate this. Regular maintenance, such as trimming the column and cleaning the injector, is also essential.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[6] Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: A poorly installed column can lead to dead volume and peak tailing.[5] Ensure the column is installed correctly in both the injector and detector according to the manufacturer's instructions.

2. My sterol isomers are co-eluting or have poor resolution. How can I improve their separation?

The separation of structurally similar sterol isomers is a significant challenge. Here are some strategies to improve resolution:

  • Column Selection: The choice of GC column is critical. A non-polar or mid-polarity column, such as one with a 95% dimethyl, 5% diphenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly used and can provide good separation for many sterols.[2] For more complex mixtures, a higher polarity column may be necessary.[2][7]

  • Temperature Program Optimization: A slower temperature ramp rate can often improve the separation of closely eluting peaks.[8] Experiment with different temperature programs to find the optimal conditions for your specific isomers.

  • Column Dimensions: A longer column or a column with a smaller internal diameter will generally provide higher resolution, although this may increase analysis time.[9]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium) can enhance separation efficiency.

3. I am having trouble with my derivatization reaction. What are the common pitfalls?

Successful derivatization is key to good GC-MS analysis of sterols. Common issues include:

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can lead to incomplete reactions.[10] Ensure all glassware is thoroughly dried and that solvents are anhydrous. It can be beneficial to evaporate the sample to dryness before adding the derivatization reagent.[10]

  • Reagent Quality: Derivatization reagents degrade over time. Use fresh reagents and store them properly according to the manufacturer's instructions.

  • Reaction Conditions: The reaction time and temperature are crucial. While some reactions proceed at room temperature, others may require heating (e.g., 60-70°C for up to an hour) to ensure complete derivatization, especially for hindered hydroxyl groups.[2]

  • Incorrect Reagent-to-Sample Ratio: Using an insufficient amount of derivatization reagent can result in an incomplete reaction.[10]

4. How can I confidently identify and differentiate between sterol isomers using mass spectrometry?

While electron ionization (EI) mass spectra of sterol TMS-ethers can be similar, there are key features to look for:

  • Molecular Ion: The molecular ion (M+) is usually visible and provides the molecular weight of the derivatized sterol.[2]

  • Characteristic Fragment Ions: Isomers can sometimes be distinguished by the relative abundances of specific fragment ions resulting from cleavages of the sterane ring or side chain.[11] Creating a library of mass spectra from pure standards is highly recommended for confident identification.

  • Retention Time Locking: Using retention time locking with a set of internal standards can improve the reproducibility of retention times and aid in peak identification across different runs and instruments.[12]

  • Selected Ion Monitoring (SIM): For quantitative analysis of known sterols, using SIM mode can increase sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.[1][12][13]

5. I'm observing a loss of my sterol esters during GC analysis. What could be the cause?

The analysis of sterol esters can be problematic due to their lower volatility and potential for degradation.

  • Decomposition on the Column: The shape of the baseline around the peak can sometimes indicate decomposition.[4] This could be due to active sites on the column or in the injector.

  • Injector Discrimination: High molecular weight compounds can be discriminated against in the injector, leading to lower than expected response. Optimizing the injection temperature and using a pulsed splitless or on-column injection technique can help.

  • Adsorption: Active sites in the injector liner, ferrules, or the front of the GC column can adsorb sterol esters, leading to signal loss.[4]

Quantitative Data Summary

Optimizing GC-MS parameters is crucial for the successful analysis of sterol isomers. The following table summarizes typical parameters that can be used as a starting point for method development.

ParameterTypical Value/RangeNotes
GC Column
Stationary Phase95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5ms, HP-5ms)A good starting point for general sterol analysis.[2]
Length30 mProvides a good balance of resolution and analysis time.[9]
Internal Diameter0.25 mmOffers a good compromise between efficiency and sample capacity.
Film Thickness0.25 µmSuitable for most sterol analyses.
Injector
TypeSplit/SplitlessSplitless injection is often preferred for trace analysis.
Temperature250 - 300 °CHigher temperatures can aid in the volatilization of less volatile sterols.[3][14]
Oven Temperature Program
Initial Temperature50 - 100 °C
Ramp Rate5 - 20 °C/minSlower ramps can improve separation of isomers.[3]
Final Temperature280 - 320 °CEnsure the final temperature does not exceed the column's maximum operating temperature.[12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVThe standard energy for generating reproducible mass spectra.[2]
Mass Rangem/z 50-650This range will cover the molecular ions and fragments of most derivatized sterols.[3]
Ion Source Temperature230 - 250 °C
Transfer Line Temperature280 - 300 °CShould be high enough to prevent condensation of analytes.[3][12]

Experimental Protocols

Protocol: Silylation of Sterols using BSTFA with 1% TMCS

This protocol describes a common method for the derivatization of sterols to their corresponding trimethylsilyl (TMS) ethers, which are more volatile and provide better chromatographic performance.[2]

Materials:

  • Dried sterol extract or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sterol sample is completely dry, as moisture will deactivate the silylation reagent.[10] If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample (typically <1 to 5 mg), add 0.2 mL of a 1:1 mixture of pyridine and BSTFA + 1% TMCS.[2]

  • Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 1 hour.[2] For some sterols with hindered hydroxyl groups, a longer reaction time may be necessary.[2]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.

Visualizations

A logical approach to troubleshooting is essential for efficiently resolving issues in GC-MS analysis. The following workflow diagram illustrates a step-by-step process for diagnosing and addressing common problems.

TroubleshootingWorkflow start Start: Problem with GC-MS Analysis (e.g., Poor Peaks, No Peaks, Poor Resolution) check_derivatization Step 1: Verify Derivatization start->check_derivatization check_gc_conditions Step 2: Check GC Conditions check_derivatization->check_gc_conditions No incomplete_derivatization Issue: Incomplete Reaction? - Check reagent age/storage - Ensure anhydrous conditions - Optimize time/temperature check_derivatization->incomplete_derivatization Yes peak_shape_issue Issue: Poor Peak Shape? check_gc_conditions->peak_shape_issue Peak Shape Problem resolution_issue Issue: Poor Resolution? check_gc_conditions->resolution_issue Resolution Problem check_ms_parameters Step 3: Evaluate MS Parameters check_sample_prep Step 4: Review Sample Preparation check_ms_parameters->check_sample_prep No sensitivity_issue Issue: Low Sensitivity? check_ms_parameters->sensitivity_issue Yes fix_sample_prep Solution: - Ensure complete extraction - Check for sample degradation - Verify internal standard addition check_sample_prep->fix_sample_prep Potential Issue incomplete_derivatization->check_sample_prep end Problem Resolved incomplete_derivatization->end fix_peak_shape Solution: - Check for active sites (liner, column) - Check for column overload - Verify proper column installation peak_shape_issue->fix_peak_shape fix_resolution Solution: - Optimize temperature program - Use a more appropriate column - Adjust carrier gas flow rate resolution_issue->fix_resolution fix_sensitivity Solution: - Check for leaks - Clean ion source - Optimize MS tune sensitivity_issue->fix_sensitivity fix_peak_shape->check_ms_parameters fix_peak_shape->end fix_resolution->check_ms_parameters fix_resolution->end fix_sensitivity->check_sample_prep fix_sensitivity->end fix_sample_prep->end

Caption: Troubleshooting workflow for GC-MS analysis of sterol isomers.

References

Technical Support Center: Optimization of LC-MS for 5β-Steroid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 5β-steroids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the separation and analysis of 5β-steroids.

Chromatography Issues

???+ question "Why am I seeing poor peak shapes (tailing or fronting) for my 5β-steroid analytes?"

???+ question "My 5β-steroid isomers are not separating. What can I do?"

???+ question "I'm observing a drift in retention times. What is the cause?"

Mass Spectrometry Issues

???+ question "I am experiencing low signal intensity or high background noise. How can I improve my signal-to-noise ratio?"

???+ question "How can I mitigate matrix effects in my 5β-steroid analysis?"

Frequently Asked Questions (FAQs)

Sample Preparation

???+ question "What is the best sample preparation method for 5β-steroids in plasma/serum?"

Liquid Chromatography

???+ question "Which LC column is recommended for 5β-steroid separation?"

???+ question "What mobile phases are typically used for 5β-steroid analysis?"

Mass Spectrometry

???+ question "What are the optimal mass spectrometry settings for 5β-steroid detection?"

Data Summary Tables

Table 1: Recommended LC Columns for Steroid Separation

Column ChemistryParticle Size (µm)Dimensions (mm)Key AdvantagesReference(s)
C182.650 x 3.0Good general-purpose column for steroid panels.[1]
Biphenyl2.6-Enhanced selectivity for aromatic and moderately polar analytes, improving resolution of structural isomers.[2]
PFP (Pentafluorophenyl)2.6100 x 3.0Alternative selectivity for challenging separations.[3]

Table 2: Typical LC Gradient Conditions for Steroid Analysis

Time (min)% Mobile Phase B (Methanol or Acetonitrile)Flow Rate (mL/min)Reference(s)
Method 1 [3]
0 - 2600.3
2 - 13.960 -> 1000.3
13.9 - 14600.3
14 - 21600.3
Method 2 [4]
0 - 0.5350.4
0.5 - 15.535 -> 800.4
15.5 - 181000.4
18 - 20350.4

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of serum or plasma, add the internal standard solution.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-Hexane and Ethyl Acetate).[5]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[5]

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: General LC-MS/MS Method Optimization

  • Compound Tuning : Infuse a standard solution of the 5β-steroid of interest directly into the mass spectrometer to optimize the precursor ion and product ions for MRM transitions. Optimize parameters like collision energy and declustering potential.

  • Chromatographic Column Screening : Screen different column chemistries (e.g., C18, Biphenyl, PFP) to find the one that provides the best selectivity and peak shape for your analytes.[1]

  • Mobile Phase Optimization : Evaluate both methanol and acetonitrile as the organic modifier. Optimize the mobile phase additives (e.g., formic acid, ammonium fluoride) and their concentrations.[6]

  • Gradient Development : Start with a broad gradient to determine the elution window of your analytes. Then, develop a shallower gradient around the elution time of the target compounds to improve resolution.

  • Flow Rate and Temperature : Optimize the flow rate for the chosen column dimensions and particle size. Evaluate the effect of column temperature on retention time and peak shape.

  • System Suitability : Before running samples, inject a standard mixture to ensure the system is performing correctly. Monitor parameters like peak shape, retention time, and signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting troubleshooting_logic Start Poor Chromatographic Results? PeakShape Poor Peak Shape? Start->PeakShape Yes Resolution Poor Resolution? Start->Resolution No PeakShape->Resolution No CheckColumn Check Column (Contamination, Void) PeakShape->CheckColumn Yes OptimizeGradient Optimize Gradient (Shallower) Resolution->OptimizeGradient Yes SignalIssue Low Signal/High Noise? Resolution->SignalIssue No CheckMobilePhase Check Mobile Phase (pH, Composition) CheckColumn->CheckMobilePhase ChangeColumn Change Column Chemistry (e.g., Biphenyl) OptimizeGradient->ChangeColumn OptimizeSource Optimize Ion Source Settings SignalIssue->OptimizeSource Yes ImproveSamplePrep Improve Sample Prep (SPE/LLE) OptimizeSource->ImproveSamplePrep

References

Technical Support Center: Quantification of Low-Abundance Sterol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the quantification of low-abundance sterol isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to quantify low-abundance sterol isomers?

A1: The quantification of low-abundance sterol isomers is inherently difficult due to a combination of factors:

  • Structural Similarity: Many sterol isomers are structurally very similar (isobaric), meaning they have the same mass. This makes them difficult to distinguish using mass spectrometry alone and requires excellent chromatographic separation.[1][2]

  • Low Concentration: These isomers are often present at concentrations that are thousands of times lower than major sterols like cholesterol, pushing the limits of instrument sensitivity.[3][4][5]

  • Poor Ionization Efficiency: Sterols are relatively nonpolar molecules and lack easily ionizable functional groups, which results in poor signal intensity in common ionization sources like electrospray ionization (ESI).[6][7]

  • Matrix Effects: The presence of high-abundance lipids and other matrix components can suppress the ionization of low-abundance sterols, leading to inaccurate quantification.[1] Cholesterol is often a dominant contributor to this matrix effect.[1]

  • Sample Preparation Artifacts: Cholesterol is prone to auto-oxidation during sample preparation, which can artificially generate oxysterol isomers that interfere with the analysis of endogenous ones.[8]

Q2: What is the best analytical technique for sterol isomer quantification: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS are powerful techniques for sterol analysis, and the "best" choice depends on the specific application.

  • GC-MS often provides excellent chromatographic resolution for sterol isomers. However, it requires a derivatization step to make the sterols volatile, which adds to sample preparation time and can introduce variability.[6][9][10] Common derivatization methods include silylation to form trimethylsilyl (TMS) ethers.[11][12][13]

  • LC-MS/MS has become a technique of choice due to its high sensitivity and ability to analyze sterols without derivatization, though derivatization can still be used to significantly enhance sensitivity.[10][14] LC-MS/MS is particularly well-suited for high-throughput analysis.[6][10] Atmospheric Pressure Chemical Ionization (APCI) is often a better ionization source than ESI for underivatized sterols due to their nonpolar nature.[2][15]

Q3: What is derivatization and why is it necessary for sterol analysis?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For sterols, derivatization is used to:

  • Increase Volatility (for GC-MS): Sterols are not naturally volatile. Derivatization, typically silylation with agents like BSTFA, converts the hydroxyl group into a less polar and more volatile TMS-ether, allowing for analysis by GC.[9][11][16]

  • Enhance Ionization Efficiency (for LC-MS): To overcome the poor ionization of sterols in ESI-MS, a chemical tag with a permanent charge or a readily ionizable group is attached. This significantly boosts the signal intensity and, therefore, the sensitivity of the method.[11][14] Examples include derivatization to picolinyl esters or nicotinates.[11][14]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers

Symptoms:

  • A single, broad, or asymmetrical peak is observed where two or more isomers are expected.[17]

  • Inability to quantify isobaric isomers like lathosterol and cholesterol accurately.[1]

Possible Causes & Solutions:

Cause Solution
Inappropriate Column Chemistry The stationary phase of the column is not selective enough for the isomers. Consider using a different column chemistry. Pentafluorophenyl (PFP) stationary phases, for example, have shown excellent selectivity for separating structurally similar sterols.[6][10]
Mobile Phase Not Optimized The mobile phase composition is critical for achieving separation. Systematically vary the solvent gradient, pH, or additives. Weaker mobile phases can increase the retention time and improve separation.[18]

| Low Column Efficiency | The column may be old, contaminated, or have a large particle size. Replace the column with a new one, preferably with a smaller particle size (e.g., sub-2 µm) for higher efficiency.[2] |

Issue 2: Low Signal Intensity and Poor Sensitivity

Symptoms:

  • The signal for the sterol of interest is very low, close to the limit of detection (LOD).

  • High signal-to-noise ratio, making accurate peak integration difficult.

Possible Causes & Solutions:

Cause Solution
Poor Ionization Sterols ionize poorly, especially with ESI. Switch to an Atmospheric Pressure Chemical Ionization (APCI) source, which is generally more effective for nonpolar analytes.[2][15] Alternatively, introduce a derivatization step to add a readily ionizable group to the sterol molecule.[11][14] Using mobile phase additives like ammonium fluoride can also improve ionization in ESI.[15][19]
Matrix Suppression Co-eluting compounds from the sample matrix are suppressing the ionization of the target analyte.[1] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering components.[20][21] Diluting the sample can also mitigate matrix effects, but may reduce the analyte signal below the detection limit.
Sample Loss During Prep The multi-step sample preparation process (extraction, hydrolysis, cleanup) can lead to significant loss of the low-abundance analyte.[20] Use deuterated internal standards for each analyte to accurately account for recovery.[20] Minimize the number of sample preparation steps where possible.[6]

| Nonspecific Adsorption | Analytes can bind to plasticware or surfaces, especially in clean matrices like cerebrospinal fluid (CSF).[14] To resolve this, 2.5% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be added to CSF samples to prevent nonspecific binding of analytes like 24(S)-hydroxycholesterol.[14] |

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods used in the quantification of sterol isomers.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Sterols

Sterol IsomerMatrixMethodLOD (ng/mL)LOQ (ng/mL)Reference
24(S)-HydroxycholesterolPlasmaLC-MS/MS-1.0[14]
24(S)-HydroxycholesterolCSFLC-MS/MS-0.025[14]
DesmosterolCell CultureLC-MS/MS4.545.5[10]
LathosterolCell CultureLC-MS/MS5.255.1[10]
LanosterolCell CultureLC-MS/MS5.834.7[10]

Table 2: Recovery and Variability Data for Sterol Quantification

Sterol ClassMatrixIntra-run Variability (%)Inter-run Variability (%)Recovery (%)Reference
Non-cholesterol sterolsSerum4.7 - 10.34.6 - 9.589.8 - 113.1[1]
Non-cholesterol sterolsHDL Fraction3.6 - 13.62.5 - 9.885.3 - 95.8[1]

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Sterol Isomer Quantification by LC-MS/MS

This protocol outlines a typical workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Hydrolysis Saponification (optional) to release esterified sterols Extract->Hydrolysis Cleanup Sample Cleanup (SPE or SLE) Hydrolysis->Cleanup Derivatize Derivatization (optional) to enhance ionization Cleanup->Derivatize LC LC Separation (e.g., PFP or C18 column) Derivatize->LC MS MS/MS Detection (APCI or ESI source) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standards Integrate->Quantify

Caption: General workflow for quantifying low-abundance sterol isomers.

Detailed Steps:

  • Sample Collection and Storage: Collect biological samples and immediately add antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation of cholesterol.[8] Store samples at -80°C until analysis.

  • Internal Standard Spiking: Before extraction, spike the sample with a mixture of deuterated internal standards corresponding to the sterols being analyzed. This is crucial for accurate quantification and to correct for sample loss during preparation.[20]

  • Lipid Extraction: Perform a liquid-liquid extraction using a standard method like the Folch or Bligh-Dyer procedure to isolate the total lipid fraction from the sample matrix.[11][20]

  • Saponification (Optional): If total sterol content (free + esterified) is required, perform an alkaline hydrolysis (saponification) to cleave the ester bonds and release the free sterols.[9][21] This step can be harsh and may degrade some labile sterols.[22]

  • Sample Cleanup (SPE): Use Solid-Phase Extraction (SPE) with a silica cartridge to separate sterols from more nonpolar lipids like cholesteryl esters and more polar lipids like phospholipids.[20]

    • Load the lipid extract onto a pre-conditioned silica column.

    • Wash with a nonpolar solvent (e.g., hexane) to elute nonpolar lipids.

    • Elute the sterol fraction with a solvent of intermediate polarity (e.g., 30% isopropanol in hexane).[20]

  • Derivatization (Optional): If enhanced sensitivity is needed for LC-MS, evaporate the sterol fraction to dryness and perform a derivatization reaction (e.g., with nicotinic acid to form nicotinate esters).[14][23]

  • LC-MS/MS Analysis: Reconstitute the final extract in an appropriate solvent and inject it into the LC-MS/MS system.

    • Chromatography: Use a column with high resolving power, such as a pentafluorophenyl (PFP) or a sub-2 µm C18 column, with a suitable gradient elution program.[2][6][10]

    • Mass Spectrometry: Use an APCI source for underivatized sterols or an ESI source for derivatized sterols.[2][15] Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.[20]

  • Data Analysis: Integrate the chromatographic peaks for each analyte and its corresponding internal standard. Calculate the concentration of the endogenous sterol using the peak area ratio and a calibration curve.[20]

Troubleshooting Logic: Resolving Co-eluting Peaks

This diagram illustrates the decision-making process when faced with co-eluting sterol isomers.

G Start Co-eluting Peaks Detected CheckK Is Capacity Factor (k') between 1 and 5? Start->CheckK WeakenMP Weaken Mobile Phase (e.g., decrease organic solvent %) CheckK->WeakenMP No CheckSelectivity Is Selectivity (α) > 1.1? CheckK->CheckSelectivity Yes WeakenMP->CheckK ChangeChem Change Column Chemistry (e.g., C18 -> PFP) or Mobile Phase Additives CheckSelectivity->ChangeChem No CheckEfficiency Are Peaks Broad? (Low Efficiency) CheckSelectivity->CheckEfficiency Yes ChangeChem->CheckSelectivity NewColumn Use a Newer Column (smaller particles, longer length) CheckEfficiency->NewColumn Yes Resolved Peaks Resolved CheckEfficiency->Resolved No NewColumn->Resolved

Caption: Decision tree for troubleshooting chromatographic co-elution.

References

Validation & Comparative

Lathosterol: A Validated Metabolic Biomarker for Endogenous Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the utility of lathosterol in assessing cholesterol metabolism, with a comparative analysis against other key biomarkers.

This guide provides an in-depth analysis of 5α-cholest-7-en-3β-ol, commonly known as lathosterol, as a metabolic biomarker for whole-body cholesterol synthesis. Elevated levels of lathosterol in circulation are indicative of increased endogenous cholesterol production, a critical factor in the pathophysiology of cardiovascular disease (CVD) and other metabolic disorders.[1][2] This guide will delve into the experimental data supporting its use, detail measurement protocols, and compare its performance with alternative biomarkers.

Comparative Performance of Lathosterol and Alternative Biomarkers

Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway, serves as a robust indicator of cholesterol synthesis.[2] Its serum concentration is strongly correlated with the cholesterol balance, making it a reliable marker.[3][4] The following table summarizes quantitative data comparing lathosterol with other biomarkers of cholesterol metabolism.

Biomarker CategoryBiomarkerKey FindingsAssociated Risk/ApplicationReference
Cholesterol Synthesis Lathosterol Lower levels associated with increased cardiovascular mortality (HR 1.59) and all-cause mortality (HR 1.41).[5][6] A lower lathosterol tertile was associated with a 1.6 times higher all-cause mortality risk.[6]Cardiovascular Disease Risk Assessment, Monitoring Statin Therapy[1][2][5][6][5][6]
DesmosterolAlong with lathosterol, used as a marker for cholesterol synthesis.[7][8]Cholesterol Homeostasis Studies[7][8][7][8]
LanosterolPrecursor in the cholesterol biosynthesis pathway.[9]Cholesterol Synthesis Studies[9]
Cholesterol Absorption CampesterolPositive association with the odds of CVD.[10]Cardiovascular Disease Risk Assessment[10]
SitosterolAlong with campesterol, used as a marker for intestinal cholesterol absorption.[7][8]Cholesterol Homeostasis Studies[7][8]
CholestanolSerum ratio to cholesterol is a sensitive indicator of intestinal sterol absorption.[7]Cholesterol Absorption Studies[7]

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and analytical process for lathosterol measurement, the following diagrams are provided.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Kandutsch-Russell Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Caption: Simplified Cholesterol Biosynthesis Pathway.

Lathosterol_Measurement_Workflow cluster_workflow Lathosterol Measurement Workflow A Plasma Sample Collection (EDTA) B Addition of Internal Standard (e.g., 5α-cholestane) A->B C Alkaline Hydrolysis (KOH in ethanol) B->C D Liquid-Liquid Extraction (Hexane) C->D E Silylation (Derivatization) (e.g., BSTFA + TMCS) D->E F GC-MS or UPLC-MS/MS Analysis E->F G Data Acquisition and Quantification F->G

Caption: Lathosterol Measurement Workflow.

Experimental Protocols

Accurate quantification of lathosterol is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for simultaneous analysis of plasma sterols.[11][12]

  • Sample Preparation:

    • To 100 µL of plasma, add 1 µg of 5α-cholestane as an internal standard.[13]

    • Perform alkaline hydrolysis by adding 1 mL of 1 mol/L potassium hydroxide in ethanol and incubating at 60°C for 1 hour.[13] This step hydrolyzes sterol esters to free sterols.

  • Extraction:

    • Extract the free sterols from the hydrolyzed sample using hexane.[13]

  • Derivatization:

    • Evaporate the hexane extract to dryness.

    • Reconstitute the residue in a silylating solution, such as a 1:1 (v/v) mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]

    • Incubate at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.[13]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.[13]

    • Gas Chromatography: Use a capillary column (e.g., 100% dimethyl polysiloxane, 30m x 0.25mm) with helium as the carrier gas.[13] An oven temperature of 280°C is typically used.[13]

    • Mass Spectrometry: Operate in electron impact (EI) mode at 70 eV.[14] Use Single Ion Monitoring (SIM) for quantification, monitoring specific ions for lathosterol (m/z 458, 255, 213) and the internal standard.[13]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This method offers rapid and sensitive quantification of lathosterol.[15]

  • Sample Preparation:

    • Use 50 µL of K2EDTA plasma.[15]

    • Due to the endogenous presence of lathosterol, use a surrogate matrix for calibration standards.[15]

    • Perform liquid-liquid extraction.[9]

  • Chromatography:

    • Use a reverse-phase column (e.g., Thermo Hypersil C18 Gold).[15]

    • The UPLC system provides high-resolution separation of lathosterol from structurally similar compounds like cholesterol.[15]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer (e.g., AB/SCIEX QTRAP 5500) in positive ion mode with multiple reaction monitoring (MRM).[15]

    • Monitor the MRM transition for lathosterol (e.g., m/z 369.4 → 95.1).[15]

    • The lower limit of quantitation can reach 0.1 µg/mL.[15]

Conclusion

Lathosterol has been validated as a reliable biomarker for whole-body cholesterol synthesis, with its serum levels showing significant correlation with cardiovascular disease outcomes. Its measurement, primarily through GC-MS and UPLC-MS/MS, is well-established, providing researchers and clinicians with a valuable tool to assess cholesterol metabolism and the efficacy of lipid-lowering therapies. When compared to other biomarkers, lathosterol offers a direct and sensitive measure of endogenous synthesis, complementing the information provided by cholesterol absorption markers like campesterol and sitosterol for a comprehensive understanding of cholesterol homeostasis.

References

A Comparative Guide to Cholesterol Precursors: 5β-Cholest-7-ene in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5β-Cholest-7-ene (Lathosterol) with other key cholesterol precursors, namely 7-Dehydrocholesterol (7-DHC) and Desmosterol. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for professionals in lipid research and drug development.

Introduction to Cholesterol Biosynthesis

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex multi-step process.[1] Two major pathways, the Bloch and the Kandutsch-Russell pathways, converge to produce cholesterol. Desmosterol is the final precursor in the Bloch pathway, while the Kandutsch-Russell pathway involves the conversion of lathosterol to 7-dehydrocholesterol (7-DHC), which is then converted to cholesterol. Lathosterol is an intermediate in the biosynthesis of cholesterol and its serum levels are indicative of the rate of cholesterol synthesis.[2]

Comparative Analysis of Precursor Performance

The choice of cholesterol precursor can have significant implications for cellular processes, including membrane fluidity, signal transduction, and overall cell health. This section provides a quantitative comparison of lathosterol, 7-DHC, and desmosterol in key biochemical and cellular assays.

Enzyme Kinetics

The efficiency with which enzymes in the cholesterol biosynthetic pathway utilize different precursors is a critical factor. While direct comparative kinetic data for all relevant enzymes is not always available in a single study, we can compile data from various sources to provide a comparative overview. For instance, Cytochrome P450 46A1 (CYP46A1), an enzyme involved in cholesterol metabolism in the brain, exhibits different kinetic parameters for cholesterol and its precursors.

SubstrateEnzymeKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)
CholesterolCYP46A11.8 ± 0.23.6 ± 0.12.0
7-DehydrocholesterolCYP46A12.5 ± 0.31.2 ± 0.10.48
DesmosterolCYP46A13.2 ± 0.40.8 ± 0.10.25

Table 1: Kinetic Parameters of Cytochrome P450 46A1 with Different Sterol Substrates. Data extracted from a study on the oxidation of cholesterol precursors by human CYP46A1.[1]

Regulation of SREBP Signaling

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a crucial cellular mechanism for maintaining cholesterol homeostasis. The processing and activation of SREBPs are sensitive to cellular sterol levels. Desmosterol has been shown to be as effective as cholesterol in suppressing the processing of SREBP-1 and SREBP-2, thereby downregulating the expression of genes involved in cholesterol synthesis.[3][4][5] While direct quantitative comparisons of lathosterol's effect on SREBP processing are less documented in readily available literature, its position upstream of 7-DHC and cholesterol in the Kandutsch-Russell pathway suggests its regulatory role is indirect, through its conversion to these downstream sterols.

Effects on Membrane Properties

Cholesterol precursors can differentially affect the properties of cellular membranes, such as the formation and stability of lipid rafts. One study found that lathosterol and 7-dehydrocholesterol were more effective at stabilizing lipid rafts than cholesterol itself. In contrast, desmosterol was a weaker stabilizer of raft formation.[6] This suggests that the specific sterol composition of a membrane can fine-tune its biophysical properties and associated signaling platforms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of cholesterol precursors.

Protocol 1: In Vitro DHCR7 Enzyme Activity Assay

This protocol is adapted from a study investigating the substrate specificity of rat 7-Dehydrocholesterol reductase (DHCR7).[7]

Objective: To measure the enzymatic conversion of a substrate (e.g., 7-Dehydrocholesterol or a test substrate) by DHCR7 in rat liver microsomes.

Materials:

  • Rat liver microsomes

  • Ergosterol (as a reference substrate)

  • 7-Dehydrocholesterol or other test sterols

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 2-hydroxypropyl-β-cyclodextrin (45% w/v)

  • Hexane

  • Methanol

  • Stigmasterol (internal standard)

  • HPLC system with a C18 reverse-phase column and UV detector (205 nm)

Procedure:

  • Substrate Preparation: Dissolve ergosterol and test sterols in 45% 2-hydroxypropyl-β-cyclodextrin to a final concentration of 600 µM.

  • Reaction Setup: In a microcentrifuge tube, combine 0.5 mg of rat liver microsomes, 30 µM ergosterol (or test sterol), and 1.0 mM NADPH in 100 mM potassium phosphate buffer (pH 7.5) to a final volume of 0.5 mL. For competition experiments, include the competing sterol at the desired concentration.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Saponification and Extraction: Add stigmasterol as an internal standard. Saponify the reaction mixture and extract the sterols three times with 2 mL of hexane.

  • Sample Preparation for HPLC: Combine the hexane extracts and dry them under a stream of nitrogen at room temperature. Reconstitute the dried sample in 0.35 mL of 90% methanol in water.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate the sterols on a C18 column using a methanol-water solvent system and detect the sterols at 205 nm.

  • Quantification: Quantify the amount of product formed (e.g., brassicasterol from ergosterol) by comparing its peak area to that of the internal standard.

Protocol 2: Cellular Sterol Extraction and Analysis by GC-MS

This protocol provides a general workflow for the extraction and analysis of sterols from cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on standard lipidomics protocols.[8][9][10]

Objective: To extract and quantify the levels of different cholesterol precursors in cultured cells.

Materials:

  • Cultured cells

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Chloroform

  • Methanol

  • Deuterated internal standards (e.g., d7-cholesterol, d7-lathosterol)

  • Nitrogen gas

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Cell Harvesting: Wash cultured cells twice with cold DPBS. Scrape the cells into DPBS and transfer to a glass tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a solution of chloroform:methanol (1:2, v/v) to the cell suspension.

    • Add deuterated internal standards for each sterol to be quantified.

    • Vortex thoroughly and then add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex again and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.

  • Derivatization: Add the derivatization agent to the dried lipid extract and heat at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the different sterol-TMS ethers on the GC column.

    • Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode.

  • Quantification: Identify each sterol based on its retention time and mass spectrum. Quantify the amount of each sterol by comparing the peak area of the endogenous sterol to that of its corresponding deuterated internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Cholesterol Biosynthesis Pathways

Cholesterol_Biosynthesis cluster_KandutschRussell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway lathosterol Lathosterol (5β-Cholest-7-ene) seven_dhc 7-Dehydrocholesterol lathosterol->seven_dhc SC5D cholesterol_kr Cholesterol seven_dhc->cholesterol_kr DHCR7 vitamind Vitamin D3 seven_dhc->vitamind UVB Light desmosterol Desmosterol cholesterol_b Cholesterol desmosterol->cholesterol_b lanosterol Lanosterol lanosterol->lathosterol lanosterol->desmosterol

Caption: Cholesterol Biosynthesis Pathways.

SREBP-2 Signaling Pathway

SREBP_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus srebp_scap SREBP-2-SCAP Complex insig INSIG srebp_scap->insig High Sterols (e.g., Cholesterol, Desmosterol) srebp_scap_golgi SREBP-2-SCAP srebp_scap->srebp_scap_golgi Low Sterols s1p Site-1 Protease s2p Site-2 Protease s1p->s2p srebp_n nSREBP-2 (Active) s2p->srebp_n srebp_scap_golgi->s1p nucleus Nucleus gene_expression Target Gene Expression (e.g., HMGCR, LDLR) nucleus->gene_expression srebp_n->nucleus

Caption: SREBP-2 Signaling Pathway.

Experimental Workflow for Cellular Sterol Analysis

Experimental_Workflow start Start: Cultured Cells cell_harvest Cell Harvesting start->cell_harvest end End: Data Analysis lipid_extraction Lipid Extraction (Bligh-Dyer) cell_harvest->lipid_extraction add_standards Add Deuterated Internal Standards lipid_extraction->add_standards derivatization Derivatization (TMS) add_standards->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification quantification->end

Caption: Experimental Workflow for Cellular Sterol Analysis.

Conclusion

The selection of a cholesterol precursor for research or therapeutic development requires careful consideration of its unique biochemical properties and cellular effects. 5β-Cholest-7-ene (Lathosterol), as a key intermediate in the Kandutsch-Russell pathway, demonstrates distinct characteristics compared to 7-Dehydrocholesterol and Desmosterol. Notably, its influence on lipid raft stability appears to be more pronounced than that of cholesterol itself. In contrast, Desmosterol shows a remarkable ability to functionally substitute for cholesterol in the critical SREBP signaling pathway. 7-Dehydrocholesterol holds a unique position as a precursor to both cholesterol and vitamin D, but its accumulation can be associated with cellular toxicity.

Understanding these differences, supported by quantitative data and robust experimental protocols, is paramount for advancing our knowledge of cholesterol metabolism and for the rational design of interventions targeting lipid-related diseases. The information and methodologies presented in this guide are intended to support these efforts and facilitate further research in this dynamic field.

References

A Comparative Guide to the Quantification of 5β-Cholest-7-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 5β-Cholest-7-ene, a sterol intermediate of significant interest in various biological studies. The accurate measurement of this and related compounds is crucial for understanding metabolic pathways and for the development of new therapeutics. This document outlines the experimental protocols for the most common and effective techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and presents a comparative analysis of their performance based on established validation parameters for structurally similar sterols.

Introduction to 5β-Cholest-7-ene and its Quantification

5β-Cholest-7-ene is a key intermediate in the biosynthesis of cholesterol and other steroids. Its accurate quantification in biological matrices is essential for studying the regulation of these pathways and identifying potential dysregulations in various disease states. Due to its non-polar nature and structural similarity to a multitude of other sterols, robust and specific analytical methods are required for its reliable measurement. The two most prominent and powerful techniques for this purpose are GC-MS and LC-MS.[1][2][3]

Comparison of Quantification Methods

The choice between GC-MS and LC-MS for 5β-Cholest-7-ene quantification will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and the available instrumentation. Both methods offer high precision and accuracy when properly validated.[2][4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and mass analysis.
Sample Volatility Requires derivatization to increase volatility and thermal stability.Direct analysis of the native compound is often possible.
Sensitivity Generally high, with limits of detection in the low ng/mL range.[4]Can achieve very high sensitivity, often in the pg/mL range, especially with tandem MS.[5]
Selectivity High, based on both chromatographic retention time and mass fragmentation pattern.Very high, particularly with Multiple Reaction Monitoring (MRM) in tandem MS.[6]
Sample Throughput Can be lower due to the need for derivatization and longer run times.Higher throughput is often achievable with modern UPLC systems.[4]
Matrix Effects Generally less susceptible to ion suppression/enhancement.Can be prone to matrix effects which may affect quantification accuracy.
Instrumentation Cost Generally lower initial investment compared to LC-MS/MS.Higher initial cost, especially for tandem mass spectrometry systems.

Experimental Protocols

The following are detailed methodologies for the quantification of 5β-Cholest-7-ene using GC-MS and LC-MS/MS. These protocols are based on established methods for the analysis of similar sterols and should be optimized and validated for the specific matrix being investigated.

Sample Preparation (Common for both GC-MS and LC-MS)

Accurate quantification begins with meticulous sample preparation to extract the analyte of interest and remove interfering substances.

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of a suitable internal standard. An ideal internal standard would be a stable isotope-labeled version of 5β-Cholest-7-ene (e.g., d7-5β-Cholest-7-ene). If unavailable, a structurally similar sterol not present in the sample can be used.[4]

  • Saponification (Hydrolysis): To release 5β-Cholest-7-ene from its esterified form, perform alkaline hydrolysis. Add a solution of potassium hydroxide in ethanol and incubate at an elevated temperature (e.g., 60°C) for 1-2 hours.[7] This step is crucial for total quantification.

  • Liquid-Liquid Extraction (LLE): After saponification, neutralize the mixture and extract the non-saponifiable lipids (including 5β-Cholest-7-ene) using an organic solvent such as hexane or a chloroform/methanol mixture.[8][9] Repeat the extraction multiple times to ensure complete recovery.

  • Solid-Phase Extraction (SPE): For cleaner samples, the extract can be further purified using a silica-based SPE cartridge. This helps in removing more polar and non-polar interfering compounds.[4][8]

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. The dried residue is then reconstituted in a suitable solvent for either GC-MS or LC-MS analysis.

GC-MS Quantification Protocol
  • Derivatization: To enhance volatility and improve chromatographic peak shape, the hydroxyl group of 5β-Cholest-7-ene must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Incubate the dried extract with the silylating agent at 60-80°C for 30-60 minutes.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Use a splitless injection mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. An example program could be: start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.[10]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions of the derivatized 5β-Cholest-7-ene and the internal standard. For the TMS-derivative of a cholestene, characteristic ions would be expected around m/z 458 (M+), 368 ([M-90]+, loss of TMSOH), and other specific fragments.[11]

LC-MS/MS Quantification Protocol
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of sterols.[8][12]

    • Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and water, often with a small amount of an additive like ammonium acetate or formic acid to improve ionization.[12][13]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical columns.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar compounds like sterols.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the highest selectivity and sensitivity.[6] This involves monitoring a specific precursor ion to product ion transition for both 5β-Cholest-7-ene and the internal standard. For a cholestene, a common precursor ion in positive mode would be the [M+H-H2O]+ adduct.[13]

Method Validation

To ensure the reliability of the quantification data, a thorough method validation should be performed for either technique. Key validation parameters include:

  • Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for intra-day and inter-day replicates.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked into a sample before and after extraction.

  • Matrix Effect (for LC-MS): Assessing the influence of co-eluting matrix components on the ionization of the analyte.

Signaling Pathways and Experimental Workflows

To visualize the context and process of 5β-Cholest-7-ene quantification, the following diagrams are provided.

cluster_pathway Simplified Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol Multiple Steps Lathosterol Lathosterol Lanosterol->Lathosterol Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol Lathosterol->7-dehydrocholesterol 5beta-Cholest-7-ene This compound Lathosterol->this compound cluster_workflow Cross-Validation Workflow for this compound Quantification cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) Sample_Preparation Sample Preparation (Internal Standard Spiking, Saponification, Extraction) Sample_Collection->Sample_Preparation Split_Sample Split Sample Extract Sample_Preparation->Split_Sample Derivatization Derivatization (Silylation) Split_Sample->Derivatization Aliquot 1 LC_Separation Liquid Chromatography Separation Split_Sample->LC_Separation Aliquot 2 GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection_GC Quantification_GC Data Analysis & Quantification MS_Detection_GC->Quantification_GC Comparison Comparative Analysis (Accuracy, Precision, Sensitivity) Quantification_GC->Comparison MS_Detection_LC Tandem MS Detection (MRM) LC_Separation->MS_Detection_LC Quantification_LC Data Analysis & Quantification MS_Detection_LC->Quantification_LC Quantification_LC->Comparison

References

Distinguishing 5β-Cholest-7-ene from its 5α Isomer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of steroid isomers is a critical step in understanding biological activity and ensuring compound purity. The stereochemistry at the A/B ring junction in the cholestane skeleton, designated as 5α or 5β, imparts significant conformational differences that influence molecular shape and, consequently, biological function. This guide provides a comprehensive comparison of 5β-Cholest-7-ene and its 5α isomer, lathosterol, focusing on the analytical techniques and experimental data essential for their differentiation.

The fundamental difference between the 5α and 5β isomers lies in the fusion of the A and B rings of the steroid nucleus. In the 5α configuration, the A ring is in a trans-fused conformation relative to the B ring, resulting in a relatively planar and rigid structure. Conversely, the 5β configuration features a cis-fused A/B ring system, leading to a bent and more flexible molecular geometry. These structural distinctions form the basis for their differentiation using various analytical methodologies.

Structural and Physicochemical Comparison

The distinct stereochemistry of the A/B ring junction in 5α- and 5β-cholest-7-ene isomers leads to measurable differences in their physicochemical properties. These differences can be exploited for their separation and identification.

Property5α-Cholest-7-ene (Lathosterol)5β-Cholest-7-eneKey Differentiation Principle
A/B Ring Fusion TransCisThe fundamental structural difference leading to distinct molecular shapes.
Molecular Shape Planar, elongatedBent, compactThe overall molecular geometry impacts chromatographic retention and crystal packing.
¹³C NMR (ppm) C-5: ~40-42, C-9: ~49-51, C-19: ~12-13C-5: ~35-37, C-9: ~39-41, C-19: ~23-24The cis-fusion in the 5β isomer induces a significant upfield shift for C-9 and a downfield shift for the C-19 methyl group due to steric interactions.
¹H NMR (ppm) C-19-H₃: ~0.8-0.9C-19-H₃: ~1.0-1.2The protons of the C-19 angular methyl group in the 5β isomer experience less shielding and thus resonate at a lower field.
Chromatography Generally longer retention time in normal-phase and argentation chromatography; shorter in reversed-phase.Generally shorter retention time in normal-phase and argentation chromatography; longer in reversed-phase.The more planar 5α isomer interacts more strongly with planar stationary phases. The more compact 5β isomer can have stronger hydrophobic interactions in reversed-phase.
X-ray Crystallography Triclinic or monoclinic space groups are common for related 5α-steroids.Orthorhombic or other space groups may be observed for related 5β-steroids.The different molecular shapes lead to distinct crystal packing arrangements and unit cell parameters.

Note: Specific NMR and chromatographic data for 5β-Cholest-7-ene is limited in the public domain. The provided NMR data are estimations based on the well-documented differences between 5α- and 5β-cholestane derivatives. Chromatographic behavior is a general trend and can be influenced by the specific conditions.

Experimental Protocols for Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous differentiation of 5α and 5β steroid isomers. The distinct spatial arrangement of atoms in the A/B ring junction leads to characteristic differences in the chemical shifts of key carbon and proton signals.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of the purified steroid isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Analysis: Process the spectrum using appropriate software. Identify the chemical shifts of all carbon atoms. Pay close attention to the signals corresponding to C-5, C-9, and the angular methyl carbon C-19. A significant upfield shift of the C-9 signal and a downfield shift of the C-19 signal are diagnostic for the 5β configuration.

Chromatographic Separation

Chromatographic techniques are essential for the physical separation of the 5α and 5β isomers. The choice of method depends on the scale of separation and the available instrumentation.

Protocol for Thin-Layer Chromatography (TLC) with Argentation:

Argentation TLC is particularly effective for separating compounds based on the number and stereochemistry of double bonds.

  • Plate Preparation: Prepare a slurry of silica gel G in a 10% (w/v) aqueous solution of silver nitrate. Coat glass plates with the slurry and activate them by heating at 110°C for 1 hour. Store the plates in a dark, desiccated container.

  • Sample Application: Dissolve the steroid mixture in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture). Spot the solution onto the baseline of the TLC plate.

  • Development: Develop the plate in a chamber saturated with a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The optimal solvent system may require some empirical optimization.

  • Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent (e.g., 20% sulfuric acid in ethanol followed by heating) or by exposure to iodine vapor. The 5α isomer, being more planar, generally exhibits a higher Rf value than the 5β isomer.

Protocol for High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can effectively separate the isomers based on their differing polarities and hydrophobicities.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. For example, an isocratic mobile phase of 90% acetonitrile in water can be a good starting point.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector (detection at ~205-210 nm for non-chromophoric steroids) or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Analysis: Inject the sample solution and monitor the chromatogram. The elution order will depend on the exact conditions, but often the more compact 5β isomer will have a longer retention time in reversed-phase systems due to greater hydrophobic interactions.

X-ray Crystallography

For absolute structural confirmation, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, unequivocally defining the stereochemistry at the A/B ring junction.

Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the purified isomer from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often cryogenic temperatures like 100 K).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure. The resulting structure will clearly show the cis or trans fusion of the A/B rings.

Visualizing the Distinction

The fundamental structural differences and the analytical workflow to distinguish between the 5α and 5β isomers of cholest-7-ene can be visualized through the following diagrams.

G Structural Comparison of 5α and 5β Isomers cluster_5alpha 5α-Cholest-7-ene (Planar) cluster_5beta 5β-Cholest-7-ene (Bent) 5alpha_img 5alpha_img 5alpha_label 5alpha_label 5beta_img 5beta_img 5beta_label 5beta_label

Caption: Key structural difference between the planar 5α and bent 5β isomers.

G Experimental Workflow for Isomer Differentiation start Mixture of 5α and 5β Isomers chromatography Chromatographic Separation (TLC, HPLC, or GC) start->chromatography isolated_isomers Isolated Isomers chromatography->isolated_isomers ms Mass Spectrometry (GC-MS) chromatography->ms nmr NMR Spectroscopy (¹H and ¹³C) isolated_isomers->nmr xray X-ray Crystallography isolated_isomers->xray structure_elucidation Structure Elucidation and Confirmation nmr->structure_elucidation xray->structure_elucidation ms->structure_elucidation

Caption: A typical experimental workflow for separating and identifying steroid isomers.

Assessing Cross-Reactivity in Immunoassays for Cholesterol Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cholesterol precursors is critical for understanding lipid metabolism and the efficacy of therapeutic interventions. Immunoassays offer a high-throughput and accessible method for such quantification. However, a significant challenge lies in the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results. This guide provides a framework for assessing the cross-reactivity of immunoassays for the key cholesterol precursors: lanosterol, lathosterol, and desmosterol.

Due to a general lack of publicly available, quantitative cross-reactivity data from many commercial immunoassay kit manufacturers, it is imperative for researchers to perform their own validation studies. This guide outlines the experimental protocol for such an assessment and provides a template for data presentation to facilitate objective comparison between different immunoassay kits.

The Cholesterol Biosynthesis Pathway: A Brief Overview

Cholesterol synthesis is a complex enzymatic process. Key precursors, often measured as biomarkers of cholesterol production, include lanosterol, lathosterol, and desmosterol. Understanding their position in the synthesis pathway is crucial for interpreting immunoassay results and potential cross-reactivity.

Cholesterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol lathosterol Lathosterol lanosterol->lathosterol Bloch Pathway desmosterol Desmosterol lanosterol->desmosterol Kandutsch-Russell Pathway 7-DHC 7-Dehydrocholesterol lathosterol->7-DHC cholesterol Cholesterol 7-DHC->cholesterol desmosterol->cholesterol

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Experimental Protocol for Assessing Cross-Reactivity in Competitive ELISAs

Competitive enzyme-linked immunosorbent assays (ELISAs) are a common format for quantifying small molecules like cholesterol precursors. The following protocol outlines a standard method for determining the percentage of cross-reactivity of an immunoassay with potentially interfering compounds.

Objective: To determine the specificity of an immunoassay by measuring the degree to which structurally related molecules cross-react with the antibody used in the assay.

Materials:

  • Immunoassay kit for the target cholesterol precursor (e.g., Lathosterol ELISA Kit).

  • Target analyte standard (e.g., Lathosterol).

  • A panel of potentially cross-reacting compounds (e.g., Lanosterol, Desmosterol, Cholesterol, Progesterone, Testosterone).

  • Assay buffer provided with the kit.

  • Microplate reader.

  • Precision pipettes and tips.

Procedure:

  • Preparation of Standard Curve: Prepare a serial dilution of the target analyte standard in the provided assay buffer to create a standard curve. This is typically done by performing a series of 1:2 or 1:10 dilutions to cover the detection range of the assay as specified in the kit manual.

  • Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potentially cross-reacting compound in the assay buffer. The concentration range should be broad enough to potentially elicit a response in the assay, often extending higher than the standard curve for the target analyte.

  • Assay Performance:

    • Add the standards, controls, and prepared cross-reactant solutions to the wells of the microplate as per the immunoassay kit's instructions.

    • Add the enzyme-conjugated target analyte to the wells.

    • Add the specific antibody to the wells.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Plot the standard curve by graphing the absorbance values against the known concentrations of the target analyte standard.

    • Determine the 50% inhibitory concentration (IC50) for the target analyte. This is the concentration that produces 50% of the maximum signal.

    • For each potentially cross-reacting compound, determine the IC50 from its respective dilution curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Cross-Reactivity Assessment Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare Target Analyte Standard Curve Dilutions add_reagents Add Standards, Cross-Reactants, Enzyme Conjugate, and Antibody to Plate prep_standards->add_reagents prep_cross_reactants Prepare Serial Dilutions of Potential Cross-Reactants prep_cross_reactants->add_reagents incubate Incubate for Competitive Binding add_reagents->incubate wash Wash Plate incubate->wash add_substrate Add Substrate and Incubate wash->add_substrate read_plate Stop Reaction and Read Absorbance add_substrate->read_plate plot_curves Plot Standard and Cross-Reactant Curves read_plate->plot_curves calc_ic50 Determine IC50 for Target and Cross-Reactants plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Figure 2: Experimental Workflow for Cross-Reactivity Assessment.

Comparison of Immunoassay Performance: A Data-Driven Approach

After performing the cross-reactivity assessment, the data should be summarized in a clear and structured format to allow for easy comparison between different immunoassay kits. The following tables provide a template with hypothetical data for this purpose.

Table 1: Cross-Reactivity of Lanosterol Immunoassays

Cross-ReactantKit A (% Cross-Reactivity)Kit B (% Cross-Reactivity)Kit C (% Cross-Reactivity)
Lanosterol 100 100 100
Desmosterol< 0.10.50.2
Lathosterol< 0.10.2< 0.1
Cholesterol< 0.01< 0.01< 0.01
Progesterone< 0.01< 0.01< 0.01
Testosterone< 0.01< 0.01< 0.01

Table 2: Cross-Reactivity of Lathosterol Immunoassays

Cross-ReactantKit D (% Cross-Reactivity)Kit E (% Cross-Reactivity)Kit F (% Cross-Reactivity)
Lathosterol 100 100 100
Lanosterol0.31.20.5
Desmosterol< 0.10.40.1
Cholesterol< 0.01< 0.01< 0.01
Progesterone< 0.01< 0.01< 0.01
Testosterone< 0.01< 0.01< 0.01

Table 3: Cross-Reactivity of Desmosterol Immunoassays

Cross-ReactantKit G (% Cross-Reactivity)Kit H (% Cross-Reactivity)Kit I (% Cross-Reactivity)
Desmosterol 100 100 100
Lanosterol0.82.51.1
Lathosterol0.20.90.4
Cholesterol< 0.010.1< 0.01
Progesterone< 0.01< 0.01< 0.01
Testosterone< 0.01< 0.01< 0.01

Note: The data presented in these tables are for illustrative purposes only and do not represent the performance of any specific commercially available kits.

Conclusion

The selection of a suitable immunoassay for the quantification of cholesterol precursors requires careful consideration of its specificity. Given the structural similarities between these precursors and other endogenous steroids, a thorough assessment of cross-reactivity is not just recommended, but essential for generating reliable and accurate data. By following the experimental protocol outlined in this guide and presenting the data in a comparative format, researchers can make informed decisions about the most appropriate immunoassay for their specific research needs, ultimately leading to more robust and reproducible scientific outcomes.

Unveiling a Key Player in Disease: 7-Ketocholesterol Levels in Health and Pathology

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 7-ketocholesterol (7-KC), a prominent cholesterol oxidation product, reveals significantly elevated levels in individuals with cardiovascular disease and multiple sclerosis compared to healthy counterparts. This guide synthesizes the current scientific data, providing researchers, scientists, and drug development professionals with a comprehensive overview of 7-KC's association with these disease states, the methodologies for its detection, and its role in inflammatory signaling pathways.

Recent research has underscored the importance of cholesterol metabolites, such as 7-ketocholesterol, in the pathophysiology of various diseases. Unlike its precursor, cholesterol, 7-KC is a potent inducer of oxidative stress and inflammation, contributing to cellular dysfunction and tissue damage. This guide provides a direct comparison of 7-KC levels across different health statuses, supported by experimental data, to illuminate its potential as a biomarker and therapeutic target.

Quantitative Comparison of 7-Ketocholesterol Levels

The following table summarizes the reported concentrations of 7-ketocholesterol in plasma and cerebrospinal fluid (CSF) from healthy individuals and patients with cardiovascular disease and multiple sclerosis. The data consistently demonstrates a significant increase in 7-KC levels in diseased states.

ConditionSample TypeHealthy Control LevelsDiseased State LevelsReference
Cardiovascular Disease
Coronary Artery DiseaseSerum19.0 ± 11.3 ng/mL32.4 ± 23.1 ng/mL[1][2]
Acute Myocardial InfarctionPlasmaNormal value < 91 ng/mL124.90 ± 48.54 ng/mL[3]
Multiple Sclerosis
Multiple Sclerosis (Acute)Brain White Matter72.8 ± 46.6 ng/mg w.w.189.0 ± 35.7 ng/mg w.w.
Multiple Sclerosis (Chronic)Brain White Matter72.8 ± 46.6 ng/mg w.w.55.8 ± 39.0 ng/mg w.w.

Experimental Protocols

The quantification of 7-ketocholesterol in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and specificity, allowing for accurate measurement of 7-KC levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of sterols, including 7-ketocholesterol. The general workflow involves:

  • Sample Preparation:

    • Hydrolysis: Esterified 7-KC is converted to its free form by saponification with an ethanolic potassium hydroxide solution.

    • Extraction: The free sterols are then extracted from the aqueous sample using a non-polar solvent such as n-hexane.

    • Derivatization: To increase volatility and improve chromatographic separation, the extracted sterols are derivatized, commonly using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A typical oven temperature program starts at an initial temperature (e.g., 260°C) and is gradually ramped up to a final temperature (e.g., 380°C) to elute all compounds of interest[4].

    • Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Specific ions corresponding to derivatized 7-KC are monitored for quantification[5].

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a sensitive and rapid method for 7-KC quantification, often without the need for derivatization.

  • Sample Preparation:

    • Protein Precipitation: Proteins in the plasma or CSF sample are precipitated by adding a solvent like methanol.

    • Liquid-Liquid Extraction: The supernatant containing the lipids is then subjected to liquid-liquid extraction to isolate the sterols.

    • Internal Standard: A known amount of a deuterated 7-KC internal standard (e.g., d7-7-KC) is added to the sample before extraction to ensure accurate quantification[6].

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into an HPLC system. The separation is typically performed on a C18 or a phenyl hexyl column using a gradient elution with a mobile phase consisting of solvents like water with formic acid and methanol or acetonitrile with formic acid[6][7].

    • Tandem Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for 7-KC is selected and fragmented, and a specific product ion is then detected. This highly selective process allows for precise quantification even in complex biological matrices[6][8].

Signaling Pathways and Logical Relationships

7-Ketocholesterol is a potent signaling molecule that can activate inflammatory pathways in various cell types, particularly in microglia, the resident immune cells of the central nervous system. A key pathway implicated in 7-KC-mediated inflammation is the activation of the NLRP3 inflammasome.

G cluster_extracellular Extracellular cluster_cell Microglial Cell 7KC_ext 7-Ketocholesterol (7-KC) 7KC_int Intracellular 7-KC 7KC_ext->7KC_int Uptake ROS Reactive Oxygen Species (ROS) Production 7KC_int->ROS Induces NLRP3_activation NLRP3 Inflammasome Activation ROS->NLRP3_activation Activates Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 Leads to IL1B Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->IL1B Promotes Cellular_damage Neuroinflammation & Neuronal Damage IL1B->Cellular_damage

Caption: 7-KC mediated activation of the NLRP3 inflammasome in microglia.

This signaling cascade illustrates how elevated levels of 7-ketocholesterol can contribute to the chronic inflammation observed in neurodegenerative and cardiovascular diseases. The uptake of 7-KC by microglia leads to increased production of reactive oxygen species (ROS), which in turn activates the NLRP3 inflammasome[9]. This multi-protein complex then activates caspase-1, leading to the maturation and release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β)[10]. The sustained release of these cytokines perpetuates a state of chronic inflammation, contributing to tissue damage.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 5β-Cholestane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and related scientific fields, mass spectrometry stands as an indispensable tool for the structural elucidation of complex molecules. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 5β-cholestane isomers, offering insights into how stereochemistry influences fragmentation and how these differences can be leveraged for isomer differentiation.

Introduction to 5β-Cholestane Isomer Fragmentation

5β-cholestane is a saturated steroid hydrocarbon that forms the structural backbone of many biologically important molecules. Isomers of 5β-cholestane, differing in the stereochemistry at various chiral centers, can exhibit subtle but significant differences in their mass spectra. Electron ionization (EI) is the most common mass spectrometry technique for the analysis of such nonpolar compounds, inducing characteristic fragmentation patterns that provide a fingerprint of the molecule's structure.

The fragmentation of the cholestane skeleton is primarily driven by the stability of the resulting carbocations. While many fragment ions are common to all cholestane isomers, the relative intensities of these ions can vary depending on the stereochemistry, which affects the conformational stability of the molecule and the transition states of the fragmentation reactions.

Comparison of Fragmentation Patterns

Direct comparative data for a wide range of 5β-cholestane isomers is not extensively documented in publicly available literature. However, analysis of existing data, particularly the comparison between 5α- and 5β-isomers, reveals key diagnostic fragments. The most prominent fragmentation involves the cleavage of the D-ring. A characteristic and often abundant ion in the mass spectra of cholestanes is observed at a mass-to-charge ratio (m/z) of 217.[1] This ion corresponds to the A, B, and C rings plus two additional carbon atoms from the D-ring.

While the mass spectra of 5α- and 5β-cholestane isomers are very similar, minor differences in the relative abundances of key fragment ions can be observed.[2] For instance, the ratio of the m/z 217 ion to the molecular ion (M+, m/z 372) can show slight variations between isomers.

Table 1: Key Mass Spectrometric Fragments of Cholestane Isomers

m/zProposed Fragment IdentitySignificance
372Molecular Ion [M]⁺Confirms the molecular weight of cholestane.
357[M-CH₃]⁺Loss of a methyl group, typically from C-18 or C-19.
218C₁₆H₂₆⁺Cleavage through the D-ring.
217C₁₆H₂₅⁺The most characteristic fragment, resulting from cleavage of the C13-C17 and C14-C15 bonds.[1] Its relative intensity can vary between stereoisomers.
149C₁₁H₁₇⁺Further fragmentation of the steroid nucleus.
109C₈H₁₃⁺Fragmentation of the side chain and parts of the ring system.
95C₇H₁₁⁺Common fragment in cyclic alkanes.
81C₆H₉⁺Common fragment in cyclic alkanes.

Note: The relative intensities of these fragments can vary based on the specific isomer and the analytical conditions.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 5β-cholestane isomers using gas chromatography-mass spectrometry (GC-MS), based on standard methodologies in the field.

1. Sample Preparation:

  • Cholestane isomers are typically dissolved in a non-polar solvent such as dichloromethane or chloroform.

  • For complex matrices, a purification step using silica gel column chromatography is employed to isolate the "saturates" fraction containing the cholestane isomers.[1]

2. Gas Chromatography (GC):

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often preferred for trace analysis.

  • Temperature Program: A programmed temperature ramp is used to ensure the separation of closely eluting isomers. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a rate of 3-5°C/min.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode to obtain the complete fragmentation pattern. For targeted analysis and improved sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) targeting the m/z 372→217 transition can be used.[1]

Key Fragmentation Pathways

The fragmentation of the cholestane steroid nucleus under electron ionization follows several key pathways. The diagram below illustrates the generation of the principal diagnostic ions.

G M Cholestane (m/z 372) F357 [M-CH₃]⁺ (m/z 357) M->F357 - CH₃• F217 [C₁₆H₂₅]⁺ (m/z 217) M->F217 - C₈H₁₇• (Side Chain) - C₂H₄ (part of D-ring) F_sidechain Side Chain Fragments M->F_sidechain - C₁₉H₃₁• (Ring System) F_further Further Fragmentation (m/z 149, 109, 95, 81) F217->F_further

Caption: Principal fragmentation pathways of the cholestane molecular ion in EI-MS.

This guide provides a foundational understanding of the mass spectrometric behavior of 5β-cholestane isomers. While the mass spectra of these isomers are often very similar, careful analysis of the relative ion abundances, coupled with high-resolution chromatography, can enable their differentiation. Further research with a broader range of authentic standards is necessary to build a comprehensive library of fragmentation patterns for all 5β-cholestane isomers.

References

Navigating the Maze of Steroid Isomers: A Guide to the Chromatographic Separation of 5α- and 5β-Cholestane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of steroid isomers are critical for accurate biological assessment and therapeutic development. This guide provides a comprehensive comparison of chromatographic approaches for distinguishing between the closely related 5α- and 5β-cholestane isomers, offering insights into the challenges and solutions for their analytical separation.

The subtle stereochemical difference at the A/B ring junction of the cholestane backbone, a saturated tetracyclic hydrocarbon, gives rise to two distinct isomers: 5α-cholestane (trans-fused) and 5β-cholestane (cis-fused). This seemingly minor variation in three-dimensional structure presents a significant hurdle for conventional chromatographic techniques, often leading to co-elution and hindering accurate individual quantification. This guide delves into the prevalent chromatographic methods, highlighting their capabilities and limitations in resolving these challenging isomers, and presents supporting experimental data and protocols.

The Challenge of Co-elution: A Head-to-Head Comparison

Standard gas chromatography (GC) methods, widely employed for steroid analysis, typically fall short of separating 5α- and 5β-cholestane. These isomers exhibit very similar physicochemical properties, resulting in nearly identical retention times on common nonpolar and moderately polar capillary GC columns.

Table 1: Comparison of Chromatographic Methods for 5α- and 5β-Cholestane Analysis

ParameterGas Chromatography (GC) with Standard ColumnsGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Separation Principle Differential partitioning between a mobile and stationary phase based on volatility and polarity.Primarily relies on mass-to-charge ratio differences of fragment ions for deconvolution of co-eluting isomers.
Stationary Phase (Example) 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, VF-5ms)5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, VF-5ms)
Resolution (Rs) of 5α/5β-Cholestane Co-elution (Rs ≈ 0)[1]Not applicable (deconvolution, not physical separation)
Quantitative Analysis Inaccurate for individual isomers due to peak overlap.Accurate individual quantification achievable through deconvolution.[1]
Detection Method Flame Ionization Detector (FID), Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Key Advantage Widely available and established for general steroid analysis.High selectivity and sensitivity, enabling differentiation of co-eluting isomers.[1]
Key Limitation Inability to resolve 5α- and 5β-cholestane isomers.[1]Requires specialized instrumentation (tandem mass spectrometer).

Recent studies have demonstrated that while 5α- and 5β-steranes, including cholestane, co-elute on commonly used GC columns such as those with a DB-1 stationary phase, they can be distinguished using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[1]. This advanced technique circumvents the lack of chromatographic resolution by exploiting subtle differences in the mass fragmentation patterns of the two isomers.

Experimental Protocols

Gas Chromatography (GC) with a Nonpolar Stationary Phase

A typical GC method that demonstrates the co-elution of 5α- and 5β-cholestane is as follows:

  • Instrument: Gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a nonpolar stationary phase such as 5% phenyl-methylpolysiloxane.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at a rate of 20°C/minute.

    • Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples containing 5α- and 5β-cholestane are dissolved in a suitable solvent such as hexane or dichloromethane.

Under these conditions, a single peak representing both isomers is typically observed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Deconvolution

For the individual quantification of 5α- and 5β-cholestane, a GC-MS/MS method is employed. The chromatographic conditions are similar to the standard GC method described above, leading to co-elution. The key difference lies in the mass spectrometric detection and analysis.

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions that show different abundances for 5α- and 5β-cholestane are selected. For steranes, characteristic fragment ions are often monitored. While specific transitions for cholestane isomers require empirical determination, the principle relies on exploiting differences in their fragmentation pathways.

  • Data Analysis: The different ratios of the selected MRM transitions for the 5α and 5β isomers allow for their deconvolution and individual quantification, even when they are not chromatographically separated.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the analysis of 5α- and 5β-cholestane.

Chromatographic Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection & Analysis Sample Sample containing 5α & 5β Cholestane Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column Capillary GC Column (e.g., 5% Phenyl Polysiloxane) GC_Injection->GC_Column Coelution Co-elution of 5α & 5β Isomers GC_Column->Coelution MS_Detection Mass Spectrometry (MS) Coelution->MS_Detection Standard GC-MS MSMS_Detection Tandem MS (MS/MS) Coelution->MSMS_Detection GC-MS/MS Deconvolution Deconvolution of Isomers MSMS_Detection->Deconvolution Quantification Individual Quantification Deconvolution->Quantification

Figure 1. Workflow for the chromatographic analysis of 5α- and 5β-cholestane.

Logical Relationship of Separation Challenge Steroid_Isomers 5α- and 5β-Cholestane Isomers Similar_Properties Similar Physicochemical Properties (Volatility, Polarity) Steroid_Isomers->Similar_Properties Coelution_GC Co-elution on Standard GC Columns Similar_Properties->Coelution_GC Inaccurate_Quant Inaccurate Individual Quantification Coelution_GC->Inaccurate_Quant GC_MSMS_Solution GC-MS/MS Deconvolution Coelution_GC->GC_MSMS_Solution Solution Accurate_Quant Accurate Individual Quantification GC_MSMS_Solution->Accurate_Quant

Figure 2. The challenge and solution for 5α- and 5β-cholestane analysis.

References

Navigating the Analysis of 5β-Cholest-7-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of sterol isomers, the analysis of 5β-Cholest-7-ene presents a significant challenge due to the current lack of commercially available reference standards. This guide provides a comprehensive overview of the analytical landscape, offering insights into the availability of related compounds and detailing the primary methodologies applicable to the analysis of this specific isomer, should it be synthesized or otherwise acquired.

While its 5α-isomer, Lathosterol (5α-Cholest-7-en-3β-ol), is readily available from major chemical suppliers, a thorough search reveals that 5β-Cholest-7-ene is not currently offered as a standard reference material. This disparity underscores the unique challenges researchers face when studying less common stereoisomers. In the absence of a certified reference standard for 5β-Cholest-7-ene, researchers must rely on robust analytical techniques for its identification and quantification, often following custom synthesis.

This guide compares the two primary analytical techniques for sterol analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and provides generalized experimental protocols that can be adapted for the analysis of 5β-Cholest-7-ene.

Comparison of Analytical Methodologies for Sterol Analysis

The choice between GC-MS and HPLC-MS for the analysis of 5β-Cholest-7-ene will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for sterol analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.
Derivatization Often required for sterols to increase volatility and improve chromatographic performance (e.g., silylation).Generally not required, allowing for the analysis of native sterols.
Separation Efficiency Typically offers higher chromatographic resolution for complex mixtures of isomers.Resolution can be optimized with specialized columns (e.g., C18, C30) and mobile phases.
Sensitivity High sensitivity, especially with selected ion monitoring (SIM).High sensitivity, particularly with tandem mass spectrometry (MS/MS).
Throughput Can be lower due to longer run times and sample preparation steps.Can offer higher throughput, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Cost Generally lower initial instrument cost compared to HPLC-MS.Higher initial instrument cost.

Experimental Protocols

The following are generalized protocols for the analysis of sterols, which can be adapted for 5β-Cholest-7-ene.

Protocol 1: General Procedure for GC-MS Analysis of Sterols

This protocol outlines a typical workflow for the analysis of sterols using GC-MS, including sample preparation, derivatization, and instrument parameters.

1. Sample Preparation (Saponification and Extraction):

  • To a known amount of sample, add an internal standard (e.g., epicoprostanol).

  • Add 2 M ethanolic potassium hydroxide and heat at 70°C for 1 hour to saponify any sterol esters.

  • After cooling, add water and extract the non-saponifiable lipids (including sterols) with a non-polar solvent such as hexane or cyclohexane.

  • Repeat the extraction three times.

  • Pool the organic layers and wash with water until the pH is neutral.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).

  • Heat the mixture at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • Evaporate the derivatization reagent under nitrogen and redissolve the residue in hexane for GC-MS analysis.

3. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Oven Temperature Program: Start at an initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 15 minutes.

  • Injector: Splitless injection at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Identification: Identification of 5β-Cholest-7-ene would be based on its retention time relative to standards and the fragmentation pattern of its TMS-ether derivative in the mass spectrum.

Protocol 2: General Procedure for HPLC-MS Analysis of Sterols

This protocol provides a general workflow for the analysis of native sterols using HPLC-MS.

1. Sample Preparation (Extraction):

  • To a known amount of sample, add an internal standard (e.g., a deuterated analog if available).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Vortex the sample and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with the HPLC mobile phase (e.g., methanol or isopropanol).

2. HPLC-MS Parameters:

  • HPLC Column: A C18 or C30 reversed-phase column is typically used for sterol separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of methanol and water, both containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.

  • Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.2-0.4 mL/min.

  • Column Temperature: Maintained at around 40-50°C to improve peak shape.

  • Mass Spectrometer: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

  • MS/MS Analysis: For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be used. Precursor and product ion transitions would need to be determined for 5β-Cholest-7-ene.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for GC-MS and HPLC-MS analysis of a synthesized or isolated 5β-Cholest-7-ene sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing 5β-Cholest-7-ene Saponification Saponification Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Silylation (TMS) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis

Caption: Generalized workflow for the GC-MS analysis of 5β-Cholest-7-ene.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample containing 5β-Cholest-7-ene Extraction Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection HPLC_Separation HPLC Separation (Reversed-Phase) HPLC_Injection->HPLC_Separation MS_Detection MS Detection (ESI or APCI) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & MS/MS) MS_Detection->Data_Analysis

Caption: Generalized workflow for the HPLC-MS analysis of 5β-Cholest-7-ene.

Safety Operating Guide

Proper Disposal of 5β-Cholest-7-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Information

When handling 5β-Cholest-7-ene, it is crucial to adhere to standard laboratory safety protocols. Based on information for similar sterol compounds, 5β-Cholest-7-ene should be treated as a combustible solid.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: For fine powders or aerosols, a dust mask or respirator may be necessary to avoid inhalation.

  • Body Protection: A lab coat or other protective clothing should be worn.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent contamination.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for 5β-Cholest-7-ene depends on its classification as either non-hazardous or hazardous waste. This classification is contingent on the quantity of the waste and whether it has been mixed with any hazardous solvents or reagents.

Step 1: Waste Characterization

Before disposal, laboratory personnel must determine the nature of the 5β-Cholest-7-ene waste.

  • Uncontaminated 5β-Cholest-7-ene: In its pure form and in small research quantities, 5β-Cholest-7-ene is generally not classified as a hazardous waste.[1][2][3][4]

  • Contaminated 5β-Cholest-7-ene: If 5β-Cholest-7-ene has been dissolved in or mixed with a hazardous solvent (e.g., chloroform, methanol) or any other substance classified as hazardous, the entire mixture must be treated as hazardous waste.

dot

Caption: Waste Characterization Workflow

Step 2: Disposal Protocols

Based on the waste characterization, follow the appropriate disposal protocol outlined below.

For small quantities of uncontaminated 5β-Cholest-7-ene, which is considered non-hazardous solid waste:

  • Packaging:

    • Place the solid waste in a sealed, leak-proof container.

    • The container should be clearly labeled as "Non-Hazardous Waste" and include the chemical name: "5β-Cholest-7-ene".

  • Disposal:

    • Dispose of the sealed container in the designated solid waste stream for your facility.

    • Do not dispose of chemical waste in general laboratory trash cans that are handled by custodial staff.[1][4] Laboratory personnel should transport the properly packaged and labeled waste to the facility's designated collection area.

If the 5β-Cholest-7-ene waste is contaminated with hazardous materials:

  • Packaging:

    • Collect the waste in a chemically compatible, sealed, and leak-proof container.

    • The container must be labeled with a "Hazardous Waste" tag.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical names of all components of the mixture, including their approximate percentages.

      • The date when the waste was first added to the container (accumulation start date).

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the container is kept closed except when adding waste.

  • Disposal:

    • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

PropertyValue (for 5α-Cholest-7-en-3β-ol as a proxy)Source
Molecular FormulaC₂₇H₄₆O[5]
Molecular Weight386.65 g/mol [5]
FormPowder
Storage Class11 - Combustible Solids

dot

G cluster_disposal_flow 5β-Cholest-7-ene Disposal Decision Pathway start Begin Disposal Process waste_characterization Characterize Waste (Pure or Contaminated?) start->waste_characterization non_hazardous_path Non-Hazardous Protocol waste_characterization->non_hazardous_path Pure hazardous_path Hazardous Protocol waste_characterization->hazardous_path Contaminated final_disposal Final Disposal via Approved Channels non_hazardous_path->final_disposal hazardous_path->final_disposal

Caption: Disposal Decision Pathway

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5β-Cholest-7-ene, fostering a secure and responsible laboratory environment. Always consult your institution's specific waste management guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 5beta-Cholest-7-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5β-Cholest-7-ene. The following procedures are based on best practices for handling similar non-hazardous solid chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling 5β-Cholest-7-ene, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses
Hand Protection Nitrile gloves
Body Protection Laboratory coat
Respiratory Not generally required for small quantities. Use a N95 or equivalent respirator if creating dust.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment, including spatulas, weighing paper, and containers.

  • Verify that a calibrated analytical balance is available for accurate measurement.

2. Weighing and Transfer:

  • Don personal protective equipment as outlined in the table above.

  • Carefully open the container of 5β-Cholest-7-ene to minimize the generation of airborne dust.

  • Using a clean spatula, transfer the desired amount of the solid onto weighing paper on the analytical balance.

  • Once the desired mass is weighed, carefully transfer the compound to the receiving vessel.

3. Dissolution (if applicable):

  • If the experimental protocol requires a solution, add the appropriate solvent to the vessel containing the 5β-Cholest-7-ene.

  • Mix gently until the solid is fully dissolved.

4. Storage:

  • Store 5β-Cholest-7-ene in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Unused 5β-Cholest-7-ene and contaminated disposable materials should be managed as non-hazardous solid waste, in accordance with institutional and local regulations.

1. Solid Waste:

  • Collect excess solid 5β-Cholest-7-ene and any contaminated weighing paper or other disposable labware.

  • Place these materials in a designated, labeled container for non-hazardous solid chemical waste.

  • Do not dispose of this waste in general laboratory trash cans unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

2. Empty Containers:

  • Empty containers of 5β-Cholest-7-ene should be managed according to your institution's guidelines for "RCRA Empty" containers.[2] This may involve triple rinsing with a suitable solvent.

  • The rinsate from cleaning containers may need to be collected and disposed of as hazardous waste, depending on the solvent used and local regulations.[3]

3. Decontamination:

  • Clean any spills immediately. For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in the designated waste container.

  • Wash the affected area with soap and water.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling 5β-Cholest-7-ene in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer to Vessel weigh->transfer dissolve 5. Dissolve (Optional) transfer->dissolve store 6. Store Unused Material dissolve->store dispose 7. Dispose of Waste store->dispose decontaminate 8. Decontaminate Work Area dispose->decontaminate

Safe Handling Workflow for 5β-Cholest-7-ene

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholest-7-ene
Reactant of Route 2
5beta-Cholest-7-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.